molecular formula C2H6O3Zn B1226318 Zinc acetate dihydrate CAS No. 5970-45-6

Zinc acetate dihydrate

Cat. No.: B1226318
CAS No.: 5970-45-6
M. Wt: 143.4 g/mol
InChI Key: AJBKKRFPIWOFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) is a white, crystalline solid of high interest in scientific research. With a molecular weight of 219.50 g/mol and a density of 1.735 g/cm³, it decomposes at 237 °C, losing its water of hydration at around 100 °C . This compound serves as a highly versatile precursor in the preparation of ultra-high purity compounds and nanomaterials. A key reaction involves its thermal decomposition to form zinc oxide (ZnO), a material with significant semiconducting and piezoelectric properties . Furthermore, this compound is a primary starting material for the synthesis of basic zinc acetate (Zn₄O(CH₃COO)₆), a crucial molecular cluster and a common precursor in the construction of metal-organic frameworks (MOFs) due to its tetrahedral oxide-centered structure . In the realm of industrial chemistry, it functions as a catalyst, notably in the production of vinyl acetate from acetylene . While studies involving zinc acetate explore its role as a dietary supplement and in medical applications such as Wilson's disease therapy, where it inhibits copper absorption, and in topical astringent formulations, this product is strictly for research use in a laboratory setting . It is not intended for diagnostic, therapeutic, or any personal uses. The dihydrate crystallizes in an octahedral geometry where the zinc center is coordinated by two bidentate acetate ligands and two water molecules . It exhibits a solubility of approximately 43 g per 100 mL in water at 20 °C . Researchers can source this compound in various purity grades, including 99% (2N), 99.9% (3N), 99.99% (4N), and 99.999% (5N), to meet specific experimental requirements .

Properties

CAS No.

5970-45-6

Molecular Formula

C2H6O3Zn

Molecular Weight

143.4 g/mol

IUPAC Name

acetic acid;zinc;hydrate

InChI

InChI=1S/C2H4O2.H2O.Zn/c1-2(3)4;;/h1H3,(H,3,4);1H2;

InChI Key

AJBKKRFPIWOFAE-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].O.O.[Zn+2]

Canonical SMILES

CC(=O)O.O.[Zn]

Other CAS No.

5970-45-6

physical_description

Colourless crystals or fine, off-white powde

Pictograms

Irritant; Environmental Hazard

Related CAS

557-34-6 (anhydrous)

Synonyms

Anhydrous Zinc Acetate
Galzin
Zinc Acetate
Zinc Acetate Anhydrous
Zinc Acetate Dihydrate
Zinc Acetate, Anhydrous

Origin of Product

United States

Foundational & Exploratory

what are the physical and chemical properties of zinc acetate dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Zinc Acetate (B1210297) Dihydrate

Introduction

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) is the dihydrate form of zinc acetate, a salt of zinc and acetic acid.[1][2][3] It presents as a white crystalline solid with a slight acetic acid odor and an astringent taste.[1][4] This compound is of significant interest to researchers and drug development professionals due to its versatile applications, including its use as a dietary supplement to treat zinc deficiency, in lozenges for the common cold, as a catalyst in chemical synthesis, and as a precursor for the production of other zinc compounds like zinc oxide nanoparticles.[1][4][5][6] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols, and logical workflows relevant to its characterization and use in a research setting.

Physical Properties

This compound is a white or colorless crystalline solid, which can appear as lustrous plates, flakes, or a powder.[4][5][7] It is an efflorescent compound, meaning it can lose its water of hydration when exposed to air.[4] The anhydrous form is hygroscopic and will readily absorb moisture to form the dihydrate.

Table 2.1: Quantitative Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula (CH₃COO)₂Zn·2H₂O[1][8]
Molecular Weight 219.50 g/mol [1][9][8]
Appearance White crystalline solid[1][2]
Odor Faint acetic acid odor[1][4][9]
Density 1.735 g/cm³[1][4][10]
Bulk Density 900 kg/m ³[4][11]
Melting Point Loses water at 100 °C[4][10][12]
Decomposition Temp. 237 °C[1][4][10]
pH (1 in 20 solution) 6.0 - 8.0[13]

Crystal Structure

This compound crystallizes in the monoclinic system with the space group C2/c.[4][14] The unit cell dimensions are a = 14.50 Å, b = 5.32 Å, and c = 11.02 Å, with a β angle of 100°.[14] In the dihydrate form, the zinc atom is in a distorted octahedral coordination environment.[3][10][14] It is coordinated to four oxygen atoms from the two bidentate acetate groups and two oxygen atoms from the water molecules.[10][14] The structure consists of two-dimensional sheets linked by strong hydrogen bonds, with only weak van der Waals forces between the sheets.[14] This sheet-like structure accounts for the softness and ready cleavage of the crystals.[14]

Chemical Properties

This compound is a stable compound under recommended storage conditions but is incompatible with strong oxidizing agents and alkalis.[1][4]

Thermal Decomposition

The thermal decomposition of this compound is highly dependent on the atmosphere.

  • Dehydration: Upon heating, it loses its two water molecules at approximately 100 °C to form anhydrous zinc acetate.[2][4][10]

  • Decomposition in a Dry Atmosphere: In a dry, inert atmosphere, the anhydrous salt tends to sublime at around 180 °C.[15][16] Further heating leads to melting at approximately 245 °C and then decomposition at temperatures above 250 °C to form basic zinc acetate (Zn₄O(CH₃COO)₆) and subsequently zinc oxide (ZnO) at higher temperatures.[17][15]

  • Decomposition in a Humid Atmosphere: The presence of water vapor significantly alters the decomposition pathway.[15] In a humid atmosphere, decomposition can begin at temperatures as low as 120 °C and be complete by 220 °C, leading to a more direct, single-step conversion to zinc oxide and acetic acid.[15][16]

Reaction with Bases

Zinc acetate reacts with bases, such as sodium hydroxide, in an aqueous solution to precipitate insoluble zinc hydroxide.[3][9]

Zn(CH₃COO)₂(aq) + 2 NaOH(aq) → Zn(OH)₂(s) + 2 CH₃COONa(aq)[9]

Solubility

This compound is highly soluble in water and is also soluble in ethanol.[1][4][7][18]

Table 4.1: Solubility of this compound
SolventSolubilityTemperature (°C)Source(s)
Water 43 g / 100 mL (430 g/L)20[1][4][8][10]
Boiling Water 1 g / 1.6 mL100[7]
Ethanol Soluble (1 g / 30 mL)Ambient[1][4][7][18]
DMSO 44 mg/mLAmbient[19]

Experimental Protocols

Synthesis of this compound

This protocol describes the common laboratory synthesis from zinc oxide and acetic acid.[1][2][3]

  • Objective: To synthesize this compound crystals.

  • Materials: Zinc oxide (ZnO), glacial acetic acid (CH₃COOH), distilled water.

  • Procedure:

    • Reaction: In a fume hood, suspend zinc oxide powder in a minimal amount of distilled water in a beaker.

    • Slowly add glacial acetic acid dropwise while stirring continuously. An excess of acetic acid is used to ensure complete reaction of the zinc oxide. The reaction is exothermic.

      • Reaction: ZnO + 2CH₃COOH → Zn(CH₃COO)₂ + H₂O[3]

    • Continue stirring until the zinc oxide has completely dissolved, forming a clear solution. Gentle heating may be applied to facilitate the reaction.

    • Crystallization: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature.

    • For higher yield, the solution can be further cooled in an ice bath. White crystals of this compound will precipitate.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold distilled water, followed by a cold organic solvent (e.g., ethanol) to remove any remaining impurities.

    • Drying: Dry the crystals on a watch glass at room temperature or in a desiccator. Do not heat above 100 °C to avoid dehydration.

Thermal Gravimetric Analysis (TGA)

This protocol outlines the characterization of the thermal decomposition of this compound.[15]

  • Objective: To determine the thermal stability and decomposition profile of this compound.

  • Instrumentation: Thermogravimetric Analyzer (TGA), optionally coupled with Mass Spectrometry (MS) for evolved gas analysis.

  • Procedure:

    • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA sample pan (e.g., alumina (B75360) or platinum).

    • Instrument Setup: Place the sample pan into the TGA furnace and tare the balance.

    • Atmosphere: Purge the furnace with the desired gas (e.g., dry nitrogen for an inert atmosphere or a controlled mix of nitrogen and water vapor for a humid atmosphere) at a constant flow rate.

    • Heating Program: Heat the sample from ambient temperature to approximately 600 °C at a controlled linear heating rate (e.g., 10 °C/min).

    • Data Collection: Record the sample mass as a function of temperature. If using TGA-MS, simultaneously monitor the evolved gases.

    • Analysis: Analyze the resulting TGA curve to identify mass loss steps. The first step, around 100 °C, corresponds to the loss of water of hydration. Subsequent steps correspond to the decomposition of the anhydrous salt, the profile of which will depend on the atmosphere used.[15]

Qualitative Identification (Pharmacopeia Method)

This protocol describes the identification tests for zinc and acetate ions.[13][18]

  • Objective: To confirm the presence of zinc (Zn²⁺) and acetate (CH₃COO⁻) ions.

  • Materials: this compound sample, distilled water, ammonium (B1175870) sulfide (B99878) TS, ammonia-ammonium chloride buffer TS, eriochrome black T indicator, 0.05 M EDTA solution, dilute sulfuric acid, ethanol, lanthanum nitrate (B79036) solution, iodine TS, dilute ammonia (B1221849) TS.

  • Procedure for Zinc Identification:

    • Prepare a 1 in 20 solution of the sample in water (e.g., 1 g in 20 mL).[13]

    • To a portion of the solution, add ammonium sulfide TS. A white precipitate of zinc sulfide confirms the presence of zinc.

  • Procedure for Acetate Identification:

    • Warm a small amount of the sample with dilute sulfuric acid. The characteristic odor of acetic acid will be evolved.

    • To a neutral solution of the sample, add lanthanum nitrate solution, a drop of iodine TS, and a few drops of dilute ammonia TS, then warm gently. A blue or bluish-green color will develop, confirming the presence of acetate.

Mandatory Visualizations

Diagram 6.1: Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product ZnO Zinc Oxide (ZnO) Reaction Dissolution & Reaction ZnO->Reaction HAc Acetic Acid (CH3COOH) HAc->Reaction Cooling Cooling & Crystallization Reaction->Cooling Clear Solution Filtration Filtration & Washing Cooling->Filtration Crystal Slurry Drying Drying Filtration->Drying Wet Crystals Product Zinc Acetate Dihydrate Crystals Drying->Product

Caption: Workflow for the synthesis of this compound.

Diagram 6.2: Thermal Decomposition Pathways

G cluster_dry Dry Atmosphere cluster_humid Humid Atmosphere start Zn(OAc)2·2H2O anhydrous_dry Anhydrous Zn(OAc)2 start->anhydrous_dry ~100°C -2H2O decomposition_humid Direct Decomposition (120-220°C) start->decomposition_humid +H2O vapor sublimation Sublimation (~180°C) anhydrous_dry->sublimation decomposition_dry Decomposition (>250°C) anhydrous_dry->decomposition_dry ZnO_dry ZnO decomposition_dry->ZnO_dry ZnO_humid ZnO decomposition_humid->ZnO_humid - Acetic Acid

Caption: Thermal decomposition pathways under different atmospheric conditions.

Diagram 6.3: Qualitative Analysis Logic

Caption: Logical workflow for the qualitative identification of ions.

References

An In-depth Technical Guide to the Crystal Structure and Coordination Geometry of Zinc Acetate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) is a crucial compound in various fields, including pharmaceuticals, chemical synthesis, and materials science. A thorough understanding of its solid-state structure is paramount for controlling its reactivity, bioavailability, and material properties. This technical guide provides a comprehensive overview of the crystal structure and coordination geometry of zinc acetate dihydrate, based on established crystallographic data. Key quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for its structural determination are outlined.

Crystal Structure of this compound

The crystal structure of this compound was first determined by van Niekerk, Schoening, and Talbot in 1953 and has since been a reference for its solid-state chemistry.

Crystallographic Data

This compound crystallizes in the monoclinic system, belonging to the C2/c space group .[1][2][3] This centrosymmetric space group is characterized by a two-fold rotation axis and a glide plane. The unit cell contains four formula units (Z = 4) of Zn(CH₃COO)₂·2H₂O.

Crystallographic Parameter Value Reference
Crystal SystemMonoclinic[1][2][3]
Space GroupC2/c[1][2]
a14.50 Å[1][2][3]
b5.32 Å[1][2][3]
c11.02 Å[1][2][3]
β100°[1][2]
Volume838.9 ų[1][2]
Z4[1][2]

Table 1: Crystallographic Data for this compound.

Molecular Packing and Hydrogen Bonding

The crystal structure consists of individual this compound molecules linked together through a network of hydrogen bonds.[1] The water molecules play a crucial role in this, acting as hydrogen bond donors to the oxygen atoms of the acetate groups of neighboring molecules. This extensive hydrogen bonding network organizes the molecules into two-dimensional sheets, which are stacked along the c-axis. The interactions between these sheets are primarily of the weaker van der Waals type.[1]

Coordination Geometry of the Zinc Ion

The local environment of the zinc ion is central to the chemical behavior of this compound.

Coordination Number and Geometry

In the dihydrate form, the zinc(II) ion is six-coordinate, exhibiting a distorted octahedral geometry.[1][4][5] This is in contrast to the anhydrous form where the zinc ion is in a tetrahedral environment.[4] The coordination sphere of the zinc atom is comprised of four oxygen atoms from two acetate ligands and two oxygen atoms from the two water molecules.[1]

Ligand Coordination

The two acetate ions act as bidentate ligands, each coordinating to the zinc center through both of its oxygen atoms.[4][5] The two water molecules are also directly coordinated to the zinc ion, completing the octahedral coordination sphere.

Experimental Protocols

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be grown by the slow evaporation of a saturated aqueous solution of zinc acetate at room temperature.

Single-Crystal X-ray Diffraction

Instrumentation: A four-circle single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS detector) is employed.

Data Collection:

  • A suitable single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and improve data quality.

  • The unit cell parameters and crystal orientation are determined from a preliminary set of diffraction images.

  • A full sphere of diffraction data is collected by rotating the crystal through a series of frames at different orientations.

Structure Solution and Refinement:

  • The collected diffraction data are integrated and corrected for various factors (e.g., Lorentz and polarization effects, absorption).

  • The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

  • The structural model is then refined by least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.

The logical workflow for the experimental determination and analysis of the crystal structure is depicted in the following diagram:

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination cluster_results Output crystal_growth Crystal Growth data_collection Single-Crystal X-ray Diffraction crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement cif_file Crystallographic Information File (CIF) refinement->cif_file tables Tables of Bond Lengths and Angles refinement->tables

Experimental workflow for crystal structure determination.

Visualization of the Coordination Geometry

The coordination environment of the zinc atom in this compound can be visualized as a distorted octahedron. The following diagram, generated using the DOT language, illustrates this coordination geometry.

coordination_geometry Zn Zn O1_ac O Zn->O1_ac O2_ac O Zn->O2_ac O3_ac O Zn->O3_ac O4_ac O Zn->O4_ac O1_w O(H2O) Zn->O1_w O2_w O(H2O) Zn->O2_w C1 O1_ac->C1 C2 O2_ac->C2 O3_ac->C1 O4_ac->C2

Coordination geometry of the zinc ion.

Conclusion

The crystal structure of this compound is characterized by a monoclinic unit cell with the space group C2/c. The zinc(II) ion exhibits a distorted octahedral coordination geometry, being bonded to two bidentate acetate ligands and two water molecules. The molecular packing is dictated by an extensive network of hydrogen bonds, forming two-dimensional sheets. This detailed structural understanding is fundamental for professionals in drug development and materials science, enabling the rational design of new materials and formulations with tailored properties. For highly detailed mechanistic or computational studies, a modern re-determination of the crystal structure to obtain precise bond lengths and angles is recommended.

References

A Comprehensive Technical Guide to the Solubility of Zinc Acetate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of zinc acetate (B1210297) dihydrate in water and a range of common organic solvents. Understanding the solubility characteristics of this compound is critical for its effective application in research, pharmaceutical development, and various industrial processes. This document presents quantitative solubility data, detailed experimental methodologies, and a visual representation of a general experimental workflow to support scientific and development endeavors.

Quantitative Solubility Data

The solubility of zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) is a key physical property that dictates its utility in various applications. The following tables summarize the available quantitative data for its solubility in water at different temperatures and in several organic solvents.

Solubility in Water

This compound is highly soluble in water, and its solubility demonstrates a positive correlation with temperature.[1][2]

Temperature (°C)Solubility (g / 100 g water)Solubility (g / 100 mL)
20-43[3][4][5]
2530.0[6]-

Note: The density of the saturated solution is required to directly compare solubility values in g/100 g of solvent and g/L.

Solubility in Organic Solvents

The solubility of this compound in organic solvents varies significantly, with a general trend of higher solubility in polar protic solvents.[7]

SolventChemical FormulaTemperature (°C)Solubility
MethanolCH₃OH-1.5 g/100 mL[3]
EthanolC₂H₅OH-Soluble[8][9]
Ethanol (96%)C₂H₅OH-Soluble[9]
Dimethyl Sulfoxide (DMSO)C₂H₆OS-44 mg/mL[10]
AcetoneC₃H₆O-Insoluble[7]
Ethyl AcetateC₄H₈O₂200.02592 g/100g [6]
Diethyl EtherC₄H₁₀O--
Dimethylformamide (DMF)C₃H₇NO-Slightly soluble[7]

Note: The form of zinc acetate (anhydrous or dihydrate) was not always specified in the source data; where known, it has been indicated.[7]

Experimental Protocols for Solubility Determination

A standardized methodology is crucial for obtaining accurate and reproducible solubility data. The isothermal equilibrium method is a commonly employed technique.

Objective

To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment
  • This compound

  • Solvent of interest

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters)

  • Calibrated analytical instrument (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or High-Performance Liquid Chromatography (HPLC))

  • Volumetric flasks and pipettes

General Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.[7]

  • Equilibration: Place the vial in a temperature-controlled shaker or water bath and agitate for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[6][7]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.[7] Alternatively, centrifuge the vial at high speed to pellet the undissolved solid.[6]

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.[11] Filtration using a syringe filter may also be employed.

  • Dilution: Accurately dilute the extracted supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.[6]

  • Quantification: Analyze the concentration of zinc in the diluted sample using a calibrated analytical technique such as AAS or ICP-OES.[7][12]

  • Calculation of Solubility: Calculate the solubility from the measured concentration and the dilution factor. The result can be expressed in various units, such as g/100 g of solvent, g/L, or mol/L.[6]

Experimental Workflow Visualization

The logical progression of the experimental protocol for determining the solubility of this compound can be visualized through the following workflow diagram.

Solubility_Determination_Workflow A Sample Preparation: Add excess this compound to solvent B Equilibration: Agitate at constant temperature (24-72h) A->B C Phase Separation: Centrifugation or settling B->C D Supernatant Extraction: Withdraw clear liquid C->D E Dilution: Dilute supernatant to known concentration D->E F Quantification: Analyze Zinc concentration (e.g., AAS, ICP-OES) E->F G Calculation: Determine solubility F->G

Caption: General workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can affect the solubility of this compound:

  • Temperature: As demonstrated in the aqueous solubility data, increasing the temperature generally enhances the solubility of this compound.[1][2]

  • pH: The pH of the solution can influence solubility. In neutral water, a 5% solution of this compound has a pH between 6.0 and 8.0.[1] Hydrolysis can occur, leading to the formation of less soluble basic zinc acetate or zinc hydroxide, which can be mitigated by the addition of a small amount of acetic acid to lower the pH.[1]

  • Purity and Age of the Compound: Aged this compound may exhibit reduced solubility due to hydrolysis from exposure to atmospheric moisture or loss of its water of crystallization.[1] The presence of impurities can also affect the dissolution properties.

Conclusion

This technical guide provides essential data and methodologies for professionals working with this compound. The quantitative solubility data presented in a structured format, along with a detailed experimental protocol and a clear workflow diagram, offers a valuable resource for optimizing experimental conditions, formulating products, and ensuring the accuracy and reproducibility of scientific results. A thorough understanding of the solubility of this compound is paramount for its successful application across various scientific and industrial domains.

References

An In-depth Technical Guide to the Synthesis of Zinc Acetate Dihydrate from Zinc Oxide and Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of zinc acetate (B1210297) dihydrate from the reaction of zinc oxide and acetic acid. This process is a fundamental and widely used method for producing high-purity zinc acetate dihydrate, a versatile compound with numerous applications in research, pharmaceuticals, and chemical industries. This document outlines the core chemical principles, detailed experimental protocols, and key characterization data to support researchers and professionals in the successful synthesis and validation of this compound.

Core Chemical Principles

The synthesis of this compound from zinc oxide is an acid-base reaction. Zinc oxide, a basic oxide, reacts with acetic acid to form the salt, zinc acetate, and water. The reaction is typically performed in an aqueous solution to facilitate the dissolution of the reactants and the subsequent crystallization of the product. The overall balanced chemical equation for this reaction is:

ZnO + 2CH₃COOH + H₂O → Zn(CH₃COO)₂·2H₂O

The reaction is driven to completion by the formation of the stable salt. Subsequent cooling and evaporation of the solvent allows for the crystallization of the dihydrate form of zinc acetate.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaZn(CH₃COO)₂·2H₂O[1]
Molar Mass219.50 g/mol [1]
AppearanceWhite crystalline solid[1]
Density1.735 g/cm³[1]
Melting PointDecomposes at 237 °C[1]
Water Loss TemperatureLoses water of hydration at 100 °C[1][2]
Purity (from described synthesis)≥ 99.8%[3]

Table 2: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 mL)
2043[1]

Table 3: Thermal Analysis Data (TGA/DSC) for this compound

AnalysisTemperature Range (°C)Observation
TGARoom Temperature - 150~16.4% mass loss, corresponding to the loss of two water molecules (dehydration).[4]
TGA> 237Decomposition of anhydrous zinc acetate.[1]
DSC~100Endothermic peak corresponding to the loss of water of hydration.
DSC> 237Endothermic and exothermic peaks related to the decomposition of the acetate.[4]

Table 4: Spectroscopic Data for this compound

TechniqueKey Peaks/RegionsInterpretation
FTIR (cm⁻¹)~1564 and ~1441Asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻).[5]
XRD (2θ)Characteristic peaks for the monoclinic crystal structure.Confirms the crystalline phase of this compound.

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of high-purity this compound.

Materials and Equipment
  • Materials:

    • Zinc oxide (ZnO), powdered

    • Glacial acetic acid (CH₃COOH)

    • Deionized water

  • Equipment:

    • Glass reactor or beaker

    • Heating mantle or hot plate with magnetic stirring capability

    • Magnetic stir bar

    • Condenser (optional, for reflux)

    • Buchner funnel and filter paper

    • Vacuum flask

    • Crystallizing dish

    • Drying oven or desiccator

Synthesis Procedure

A patented method for producing this compound with a high purity of at least 99.8% involves the following steps[3]:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine powdered zinc oxide, water, and acetic acid in a weight ratio of 1 : (1.6-2.0) : (1.8-2.2).[3] For example, for 10 grams of zinc oxide, use 16-20 grams of water and 18-22 grams of acetic acid.

  • Dissolution: Stir the mixture, with gentle heating if necessary, until all the zinc oxide has completely dissolved, forming a clear solution of zinc acetate.

  • Evaporation and Supersaturation: Heat the resulting solution to evaporate the solvent until the solution becomes supersaturated. This can be observed by the formation of a thin crystalline film on the surface of the solution upon cooling a small sample.

  • Crystallization: Gradually cool the supersaturated solution to a temperature of 0-5 °C.[3]

  • Incubation: Hold the solution at this low temperature for 15-20 hours to allow for the complete precipitation of this compound crystals.[3]

  • Isolation: Separate the crystalline hydrate (B1144303) from the solution by filtration, for example, using a Buchner funnel and vacuum filtration.

  • Drying: Dry the collected crystals at a temperature of 30-40 °C to obtain the final this compound product.[3]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from zinc oxide and acetic acid.

Synthesis_Workflow ZnO Zinc Oxide (Powder) Dissolution Dissolution ZnO->Dissolution H2O Water H2O->Dissolution AcOH Acetic Acid AcOH->Dissolution Evaporation Evaporation to Supersaturation Dissolution->Evaporation Clear Solution Crystallization Cooling & Crystallization (0-5 °C) Evaporation->Crystallization Supersaturated Solution Filtration Filtration Crystallization->Filtration Crystal Slurry Drying Drying (30-40 °C) Filtration->Drying Wet Crystals Product Zinc Acetate Dihydrate Crystals Drying->Product Final Product

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

  • Visual Inspection: The final product should be a white crystalline solid.

  • Melting Point Determination: The compound decomposes at 237 °C, and the loss of water of hydration occurs at 100 °C.[1][2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the presence of the acetate functional group and its coordination to the zinc ion. The characteristic asymmetric and symmetric stretching vibrations of the carboxylate group are key indicators.

  • X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the product and confirm that it matches the known pattern for this compound.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal decomposition of the compound, including the dehydration step and the subsequent decomposition of the anhydrous salt. This can also provide information on the purity of the sample.

Conclusion

The synthesis of this compound from zinc oxide and acetic acid is a robust and reliable method for producing a high-purity product. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the crystallization process, researchers and drug development professionals can consistently obtain a product suitable for a wide range of applications. The characterization techniques outlined in this guide provide the necessary tools for verifying the quality and identity of the synthesized compound.

References

A Comprehensive Technical Guide to the Thermal Decomposition of Zinc Acetate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O), a process of significant interest in the synthesis of zinc oxide nanoparticles and other advanced materials. This document outlines the decomposition pathway, the influence of experimental conditions, and detailed methodologies for its characterization.

The thermal decomposition of zinc acetate dihydrate is a multi-stage process that is highly sensitive to the surrounding atmosphere and heating rate.[1] The process generally initiates with a dehydration step to form anhydrous zinc acetate, which subsequently decomposes to yield zinc oxide as the final solid product.[1]

Core Decomposition Mechanism

The decomposition of this compound proceeds through distinct stages:

  • Dehydration: The initial phase involves the loss of the two molecules of water of hydration. This endothermic process typically occurs at temperatures below 150°C.[1]

  • Decomposition of Anhydrous Zinc Acetate: Following dehydration, the anhydrous salt decomposes. This is a more complex stage that can lead to the formation of various gaseous byproducts, including acetic acid, acetone, and carbon dioxide.[1][2] This decomposition generally takes place in the temperature range of 150°C to 350°C.[1][2] Under vacuum conditions, the decomposition may proceed via a different route, involving the formation of a stable intermediate, basic zinc acetate (Zn₄O(CH₃COO)₆).[1]

  • Formation of Zinc Oxide: The final solid residue of the thermal decomposition is zinc oxide (ZnO).[1] The morphology and crystallinity of the resulting ZnO can be influenced by the decomposition temperature and the atmospheric conditions.[1]

The presence of humidity dramatically affects the thermal decomposition process. In a dry, inert atmosphere, anhydrous zinc acetate tends to sublime around 180°C before decomposing at temperatures above 250°C.[3][4] Conversely, a humid atmosphere promotes the direct formation of ZnO at significantly lower temperatures, with the reaction sometimes starting as low as 120°C and being complete by 220°C.[3]

Quantitative Decomposition Data

The following tables summarize the quantitative data obtained from various thermal analysis techniques.

Table 1: Thermogravimetric Analysis (TGA) Data [1][5]

Decomposition StageTemperature Range (°C)Approximate Mass Loss (%)Gaseous Products
DehydrationRoom Temperature - 150~16.4H₂O
Decomposition of Anhydrous Salt150 - 350~58 (of anhydrous)Acetic acid, Acetone, CO₂

Note: Mass loss percentages are approximate and can vary with experimental conditions.[1]

Table 2: Differential Scanning Calorimetry (DSC) Data [1]

Thermal EventTemperature Range (°C)Peak Type
Dehydration< 150Endothermic
Decomposition150 - 350Complex (Endo- and Exothermic)

Note: The decomposition peak can be complex due to overlapping endothermic and exothermic events corresponding to the breakdown of the acetate and combustion of organic fragments.[1]

Experimental Protocols

The characterization of the thermal decomposition of this compound typically involves a combination of thermoanalytical and spectroscopic techniques.

Thermogravimetric Analysis (TGA)

Objective: To quantify the mass loss of a sample as a function of temperature and to identify the evolved gaseous products.[1]

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. A blank run with an empty crucible is recommended to establish a stable baseline.[5]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina (B75360) or platinum).[1][5] Ensure the sample is evenly distributed at the bottom of the crucible.[5]

  • Experimental Conditions:

    • Atmosphere: Controlled atmosphere (e.g., nitrogen, air, or vacuum) with a constant flow rate (e.g., 50 mL/min).[1][5]

    • Heating Rate: A linear heating rate of 10°C/min is commonly used.[1][5]

    • Temperature Range: Typically from ambient temperature up to 600°C to ensure complete decomposition.[6]

  • Data Acquisition: Initiate the heating program and continuously monitor the mass of the sample as a function of temperature.[1]

  • Evolved Gas Analysis (Optional): The outlet of the TGA furnace can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to analyze the composition of the evolved gases in real-time.[1]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions in the sample.[1]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum) and hermetically seal it.[1][5] An empty sealed pan is used as a reference.[1]

  • Experimental Conditions:

    • Atmosphere: Controlled atmosphere (e.g., nitrogen or air) with a constant flow rate.[5]

    • Heating Rate: A constant heating rate, for example, 10°C/min.[1]

    • Temperature Range: Similar to the TGA range to cover all expected thermal events.[5]

  • Data Acquisition: Both the sample and reference pans are heated at a constant rate. The difference in heat flow to the sample and the reference is recorded as a function of temperature.[1]

  • Data Analysis: The resulting DSC curve reveals endothermic and exothermic events, such as dehydration and decomposition.[5]

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid products at different stages of decomposition.[1]

Methodology:

  • Samples of this compound are heated to specific temperatures corresponding to different decomposition stages (e.g., after dehydration and after complete decomposition) and then cooled to room temperature.[1]

  • The resulting solid residues are analyzed using an X-ray diffractometer.[1]

  • The obtained diffraction patterns are compared with standard diffraction patterns to identify the crystalline phases present (e.g., this compound, anhydrous zinc acetate, zinc oxide).[1]

Visualizations

DecompositionPathway cluster_products Products A Zn(CH₃COO)₂·2H₂O (this compound) B Zn(CH₃COO)₂ (Anhydrous Zinc Acetate) A->B Dehydration (<150°C) C ZnO (Zinc Oxide) B->C Decomposition (150-350°C) D Gaseous Byproducts (H₂O, Acetic Acid, Acetone, CO₂) B->D C->D

Caption: Decomposition pathway of this compound.

ExperimentalWorkflow cluster_start Sample Preparation cluster_analysis Thermal Analysis cluster_characterization Product Characterization cluster_data Data Interpretation start This compound Sample tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc xrd X-ray Diffraction (XRD) (Solid Residue) tga->xrd Solid Residue ms_ftir Mass Spectrometry (MS) / FTIR (Evolved Gases) tga->ms_ftir Evolved Gases data Mass Loss vs. Temperature Heat Flow vs. Temperature Phase Identification Gas Composition tga->data dsc->data xrd->data ms_ftir->data

Caption: Workflow for thermal decomposition analysis.

References

An In-depth Technical Guide to Zinc Acetate Dihydrate: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical formula and molecular weight of zinc acetate (B1210297) dihydrate, tailored for researchers, scientists, and professionals in drug development. The document details the compound's fundamental properties, presents a hypothetical experimental protocol for its characterization, and includes visualizations to elucidate key concepts.

Chemical Formula and Structure

Zinc acetate dihydrate is a salt and a hydrate, meaning it is an ionic compound with water molecules incorporated into its crystalline structure.[1] It is a white crystalline solid with a faint acetic acid odor.[1][2] The chemical formula for this compound is Zn(CH₃COO)₂·2H₂O .[1][3]

This formula indicates that each formula unit contains:

  • One zinc cation (Zn²⁺).

  • Two acetate anions (CH₃COO⁻).

  • Two water molecules (H₂O) of hydration.

The acetate anion is composed of two carbon atoms, three hydrogen atoms, and two oxygen atoms.[4] The water molecules are integral to the crystal lattice.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For this compound, the molecular weight is approximately 219.50 g/mol .[1][3][5] This value is crucial for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and in pharmaceutical formulations.

The table below breaks down the calculation of the molecular weight based on the atomic weights of its constituent elements.

Constituent ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight Contribution ( g/mol )
ZincZn65.38165.38
CarbonC12.01448.04
HydrogenH1.0081010.08
OxygenO16.00696.00
Total 21 219.50

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula Zn(CH₃COO)₂·2H₂O[1]
Molecular Weight 219.50 g/mol [1][3][5]
Appearance White crystalline solid[1][2]
Density 1.735 g/cm³[2]
Solubility in Water 430 g/L at 20°C[1][2]
Decomposition Temperature 237°C[1][2]
Melting Point Loses water at 100°C[2][5]

Experimental Protocol: Determination of Water of Hydration by Thermogravimetric Analysis (TGA)

The following protocol details a standard method for determining the number of water molecules in zinc acetate hydrate, thereby confirming its dihydrate form.

Objective: To quantify the mass loss corresponding to the water of hydration in this compound upon heating and to confirm the compound's molecular formula.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen gas (for inert atmosphere)

  • Microbalance

  • This compound sample

  • Alumina or platinum sample pans

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA sample pan using a microbalance. Record the initial mass precisely.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 300°C at a constant heating rate of 10°C/min.

    • Continuously monitor and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass of the sample (%) versus temperature (°C).

    • Identify the temperature range over which a significant mass loss occurs. For this compound, this is expected to start around 100°C, corresponding to the loss of water.[2][5]

    • Calculate the percentage mass loss from the TGA curve.

    • Using the percentage mass loss, calculate the number of moles of water lost per mole of the anhydrous zinc acetate. This will confirm the "dihydrate" nature of the salt.

Calculations:

  • Expected % Mass Loss for 2 H₂O: ( (2 * Molecular Weight of H₂O) / (Molecular Weight of Zn(CH₃COO)₂·2H₂O) ) * 100 ( (2 * 18.015 g/mol ) / 219.50 g/mol ) * 100 ≈ 16.41%

  • The experimental mass loss should be close to this theoretical value to confirm the sample is a dihydrate.

Visualization of Hydration State

The following diagram illustrates the reversible relationship between this compound and its anhydrous form, which is achieved through the removal of water molecules.

HydrationState Dihydrate This compound Zn(CH₃COO)₂·2H₂O Anhydrous Anhydrous Zinc Acetate Zn(CH₃COO)₂ Dihydrate->Anhydrous  Heating (>100°C)   Water 2 H₂O (Water) Dihydrate->Water releases Anhydrous->Dihydrate  Hydration  

Caption: Reversible transition between this compound and its anhydrous form.

References

A Comprehensive Guide to Typical Impurities in Commercial Zinc Acetate Dihydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) is a vital compound in various scientific and pharmaceutical applications, including as a catalyst in organic synthesis, a component in medical preparations, and a nutritional supplement.[1] For researchers, scientists, and drug development professionals, the purity of this reagent is paramount, as impurities can significantly impact experimental outcomes, drug efficacy, and safety. This in-depth technical guide provides a comprehensive overview of the typical impurities found in commercial zinc acetate dihydrate, their origins, analytical methodologies for their detection, and their potential implications.

Origin of Impurities in this compound

The presence of impurities in commercial this compound is primarily linked to the manufacturing process and the quality of the raw materials used. The most common method for its synthesis involves the reaction of zinc oxide (ZnO) or zinc metal with acetic acid.[2][3]

Key sources of impurities include:

  • Raw Materials: The purity of the zinc source (zinc oxide or zinc metal) is a major determinant of the final product's quality. If impure zinc oxide is used, various metallic impurities can be carried over into the final product. These can include heavy metals such as lead, cadmium, iron, copper, and others.[4] Similarly, the grade of acetic acid used can introduce impurities. For instance, the use of vinegar as a source of acetic acid can lead to the presence of organic residues in the final crystalline product.[1][3]

  • Manufacturing Process: The conditions under which the reaction, crystallization, and drying processes are carried out can also introduce or concentrate impurities. Inadequate filtration can lead to insoluble matter in the final product. The material of the reactors and processing equipment can also be a source of metallic contamination.

  • Storage and Handling: Improper storage conditions can lead to contamination or degradation of the product. This compound is stable under normal conditions, but exposure to certain atmospheric conditions or contaminants can affect its purity.

The following diagram illustrates the typical manufacturing process and the points at which impurities can be introduced.

G Manufacturing Process of this compound and Impurity Entry Points cluster_raw raw_materials Raw Materials zno Zinc Oxide (ZnO) acetic_acid Acetic Acid (CH3COOH) reaction Reaction (ZnO + 2CH3COOH -> Zn(CH3COO)2 + H2O) zno->reaction acetic_acid->reaction filtration Filtration reaction->filtration crystallization Crystallization filtration->crystallization drying Drying crystallization->drying final_product This compound (Zn(CH3COO)2·2H2O) drying->final_product impurities Potential Impurities final_product->impurities Contains traces of... imp_zno Heavy Metals (Pb, Cd, Fe, Cu, etc.) Insoluble Matter imp_zno->zno imp_acetic_acid Organic Residues (if vinegar is used) imp_acetic_acid->acetic_acid imp_process Process-related contamination (e.g., from equipment) imp_process->reaction imp_process->filtration imp_process->crystallization imp_process->drying

Manufacturing process and impurity entry points.

Common Impurities in Commercial this compound

Impurities in this compound can be broadly categorized into inorganic and organic impurities. The acceptable limits for these impurities are often defined by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), or by the specifications for different grades (e.g., ACS reagent grade, pharmaceutical grade).[5][6]

Inorganic Impurities

This category includes heavy metals, other metal ions, and anions. The table below summarizes the typical limits for common inorganic impurities in different grades of this compound.

ImpurityUSP Grade LimitsEuropean Pharmacopoeia (Ph. Eur.) LimitsACS Reagent Grade LimitsTypical Concentration Range in Commercial Products
Heavy Metals
Lead (Pb)≤ 10 ppm[5]≤ 10 ppm≤ 0.002% (20 ppm)[7]< 10 ppm
Cadmium (Cd)Not specified≤ 2 ppm≤ 0.0005% (5 ppm)[5]< 2 ppm
Arsenic (As)≤ 3 ppm[6][8]≤ 2 ppmNot specified< 3 ppm
Copper (Cu)Not specified≤ 50 ppm≤ 0.0005% (5 ppm)[5]< 50 ppm
Iron (Fe)Not specified≤ 50 ppm≤ 5 ppm[7]< 50 ppm
Aluminum (Al)Not specified≤ 5 ppmNot specified< 5 ppm
Other Metal Ions
Calcium (Ca)Not specifiedNot specified≤ 0.005% (50 ppm)[7]< 50 ppm
Magnesium (Mg)Not specifiedNot specified≤ 0.005% (50 ppm)[7]< 50 ppm
Potassium (K)Not specifiedNot specified≤ 0.01% (100 ppm)[7]< 100 ppm
Sodium (Na)Not specifiedNot specified≤ 0.05% (500 ppm)[7]< 500 ppm
Anions
Chloride (Cl)≤ 50 ppm[8]≤ 50 ppm≤ 0.002% (20 ppm)< 50 ppm
Sulfate (SO₄)≤ 100 ppm[8]≤ 100 ppm≤ 0.005% (50 ppm)< 100 ppm
Other
Insoluble Matter≤ 0.005%[6][8]Not specified≤ 0.005% (50 ppm)[5][7]< 50 ppm
Reducing SubstancesPasses testPasses testNot specified-
Sulfated AshNot specified≤ 0.1%Not specified< 0.1%
Organic Impurities

Organic impurities are less commonly specified in detail but can be present, particularly from the raw materials.

  • Residual Acetic Acid: Due to the manufacturing process, there might be residual acetic acid, which can contribute to the slight vinegar-like odor of the product.[6]

  • Organic Residues from Vinegar: If a less pure grade of acetic acid, such as vinegar, is used in the synthesis, organic residues from the source material may be present in the final product.[1][3]

  • Residual Solvents: In pharmaceutical-grade zinc acetate, residual solvents from the manufacturing or purification process are a concern. The USP <467> provides a framework for controlling these impurities.[9][10] Common solvents are classified based on their toxicity. For zinc acetate, acetic acid is a likely Class 3 solvent with a limit of < 5000 ppm.[9]

Experimental Protocols for Impurity Analysis

Accurate determination of impurities requires specific and validated analytical methods. The following sections detail the experimental protocols for key impurities.

Assay of this compound

A common method for determining the purity of this compound is complexometric titration with ethylenediaminetetraacetic acid (EDTA).

  • Principle: Zinc ions form a stable, colorless complex with EDTA. The endpoint of the titration is detected using an indicator that changes color when all the zinc ions have been complexed by EDTA.[7]

  • Reagents:

    • 0.05 M EDTA solution, standardized

    • Ammonia-ammonium chloride buffer (pH 10)

    • Eriochrome Black T indicator

  • Procedure:

    • Accurately weigh about 400 mg of the this compound sample and dissolve it in 100 mL of deionized water.

    • Add 5 mL of the ammonia-ammonium chloride buffer solution.

    • Add a few drops of the Eriochrome Black T indicator solution. The solution should turn a wine-red color.

    • Titrate with the standardized 0.05 M EDTA solution until the color changes from wine-red to a distinct blue.

    • Record the volume of EDTA solution used.

  • Calculation: Each mL of 0.05 M EDTA is equivalent to 10.98 mg of C₄H₆O₄Zn·2H₂O.[5] The percentage purity can be calculated using the formula: Purity (%) = (V_EDTA × M_EDTA × 219.51) / (Weight_sample) × 100 where V_EDTA is the volume of EDTA used in mL, M_EDTA is the molarity of the EDTA solution, and 219.51 is the molar mass of this compound.

Determination of Heavy Metal Impurities

Modern pharmacopeial methods recommend the use of instrumental techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for the determination of elemental impurities due to their high sensitivity and ability to measure multiple elements simultaneously.[4] Atomic Absorption Spectrometry (AAS) is also a widely used technique.

  • Principle (ICP-MS): The sample is introduced into an argon plasma, which atomizes and ionizes the elements. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive quantification.

  • Sample Preparation (General Protocol for ICP-MS/OES):

    • Accurately weigh a suitable amount of the this compound sample (e.g., 0.5 g).

    • Dissolve the sample in a suitable solvent, typically dilute nitric acid, to prevent precipitation of metal hydroxides.

    • If the sample is not readily soluble, a closed-vessel microwave digestion with a strong acid (e.g., nitric acid, hydrochloric acid) is employed to bring the elements into solution.[2]

    • Dilute the resulting solution to a known volume with deionized water to bring the analyte concentrations within the calibrated range of the instrument.

  • Instrumentation and Conditions (Example for ICP-MS):

    • Instrument: Agilent 7800 ICP-MS or similar.

    • RF Power: 1550 W

    • Carrier Gas Flow: ~1 L/min

    • Nebulizer: Micromist or similar

    • Collision/Reaction Cell: Helium gas mode to reduce polyatomic interferences.

  • Quantification: The concentration of each element is determined by comparing the signal intensity from the sample to that of certified reference standards.

Analysis of Anionic Impurities
  • Chloride:

    • Principle: The test for chlorides is a limit test based on the precipitation of silver chloride, which produces a turbidity that is compared to a standard.

    • Procedure (based on USP <221>):

      • Dissolve a specified amount of the sample (e.g., 1.0 g) in water.

      • Add nitric acid, followed by silver nitrate (B79036) solution.

      • After a specified time, compare the turbidity with that of a standard prepared with a known amount of chloride.[5]

  • Sulfate:

    • Principle: This is also a limit test based on the precipitation of barium sulfate.

    • Procedure (based on USP <221>):

      • Dissolve a specified amount of the sample (e.g., 1.0 g) in water.

      • Add hydrochloric acid, followed by barium chloride solution.

      • After a specified time, compare the turbidity with that of a standard prepared with a known amount of sulfate.[5]

Analysis of Organic Impurities
  • Residual Solvents (Headspace Gas Chromatography - HS-GC):

    • Principle: This method is used to identify and quantify volatile organic compounds. The sample is heated in a sealed vial, and the volatile compounds in the headspace are injected into a gas chromatograph for separation and detection.

    • Procedure (General approach based on USP <467>):

      • Accurately weigh the this compound sample into a headspace vial.

      • Add a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water).

      • Seal the vial and place it in the headspace autosampler.

      • The vial is heated to a specific temperature for a set time to allow volatile compounds to partition into the headspace.

      • A sample of the headspace gas is automatically injected into the GC.

    • GC Conditions (Example):

      • Column: A non-polar or mid-polar capillary column (e.g., DB-624).

      • Carrier Gas: Helium or Hydrogen.

      • Oven Temperature Program: A programmed temperature ramp to separate solvents based on their boiling points.

      • Detector: Flame Ionization Detector (FID) for quantification and Mass Spectrometer (MS) for identification.

Impact of Impurities on Research and Drug Development

The presence of impurities, even at trace levels, can have significant consequences:

  • Catalyst Poisoning: In catalytic applications, certain metallic impurities can poison the catalyst, reducing its activity and selectivity.

  • Altered Biological Activity: In biological and pharmaceutical research, heavy metal impurities can exhibit toxicity or interfere with the biological activity of the active pharmaceutical ingredient (API).

  • Inaccurate Analytical Results: Impurities can interfere with analytical tests, leading to erroneous results.

  • Drug Product Stability: Impurities can affect the stability and shelf-life of the final drug product.

The following workflow provides a decision-making process for researchers to assess the suitability of a batch of this compound.

G Decision-Making Workflow for this compound Quality Assessment start Start: Receive new batch of This compound review_coa Review Certificate of Analysis (CoA) start->review_coa coa_ok CoA meets specifications? review_coa->coa_ok in_house_testing Perform in-house testing (as required by application) coa_ok->in_house_testing Yes reject_batch Reject Batch Contact supplier coa_ok->reject_batch No test_results_ok Test results meet specifications? in_house_testing->test_results_ok accept_batch Accept Batch for use in research/ development test_results_ok->accept_batch Yes investigate Investigate discrepancy with supplier test_results_ok->investigate No investigate->reject_batch

Workflow for quality assessment of zinc acetate.

Conclusion

For researchers and professionals in drug development, a thorough understanding of the potential impurities in this compound is crucial for ensuring the reliability and reproducibility of their work. By being aware of the sources of these impurities and employing the appropriate analytical techniques for their detection and quantification, scientists can mitigate the risks associated with impure reagents. Adherence to pharmacopeial standards and careful selection of suppliers who provide comprehensive certificates of analysis are essential first steps in ensuring the quality of this important chemical compound.

References

An In-depth Technical Guide to the Safety Data Sheet of Zinc Acetate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety information for zinc acetate (B1210297) dihydrate, compiled from various Safety Data Sheets (SDS). It is intended for researchers, scientists, and drug development professionals who handle this chemical. The information is presented to ensure safe handling, storage, and emergency response.

Chemical Identification and Physical Properties

Zinc acetate dihydrate is a white crystalline solid with a faint acetic acid odor.[1] It is commonly used in various industrial and pharmaceutical applications.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Chemical Formula C4H6O4Zn·2H2O[3][4][5][6]
Molecular Weight 219.50 g/mol [6][7][8]
Appearance White crystalline solid/powder[1][2][4][9]
Odor Faint acetic acid/vinegar-like odor[1][2][5][9]
Density 1.735 g/cm³[1][2]
Melting Point Decomposes at 237°C; loses water at 100°C[2][8]
Solubility in Water 43 g/100 mL at 20°C[2][8]
pH Weakly acidic[10]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity, serious eye damage/irritation, and hazards to the aquatic environment.[3][7][11][12]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity (Oral)4H302: Harmful if swallowedGHS07
Serious Eye Damage/Eye Irritation1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritationGHS05
Skin Corrosion/Irritation2 / 3H315: Causes skin irritation / H316: Causes mild skin irritationGHS07
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationGHS07
Hazardous to the Aquatic Environment (Acute)1H400: Very toxic to aquatic lifeGHS09
Hazardous to the Aquatic Environment (Chronic)1 / 2H410: Very toxic to aquatic life with long lasting effects / H411: Toxic to aquatic life with long lasting effectsGHS09

References:[3][4][6][7][9][11][12][13]

GHS_Classification cluster_product This compound cluster_hazards GHS Hazard Classification product {this compound | CAS: 5970-45-6} oral_toxicity Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed product->oral_toxicity eye_damage Serious Eye Damage Category 1 H318: Causes serious eye damage product->eye_damage aquatic_chronic Hazardous to the Aquatic Environment (Chronic) Category 2 H411: Toxic to aquatic life with long lasting effects product->aquatic_chronic

Caption: GHS Hazard Classification for this compound.

Toxicological Information

The primary route of acute toxicity is ingestion.[13] There is no evidence of carcinogenicity from IARC.[6]

Table 3: Toxicological Data

TestSpeciesRouteValueReferences
LD50RatOral794 mg/kg[4][5][6][11][14]
LD50RatOral663 - 2460 mg/kg[5][6][15]
LD50MouseOral239.95 mg/kg[6]

Experimental Protocols:

Detailed experimental methodologies for toxicological studies are not typically included in Safety Data Sheets. The values presented are generally derived from studies following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For example, OECD Test Guideline 423 is often used for acute oral toxicity studies.[15][16] Researchers requiring detailed protocols should refer directly to these guidelines.

First-Aid Measures

In case of exposure, prompt first-aid measures are crucial. Always seek medical attention if symptoms persist.[3][7][13]

First_Aid_Workflow exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_fresh_air wash_skin Wash skin with plenty of soap and water. Remove contaminated clothing. skin_contact->wash_skin rinse_eyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. eye_contact->rinse_eyes rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical_attention Seek medical advice/attention if you feel unwell or irritation persists. move_fresh_air->seek_medical_attention wash_skin->seek_medical_attention rinse_eyes->seek_medical_attention rinse_mouth->seek_medical_attention

Caption: General First-Aid Procedure for Exposure.

Specific First-Aid Instructions:

  • Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[13][17][18] If breathing is difficult, oxygen may be administered.[4][17]

  • Skin Contact: Wash the affected area with plenty of soap and water.[3][13][18] Contaminated clothing should be removed and washed before reuse.[7][13]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open.[3][7][13] Remove contact lenses if it is safe to do so.[3][7][13] Immediate medical attention is required.[3][11]

  • Ingestion: Rinse the mouth with water.[3][7] Do not induce vomiting.[4][7] Call a poison center or doctor if the person feels unwell.[3][9][13]

Accidental Release Measures

In the event of a spill, appropriate containment and cleanup procedures must be followed to prevent environmental contamination and personal exposure.

Spill_Handling_Workflow spill Spill of this compound isolate Isolate spill area. Evacuate unnecessary personnel. spill->isolate ppe Wear appropriate Personal Protective Equipment (PPE). (Gloves, goggles, respirator) isolate->ppe prevent_spread Prevent entry into sewers, drains, and public waters. Contain spill with dikes or absorbents. ppe->prevent_spread cleanup Clean up spill. Sweep or shovel into a suitable, labeled container for disposal. prevent_spread->cleanup decontaminate Decontaminate the spill area. Ventilate and wash the site after material pickup is complete. cleanup->decontaminate disposal Dispose of waste in accordance with local, regional, and national regulations. decontaminate->disposal

Caption: Workflow for Handling a Spill.

Key Steps for Spill Management:

  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a NIOSH-certified respirator to avoid contact with the dust.[13][17] Ensure adequate ventilation.[17][18]

  • Environmental Precautions: Prevent the substance from entering drains, sewers, and waterways as it is toxic to aquatic life.[7][13][17]

  • Containment and Cleaning Up: For solid spills, sweep or shovel the material into a suitable container for disposal.[13] Avoid generating dust during cleanup.[17][19] The spill area should be ventilated and washed after the material has been collected.[9]

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and ensure safety.

Table 4: Handling and Storage Guidelines

AspectRecommendationReferences
Handling - Avoid contact with skin and eyes. - Do not breathe dust. - Use in a well-ventilated area. - Do not eat, drink, or smoke when using this product. - Wash hands thoroughly after handling.[3][9][13][18]
Storage - Keep container tightly closed. - Store in a cool, dry, well-ventilated place. - Store away from incompatible materials such as strong oxidizing agents.[2][3][5][13][17]

Exposure Controls and Personal Protection

To minimize exposure, a combination of engineering controls and personal protective equipment should be utilized.

Table 5: Exposure Controls and Personal Protection

Control ParameterRecommendationReferences
Engineering Controls - Use local exhaust or general room ventilation to minimize dust exposure. - Emergency eye wash fountains and safety showers should be readily available.[3][7][13]
Eye/Face Protection - Chemical goggles or a face shield. Contact lenses should not be worn.[13][18]
Hand Protection - Neoprene or nitrile rubber gloves.[13]
Skin and Body Protection - Wear suitable protective clothing.[13]
Respiratory Protection - If inhalation exposure is possible, use a NIOSH-certified dust and mist respirator.[13]
Occupational Exposure Limits - USA OSHA PEL (TWA): 15 mg/m³ (as nuisance dust).[13]

References

An In-depth Technical Guide on the Basic Reactions of Zinc Acetate Dihydrate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) is a crucial compound with wide-ranging applications, from its use as a dietary supplement and in pharmaceutical formulations to its role as a precursor in the synthesis of zinc oxide nanomaterials.[1] Its behavior in aqueous solution is fundamental to its efficacy and application. This technical guide provides a comprehensive overview of the core reactions of zinc acetate dihydrate in water, including dissociation, hydrolysis, and its interactions with acids and bases. The information presented herein is intended to support advanced research and development by providing detailed chemical principles, quantitative data, and robust experimental methodologies.

Core Reactions in Aqueous Solution

When dissolved in water, this compound undergoes a series of equilibrium reactions that dictate the chemical nature of the solution.

Dissociation

As a salt, this compound readily dissolves in water and dissociates into its constituent ions: the hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺, and two acetate anions, CH₃COO⁻.[1] The coordinated water molecules are often omitted for simplicity, but their role is crucial in the subsequent hydrolysis reactions.

Reaction: Zn(CH₃COO)₂·2H₂O(s) ⇌ Zn²⁺(aq) + 2CH₃COO⁻(aq) + 2H₂O(l)

The zinc cation behaves as a Lewis acid, while the acetate anion is the conjugate base of a weak acid (acetic acid).[1]

Dissociation Zn(CH₃COO)₂·2H₂O Zinc Acetate Dihydrate (solid) Zn²⁺(aq) Zn²⁺(aq) Zn(CH₃COO)₂·2H₂O->Zn²⁺(aq) Dissociation CH₃COO⁻(aq) 2CH₃COO⁻(aq) Zn(CH₃COO)₂·2H₂O->CH₃COO⁻(aq) H₂O Water H₂O->Zn(CH₃COO)₂·2H₂O

Dissociation of this compound in Water

Hydrolysis

The hexaaquazinc(II) ion, [Zn(H₂O)₆]²⁺, undergoes hydrolysis, where the coordinated water molecules act as Brønsted-Lowry acids, donating protons to the solvent. This process results in the formation of various mononuclear and polynuclear hydroxy complexes, leading to a slightly acidic to neutral pH for the solution (typically pH 6.0-8.0 for a 5% solution).[2] The extent of hydrolysis is highly dependent on the pH of the solution.[1]

Stepwise Hydrolysis Reactions:

  • [Zn(H₂O)₆]²⁺ + H₂O ⇌ [Zn(OH)(H₂O)₅]⁺ + H₃O⁺

  • [Zn(OH)(H₂O)₅]⁺ + H₂O ⇌ [Zn(OH)₂(H₂O)₄] + H₃O⁺

  • [Zn(OH)₂(H₂O)₄] + H₂O ⇌ [Zn(OH)₃(H₂O)₃]⁻ + H₃O⁺

  • [Zn(OH)₃(H₂O)₃]⁻ + H₂O ⇌ [Zn(OH)₄]²⁻ + H₃O⁺

At near-neutral pH, the formation of mononuclear hydroxy species like [Zn(OH)]⁺ begins.[1] As the pH increases, further deprotonation occurs, and polymerization can lead to species such as [Zn₂(OH)]³⁺.[1] Under certain conditions, precipitation of basic zinc acetate (Zn₅(OH)₈(CH₃COO)₂) or zinc hydroxide (B78521) (Zn(OH)₂) can occur.[1][3]

Hydrolysis Zn²⁺(aq) [Zn(H₂O)₆]²⁺ ZnOH⁺ [Zn(OH)(H₂O)₅]⁺ Zn²⁺(aq)->ZnOH⁺ +OH⁻ -H₂O ZnOH₂ [Zn(OH)₂(H₂O)₄] ZnOH⁺->ZnOH₂ +OH⁻ -H₂O ZnOH₃⁻ [Zn(OH)₃(H₂O)₃]⁻ ZnOH₂->ZnOH₃⁻ +OH⁻ -H₂O Precipitate Zn(OH)₂(s) or Basic Zinc Salts ZnOH₂->Precipitate Precipitation (near-neutral to alkaline pH)

Simplified Hydrolysis Pathway of the Aquated Zinc Ion

Reaction with a Strong Acid

In the presence of a strong acid, such as hydrochloric acid (HCl), the hydrolysis of the zinc ion is suppressed due to the high concentration of H₃O⁺ ions, which shifts the hydrolysis equilibrium to the left (Le Châtelier's principle). The acetate ions (CH₃COO⁻) in the solution react with the H₃O⁺ ions from the strong acid to form undissociated acetic acid (CH₃COOH), a weak acid.

Reaction: Zn(CH₃COO)₂(aq) + 2HCl(aq) → ZnCl₂(aq) + 2CH₃COOH(aq)

This reaction proceeds to completion as the strong acid protonates the acetate base.

AcidReaction cluster_reactants Reactants cluster_products Products Zn²⁺(aq) Zn²⁺(aq) ZnCl₂(aq) Zn²⁺(aq) + 2Cl⁻(aq) Zn²⁺(aq)->ZnCl₂(aq) CH₃COO⁻(aq) 2CH₃COO⁻(aq) CH₃COOH(aq) 2CH₃COOH(aq) CH₃COO⁻(aq)->CH₃COOH(aq) H⁺(aq) 2H⁺(aq) (from strong acid) H⁺(aq)->CH₃COOH(aq)

Reaction of Zinc Acetate with a Strong Acid

Reaction with a Strong Base

When a strong base, such as sodium hydroxide (NaOH), is added to an aqueous solution of zinc acetate, the hydroxide ions (OH⁻) react with the zinc ions (Zn²⁺) to form a white precipitate of zinc hydroxide, Zn(OH)₂.[4] This reaction is a double displacement and precipitation reaction.

Reaction: Zn(CH₃COO)₂(aq) + 2NaOH(aq) → Zn(OH)₂(s) + 2CH₃COONa(aq)

If a large excess of a strong base is added, the amphoteric zinc hydroxide can redissolve to form the soluble tetrahydroxozincate(II) ion, [Zn(OH)₄]²⁻.

Reaction with Excess Base: Zn(OH)₂(s) + 2OH⁻(aq) → [Zn(OH)₄]²⁻(aq)

BaseReaction Zn²⁺(aq) Zn²⁺(aq) ZnOH₂ Zn(OH)₂(s) (White Precipitate) Zn²⁺(aq)->ZnOH₂ NaOH 2OH⁻(aq) (from strong base) NaOH->ZnOH₂ ZnOH₄²⁻ [Zn(OH)₄]²⁻(aq) (Soluble) ZnOH₂->ZnOH₄²⁻ excess_NaOH Excess 2OH⁻(aq) excess_NaOH->ZnOH₄²⁻ Workflow cluster_aqueous cluster_solid prep Prepare Zinc Acetate Aqueous Solution induce Induce Reaction (e.g., add acid/base, change T) prep->induce aqueous Aqueous Phase Analysis induce->aqueous solid Solid Phase Analysis (if precipitate forms) induce->solid ph pH Measurement cond Conductivity spec Spectroscopy (UV-Vis, Raman, NMR) xrd XRD ftir FT-IR tga TGA

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Zinc Oxide Nanoparticles using Zinc Acetate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc oxide (ZnO) nanoparticles have garnered significant attention in the biomedical field, particularly in drug delivery and cancer therapy.[1][2] Their biocompatibility, biodegradability, and unique physicochemical properties make them a promising platform for targeted drug delivery and therapeutic applications.[3][4] The synthesis of ZnO nanoparticles using zinc acetate (B1210297) dihydrate is a widely adopted, cost-effective, and versatile approach that allows for the tuning of nanoparticle size and morphology by controlling the reaction parameters.[2]

This document provides detailed protocols for the synthesis of ZnO nanoparticles via co-precipitation and sol-gel methods using zinc acetate dihydrate as the precursor. It also includes a summary of key experimental parameters and their impact on the final product, as well as potential applications in drug development.

Data Presentation: Influence of Reaction Parameters on ZnO Nanoparticle Properties

The characteristics of the synthesized ZnO nanoparticles are highly dependent on the reaction conditions. The following tables summarize the influence of key parameters on the size and morphology of the nanoparticles.

Table 1: Effect of Synthesis Method and Parameters on ZnO Nanoparticle Size

Synthesis MethodPrecursor ConcentrationPrecipitating AgentTemperature (°C)Reaction Time (h)Resulting Particle Size (nm)Reference
Co-precipitation0.2 M this compound0.4 M Sodium Hydroxide (B78521)Room Temperature2Not specified[3]
Co-precipitation3.73 mmol this compound7.22 mmol Sodium Hydroxide6025-15[5]
Co-precipitation0.15 M this compoundSodium Hydroxide502Not specified[6]
Thermal DecompositionNot specifiedNot applicable500 - 700328.8 - 39.5[7]
Polyol Method0.1 M this compoundSodium Acetate (optional)180 - 2202 - 3~15[8]

Table 2: Influence of pH and Temperature on ZnO Nanoparticle Characteristics

pHTemperature (°C)Resulting MorphologyObservationsReference
7, 8, 10, 12Not specifiedVariesCrystallite size increases with increasing pH.
5, 7, 9Not specifiedSpherical, NanorodsMorphology changes with pH.
30 - 7030 - 70Spherical to HexagonalShape altered with increasing temperature.[9]
26, 40, 60, 8026, 40, 60, 80Not specifiedCrystallite size increases with increasing temperature.[10]

Experimental Protocols

Co-precipitation Method

This method is a straightforward and cost-effective technique for synthesizing ZnO nanoparticles.[3] It involves the precipitation of zinc hydroxide from a solution of this compound, followed by thermal decomposition to form zinc oxide.

Materials:

  • This compound (Zn(CH₃COO)₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol (B145695)

Equipment:

  • Beakers

  • Magnetic stirrer with hot plate

  • Centrifuge

  • Oven

  • Muffle furnace

Protocol:

  • Precursor Solution Preparation: Dissolve this compound in deionized water to achieve a final concentration of 0.2 M with continuous stirring until a homogeneous solution is formed.[3]

  • Precipitation: Prepare a 0.4 M sodium hydroxide solution in deionized water. Add the NaOH solution dropwise to the zinc acetate solution under vigorous stirring. A white precipitate of zinc hydroxide (Zn(OH)₂) will form.[3]

  • Aging: Continue stirring the mixture at room temperature for 2 hours to allow the precipitate to age.[3]

  • Washing: Centrifuge the suspension at 8000 rpm for 10 minutes. Discard the supernatant and wash the precipitate with deionized water and then with ethanol to remove unreacted precursors and by-products. Repeat the washing step three times.[3]

  • Drying: Dry the washed precipitate in an oven at 80°C for 12 hours.[3]

  • Calcination: Calcine the dried powder in a muffle furnace at 450°C for 3 hours to facilitate the transformation of Zn(OH)₂ to ZnO nanoparticles.[3]

Sol-Gel Method

The sol-gel method provides excellent control over the particle size and morphology of the synthesized ZnO nanoparticles.[2]

Materials:

  • This compound (Zn(CH₃COO)₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Methanol (B129727) or Ethanol

Equipment:

  • Beakers

  • Ultrasonicator

  • Magnetic stirrer

  • Centrifuge

  • Oven

  • Muffle furnace

Protocol:

  • Sol Formation: Prepare a 0.2 M solution of this compound in methanol at room temperature. Stir this solution ultrasonically for 2 hours to obtain a clear and transparent sol.[2]

  • Gelation: Prepare a 0.02 M solution of sodium hydroxide in a suitable solvent. Add this alkaline solution dropwise to the zinc acetate sol under constant stirring. A transparent gel will begin to form.[2][3]

  • Aging: Age the gel at room temperature for 24 hours.[3]

  • Washing: Wash the gel repeatedly with ethanol to remove residual precursors. Centrifugation at 10,000 rpm for 5 minutes can be used to separate the gel from the solvent.[3]

  • Drying: Dry the gel in an oven at 100°C for 2 hours to obtain a powder.[3]

  • Calcination: Calcine the dried powder at 500°C for 4 hours to yield crystalline ZnO nanoparticles.[3]

Visualization of Experimental Workflows

Co_Precipitation_Workflow A Dissolve Zinc Acetate Dihydrate in Water C Dropwise Addition of NaOH to Zinc Acetate A->C B Prepare NaOH Solution B->C D Precipitation of Zn(OH)2 C->D E Aging (2h Stirring) D->E F Washing (Centrifugation with Water & Ethanol) E->F G Drying (80°C, 12h) F->G H Calcination (450°C, 3h) G->H I ZnO Nanoparticles H->I

Caption: Workflow for ZnO nanoparticle synthesis via the co-precipitation method.

Sol_Gel_Workflow A Dissolve Zinc Acetate Dihydrate in Methanol B Ultrasonication (2h) (Sol Formation) A->B D Dropwise Addition of NaOH to Sol (Gelation) B->D C Prepare NaOH Solution C->D E Aging (24h) D->E F Washing (Centrifugation with Ethanol) E->F G Drying (100°C, 2h) F->G H Calcination (500°C, 4h) G->H I ZnO Nanoparticles H->I

References

Application Notes and Protocols for Sol-Gel Synthesis of ZnO Thin Films Using Zinc Acetate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of zinc oxide (ZnO) thin films via the sol-gel method, utilizing zinc acetate (B1210297) dihydrate as the precursor. This technique is renowned for its cost-effectiveness, straightforwardness, and ability to produce crystalline ZnO films with tunable properties, making them suitable for a wide array of applications, including biosensors, drug delivery systems, and antimicrobial coatings.

Overview of the Sol-Gel Process

The sol-gel process is a versatile wet-chemical technique for fabricating materials from a chemical solution (sol) that evolves into a gel-like network. For ZnO thin film synthesis from zinc acetate dihydrate, the process involves four primary stages:

  • Sol Preparation: this compound is dissolved in a suitable solvent, typically an alcohol, with the addition of a stabilizer to control the hydrolysis and condensation reactions.

  • Coating: The prepared sol is deposited onto a substrate using techniques such as spin coating or dip coating.

  • Drying: The coated substrate is heated at a low temperature to evaporate the solvent and organic residues.

  • Annealing: A final heat treatment at a higher temperature facilitates the conversion of the amorphous film into a crystalline ZnO structure.[1]

A visual representation of this workflow is provided below.

Sol_Gel_Workflow cluster_0 Sol Preparation cluster_1 Coating cluster_2 Heat Treatment A Dissolve Zinc Acetate Dihydrate in Solvent B Add Stabilizer (e.g., MEA, DEA) A->B C Stir at Elevated Temperature (e.g., 60°C) B->C D Age the Sol (e.g., 24 hours) C->D E Substrate Cleaning D->E F Spin Coating or Dip Coating E->F G Pre-heating/Drying (e.g., 300°C) F->G H Annealing (400°C - 600°C) G->H I Crystalline ZnO Thin Film H->I Characterization

Caption: Experimental workflow for ZnO thin film synthesis.

Experimental Protocols

Protocol 1: Standard ZnO Thin Film Preparation via Spin Coating

This protocol details a common procedure for depositing ZnO thin films on glass or silicon substrates.

Materials and Reagents:

  • Precursor: this compound (Zn(CH₃COO)₂·2H₂O)

  • Solvent: 2-methoxyethanol (B45455), ethanol, or isopropanol[1]

  • Stabilizer (Chelating Agent): Monoethanolamine (MEA) or Diethanolamine (DEA)[1]

  • Substrates: Glass slides or silicon wafers

Procedure:

  • Sol Preparation (0.5 M): a. Dissolve 1.097 g of this compound in 10 mL of 2-methoxyethanol in a sealed flask. b. Stir the mixture vigorously at 60°C for 30 minutes to ensure complete dissolution.[1] c. Slowly add monoethanolamine (MEA) dropwise to the solution while stirring. The molar ratio of MEA to zinc acetate should be maintained at 1:1.[1] d. Continue stirring the solution at 60°C for 2 hours to yield a clear and homogeneous sol.[1] e. Age the sol at room temperature for 24 hours before use to enhance stability and consistency.[1]

  • Substrate Cleaning: a. Ultrasonically clean the substrates in acetone, followed by isopropanol, and finally deionized water for 15 minutes each.[1] b. Dry the substrates with a stream of nitrogen gas.[1]

  • Film Deposition (Spin Coating): a. Place a cleaned substrate on the spin coater chuck. b. Dispense a small amount of the ZnO sol onto the center of the substrate. c. Spin coat the substrate at 3000 rpm for 30 seconds.[1][2]

  • Drying (Pre-heating): a. Pre-heat the coated substrate on a hot plate at 300°C for 10-15 minutes to evaporate the solvent and remove organic residuals.[1][2]

  • Multi-layer Deposition (Optional): a. Repeat steps 3 and 4 to achieve the desired film thickness.

  • Annealing: a. Place the dried films in a furnace and anneal at a temperature between 400°C and 600°C in air for 1-2 hours.[1][3] The annealing temperature significantly influences the crystallinity and properties of the film.

Data Presentation: Influence of Synthesis Parameters

The properties of the resulting ZnO thin films are highly dependent on the synthesis parameters. The following tables summarize the effects of key variables.

Table 1: Effect of Sol Concentration on ZnO Thin Film Properties

Sol Concentration (M)(002) Peak FWHM (degrees)Strain (ε)Grain Size (nm)Optical Band Gap (eV)
0.03---3.27
0.05----
0.1---3.3
0.2-Decreases initially-3.266
0.4Lower---
1.0-IncreasesIncreases3.281

Data compiled from multiple sources indicating general trends.[4][5] FWHM (Full Width at Half Maximum) of the (002) diffraction peak is inversely related to crystallite size.

Table 2: Effect of Annealing Temperature on ZnO Thin Film Properties

Annealing Temperature (°C)Crystallite Size (nm)Optical Band Gap (eV)Average Transmittance (%)
300Increases with temperature->80 (Li-doped)
400---
450-3.29-
500Highest at 500°C for Li-doped--
600Increases with temperature-Slightly decreased

Data compiled from multiple sources.[3][6] Higher annealing temperatures generally lead to larger crystallite sizes and improved crystallinity, though excessive temperatures can sometimes negatively impact optical properties.

Table 3: Common Reagents and Deposition Parameters

ParameterTypical Values/OptionsReference
Precursor This compound[1][2][7]
Solvent 2-methoxyethanol, ethanol, isopropanol[1][7][8]
Stabilizer Monoethanolamine (MEA), Diethanolamine (DEA)[1][7][8]
Precursor Concentration 0.1 M - 1.0 M[5][7][9]
Stabilizer:Precursor Molar Ratio 1:1[1][2]
Deposition Method Spin coating, Dip coating[1][2][7]
Spin Speed (rpm) 1000 - 3000[2]
Annealing Temperature (°C) 400 - 600[1][2][3]

Applications in Drug Development and Biosensing

ZnO thin films are gaining significant attention in biomedical fields due to their biocompatibility, chemical stability, and unique semiconductor properties.

  • Biosensors: The high surface-to-volume ratio and electron mobility of nanostructured ZnO films make them excellent candidates for enzyme-based biosensors (e.g., for glucose detection).[10][11] The ZnO matrix can effectively immobilize enzymes while facilitating electron transfer, leading to sensitive and rapid detection.

  • Drug Delivery: The porous nature of sol-gel derived ZnO films can be exploited for loading and controlled release of drugs.[12] Their pH-dependent solubility allows for targeted drug release in specific microenvironments, such as acidic tumor tissues.

  • Antibacterial Surfaces: ZnO is well-known for its antibacterial properties, which can be imparted to medical devices and surfaces by coating them with ZnO thin films.

The diagram below illustrates the potential application of a ZnO thin film in a biosensor.

Biosensor_Pathway cluster_0 Biosensor Components cluster_1 Detection Mechanism A Analyte (e.g., Glucose) E Biochemical Reaction A->E B Enzyme (e.g., Glucose Oxidase) B->E C ZnO Thin Film (Transducer) D Electrode C->D G Measurable Signal (e.g., Current) D->G F Electron Transfer E->F Products F->C

Caption: ZnO thin film in a biosensor signaling pathway.

References

Application Notes and Protocols: Zinc Acetate Dihydrate as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O) has emerged as a versatile, cost-effective, and environmentally benign Lewis acid catalyst in a myriad of organic transformations.[1][2][3] Its stability in the presence of moisture and air makes it an attractive alternative to more sensitive or hazardous catalysts.[2] This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by zinc acetate dihydrate, supported by quantitative data and mechanistic insights.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. Zinc acetate has proven to be an effective catalyst for this transformation, often under mild and solvent-free conditions.[1]

Catalytic Mechanism:

The catalytic cycle is initiated by the coordination of the zinc cation to the carbonyl oxygen of the aldehyde, enhancing the electrophilicity of the carbonyl carbon.[1] The acetate anion can function as a base, facilitating the deprotonation of the active methylene compound to generate a nucleophilic enolate.[1] Following nucleophilic attack and subsequent dehydration, the α,β-unsaturated product is formed, and the zinc acetate catalyst is regenerated.[1]

Knoevenagel_Condensation Catalyst Zn(OAc)₂ Activated_Aldehyde Activated Aldehyde [R-CHO---Zn(OAc)₂] Catalyst->Activated_Aldehyde Coordination Aldehyde R-CHO Aldehyde->Activated_Aldehyde Active_Methylene Z-CH₂-Z' Enolate Enolate [Z-CH⁻-Z'] Active_Methylene->Enolate Deprotonation (OAc⁻ assisted) Intermediate Adduct Intermediate Activated_Aldehyde->Intermediate Enolate->Intermediate Nucleophilic Attack Product α,β-Unsaturated Product Z(Z')C=CHR Intermediate->Product Dehydration H2O H₂O Intermediate->H2O Product->Catalyst Catalyst Regeneration

Catalytic cycle of zinc acetate in Knoevenagel condensation.

Experimental Protocol: Synthesis of 2-(4-chlorobenzylidene)malononitrile [1]

  • Materials:

  • Procedure:

    • In a round-bottom flask, thoroughly mix 4-chlorobenzaldehyde and malononitrile.

    • Add this compound to the mixture.

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion (typically observed by the formation of a solid product), wash the solid product with a 5% aqueous ethanol solution.

    • Filter the product under suction and dry to obtain the pure arylidene malononitrile.

Quantitative Data for Knoevenagel Condensation

EntryAldehydeActive Methylene CompoundCatalystConditionsTimeYield (%)
14-NitrobenzaldehydeMalononitrileZnOWater, RT16 min>90
24-NitrobenzaldehydeMalononitrileZnOSolvent-free, RT25 min>90
3BenzaldehydeMalononitrileZnO nanobelts (5 mg)Water, 90°C5 min98

Note: Data for ZnO, a related zinc-based catalyst, is included for comparison to demonstrate the utility of zinc compounds in this reaction.[4][5]

Mannich Reaction: Synthesis of β-Amino Carbonyl Compounds

Zinc acetate is an efficient catalyst for the one-pot, three-component Mannich reaction to synthesize β-amino carbonyl compounds.[1][2]

Proposed Mechanism:

The reaction is believed to proceed through the initial activation of the aldehyde by zinc acetate, which facilitates a nucleophilic attack by the amine to form an imine intermediate after dehydration. The catalyst then activates the imine for the subsequent nucleophilic attack by the enol form of the ketone to yield the final β-amino carbonyl product.[2]

Mannich_Reaction cluster_1 Imine Formation cluster_2 C-C Bond Formation Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde Aldehyde->Activated_Aldehyde Amine Amine Imine Imine Intermediate Amine->Imine Ketone Ketone Enol Enol form of Ketone Ketone->Enol Catalyst Zn(OAc)₂ Catalyst->Activated_Aldehyde Activation Activated_Aldehyde->Imine Nucleophilic Attack & -H₂O Product β-Amino Carbonyl Product Imine->Product Nucleophilic Attack Enol->Product

Proposed workflow for the zinc acetate-catalyzed Mannich reaction.

Experimental Protocol: Synthesis of a β-Amino Ketone [1]

  • Materials:

    • Benzaldehyde (1.0 mmol, 0.106 g)

    • Acetophenone (1.0 mmol, 0.120 g)

    • Aniline (1.0 mmol, 0.093 g)

    • This compound (0.1 mmol, 22 mg)

    • Ethyl acetate

    • Anhydrous Na₂SO₄

  • Procedure:

    • In a round-bottom flask, mix benzaldehyde, acetophenone, and aniline.

    • Add this compound (10 mol%).

    • Reflux the reaction mixture for 3 to 4 hours, monitoring progress by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Extract the residue with ethyl acetate (2 x 10 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure β-amino ketone.

Quantitative Data for Mannich Reaction [2]

EntryAldehyde (1 mmol)Ketone (1 mmol)Amine (1 mmol)Catalyst (mol%)SolventTime (h)Yield (%)
1BenzaldehydeAcetophenoneAniline10Acetonitrile3.090
24-ChlorobenzaldehydeAcetophenoneAniline10Acetonitrile3.588
34-MethoxybenzaldehydeAcetophenoneAniline10Acetonitrile4.085

Synthesis of Xanthene Derivatives

Zinc acetate, particularly in combination with ultrasound irradiation, serves as an efficient and green catalyst for the one-pot synthesis of xanthene derivatives from aromatic aldehydes and cyclic diketones.[1][2]

Proposed Mechanism:

The reaction is initiated by the coordination of zinc acetate to the aldehyde, enhancing its electrophilicity. This is followed by a Knoevenagel-type condensation with the first molecule of the 1,3-dicarbonyl compound. The resulting intermediate then undergoes a Michael addition with a second molecule of the dicarbonyl compound, followed by intramolecular cyclization and dehydration to yield the final xanthene derivative.[1][2]

Xanthene_Synthesis Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde Aldehyde->Activated_Aldehyde Dicarbonyl1 1,3-Dicarbonyl (1 eq) Knoevenagel_Adduct Knoevenagel Adduct Dicarbonyl1->Knoevenagel_Adduct Dicarbonyl2 1,3-Dicarbonyl (1 eq) Michael_Adduct Michael Adduct Dicarbonyl2->Michael_Adduct Catalyst Zn(OAc)₂ Catalyst->Activated_Aldehyde Activation Activated_Aldehyde->Knoevenagel_Adduct Knoevenagel Condensation Knoevenagel_Adduct->Michael_Adduct Michael Addition Product Xanthene Derivative Michael_Adduct->Product Cyclization & -H₂O Esterification Carboxylic_Acid Carboxylic Acid Activated_Acid Activated Acid Carboxylic_Acid->Activated_Acid Alcohol Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Catalyst Zn(OAc)₂ Catalyst->Activated_Acid Coordination Activated_Acid->Tetrahedral_Intermediate Ester Ester Tetrahedral_Intermediate->Ester Elimination H2O H₂O Tetrahedral_Intermediate->H2O Ester->Catalyst Catalyst Regeneration

References

Application Notes and Protocols for Zinc Acetate Dihydrate in Viral Inactivation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc acetate (B1210297) dihydrate has garnered significant interest within the research and drug development communities as a potent antiviral agent with a broad spectrum of activity. The antiviral properties are primarily attributed to the dissociated zinc ions (Zn²⁺) in solution, which interfere with critical stages of the viral life cycle.[1] These ions have been shown to inhibit essential viral enzymes, such as RNA-dependent RNA polymerase (RdRp) and viral proteases, thereby preventing viral replication.[1][2] Furthermore, zinc ions may also impede viral entry and modulate the host's immune response, contributing to its antiviral effects.[1][3] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing zinc acetate dihydrate for viral inactivation studies.

Mechanism of Action

The antiviral activity of zinc acetate is multifaceted, primarily targeting key viral and cellular processes:

  • Inhibition of Viral Enzymes: Zinc ions can directly inhibit the activity of crucial viral enzymes. A primary target is the RNA-dependent RNA polymerase (RdRp), which is essential for the replication of many RNA viruses.[1] By binding to and inactivating RdRp, zinc ions effectively halt the synthesis of new viral RNA.[1] Additionally, zinc can inhibit viral proteases, such as the 3C-like protease (3CLpro) in coronaviruses, which are necessary for processing viral polyproteins into their functional forms.[2]

  • Interference with Viral Entry and Uncoating: Zinc ions can physically interact with the viral envelope or capsid proteins, as well as host cell receptors, to prevent the virus from attaching to and entering host cells.[1][4]

  • Modulation of Host Immune Response: Zinc is a crucial micronutrient for a robust immune system. It can enhance the production of antiviral cytokines like interferon-α and interferon-γ and modulate inflammatory responses, which can help control viral infections.[3]

Data Presentation: Antiviral Efficacy and Cytotoxicity

The following tables summarize the effective concentrations of this compound against various viruses and its cytotoxic profile in different cell lines, providing a clear reference for experimental design.

Table 1: Antiviral Efficacy of this compound Against Various Viruses

VirusCell LineAssay TypeEffective ConcentrationIC₅₀Key Findings
SARS-CoV-2 Vero E6qRT-PCR100 µM3.227 µMResulted in a >50% reduction in viral titer.[2]
Hepatitis A Virus (HAV) Huh7, GL37Real-time RT-PCR10 - 20 µM~13.6 µMInhibited HAV replication in a dose-dependent manner.[2][5]
Hepatitis E Virus (HEV) Huh7qRT-PCR10 - 200 µMN/ADemonstrated dose-dependent inhibition of viral RNA levels, with ~95% inhibition at 200 µM.[2][6]
Respiratory Syncytial Virus (RSV) HEp-2Plaque Reduction Assay10 µM - 10 mMN/AZinc salts were shown to inhibit RSV, even when cells were pre-treated before infection.[1][4]
Human Immunodeficiency Virus (HIV) Peripheral blood mononuclear cellsN/A<100 µMN/AZinc acetate is a potent antiviral against a range of HIV strains.[4]

Table 2: Cytotoxicity of this compound in Different Cell Lines

Cell LineAssay TypeCC₅₀ (50% Cytotoxic Concentration)Incubation Time
Huh7 MTS Assay> 100 µM48 hours[2]
GL37 MTS Assay> 100 µM48 hours[2]
Vero E6 N/AMNTD* of 100 µM48 hours[2]

*MNTD: Maximum Non-Toxic Dose

Experimental Protocols

Below are detailed protocols for essential experiments to evaluate the antiviral activity and cytotoxicity of this compound.

Protocol 1: Plaque Reduction Assay for Viral Inactivation

This assay determines the concentration of this compound required to reduce the number of infectious virus particles, measured as plaque-forming units (PFU).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero E6, HEp-2) in 6-well plates

  • Virus stock with a known titer (PFU/mL)

  • This compound

  • Sterile, deionized water or PBS for dissolving zinc acetate

  • Serum-free cell culture medium

  • Semi-solid overlay medium (e.g., medium with agarose (B213101) or methylcellulose)

  • 10% formalin for fixing cells

  • Crystal violet solution for staining

Procedure:

  • Preparation of Zinc Acetate Solutions: Prepare a stock solution of this compound in sterile, deionized water or PBS. Further, prepare serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations for the assay (e.g., 1 µM to 10 mM).[2]

  • Cell Preparation: Seed host cells in 6-well plates and incubate until they form a confluent monolayer.[2]

  • Virus Treatment and Infection:

    • Dilute the virus stock in serum-free medium to a concentration that will yield a countable number of plaques (e.g., 50-100 PFU/well).[2]

    • In separate tubes, mix equal volumes of the diluted virus with each of the zinc acetate dilutions.

    • As controls, mix the virus with medium alone (virus control) and prepare wells with medium only (cell control).[2]

    • Incubate the virus-zinc acetate mixtures at 37°C for 1 hour.[2]

  • Adsorption:

    • Aspirate the medium from the cell monolayers and wash once with PBS.[2]

    • Add 200 µL of the virus-zinc acetate mixtures (and controls) to the respective wells.[2]

    • Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[2]

  • Overlay and Incubation:

    • Carefully aspirate the inoculum from each well.[2]

    • Gently add 2 mL of the semi-solid overlay medium to each well.[2]

    • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[2]

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 4 hours.[2]

    • Aspirate the formalin and stain the cells with 1 mL of crystal violet solution for 15-30 minutes.[2]

    • Gently wash the wells with water and allow them to dry.

    • Count the number of plaques in each well.[2]

  • Data Analysis: Calculate the percentage of plaque reduction for each zinc acetate concentration compared to the virus control. Determine the IC₅₀ value (the concentration that inhibits 50% of plaque formation).[2]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxicity of this compound.

Materials:

  • Host cells seeded in a 96-well plate

  • This compound

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate the plate overnight to allow the cells to attach.[2]

  • Treatment with Zinc Acetate: Prepare serial dilutions of zinc acetate in culture medium. Aspirate the medium from the cells and add 100 µL of the different zinc acetate concentrations to the wells. Include wells with medium only as a negative control and wells with a known cytotoxic agent as a positive control. Incubate the plate for 24-48 hours.[2]

  • MTT Addition and Incubation: Add 10 µL of the MTT solution to each well. Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.[2]

  • Solubilization and Measurement: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each zinc acetate concentration compared to the negative control. Determine the CC₅₀ value (the concentration that reduces cell viability by 50%).

Visualizations

Zinc-Mediated Viral Inactivation Pathway

G cluster_virus Virus cluster_host Host Cell V_entry Viral Entry V_uncoat Uncoating V_entry->V_uncoat V_rep Replication (RdRp) V_uncoat->V_rep V_trans Translation & Polyprotein Processing (Protease) V_rep->V_trans V_assem Assembly & Release V_trans->V_assem H_receptor Host Cell Receptor H_receptor->V_entry H_immune Immune Response (e.g., Interferon) Zn Zinc Acetate (dissociates to Zn²⁺) Zn->V_entry Inhibition Zn->V_rep Inhibition of RdRp Zn->V_trans Inhibition of Protease Zn->H_immune Modulation

Caption: Mechanism of zinc-mediated viral inactivation.

Experimental Workflow for Viral Inactivation Assay

G A Prepare Zinc Acetate Serial Dilutions B Mix Virus with Zinc Acetate Dilutions A->B C Incubate Virus-Zinc Mixture (e.g., 1 hr at 37°C) B->C D Infect Host Cell Monolayer C->D E Adsorption Period (1-2 hrs) D->E F Add Semi-Solid Overlay E->F G Incubate for Plaque Formation (2-10 days) F->G H Fix, Stain, and Count Plaques G->H I Calculate % Inhibition and IC₅₀ H->I

Caption: Workflow for Plaque Reduction Assay.

References

Application Notes and Protocols: The Role of Zinc Acetate Dihydrate in Protein Crystallization Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) is a versatile and valuable reagent in the field of protein crystallography. Its utility stems from the essential role of zinc ions in the structure and function of a significant portion of the proteome, as well as its properties as a salt that can influence protein solubility and promote crystallization. This document provides detailed application notes and protocols for the effective use of zinc acetate dihydrate in protein crystallization screening, optimization, and the structure determination of novel therapeutic targets.

Zinc ions are integral to the stability and activity of a wide array of proteins, including enzymes, transcription factors, and signaling proteins. In many instances, the presence of zinc is a prerequisite for proper folding and subsequent crystallization. This compound serves as a readily available and soluble source of zinc ions, making it a common component in crystallization screening kits and a valuable additive in optimization experiments. Furthermore, like other salts, it can act as a precipitant, driving the protein out of solution under controlled conditions to form well-ordered crystals.

The Multifaceted Role of this compound in Protein Crystallization

This compound plays several key roles in the process of protein crystallization, primarily as a zinc source for metalloproteins, a precipitant, and an additive to improve crystal quality.

  • Zinc Source for Metalloproteins: A primary application of this compound is in the crystallization of zinc-dependent proteins. Many proteins, particularly zinc finger proteins and metalloenzymes, require zinc for their structural integrity and biological activity. During expression and purification, these proteins may lose their bound zinc ions. The inclusion of this compound in the crystallization buffer ensures an adequate supply of zinc, facilitating the proper folding and stabilization of the protein, which are critical for successful crystallization.

  • Precipitant: In higher concentrations, this compound can act as a precipitating agent. By competing with the protein for water molecules, it reduces the protein's solubility, gradually increasing the protein concentration in the crystallization drop to a supersaturated state, a prerequisite for crystal nucleation and growth. The acetate anion can also play a role in modulating the solution's properties, influencing the crystallization process.

  • Additive for Crystal Quality Improvement: Even at lower concentrations where it doesn't act as the primary precipitant, this compound can be a beneficial additive. The presence of zinc ions can mediate crystal contacts, leading to better-ordered crystals with improved diffraction quality. For proteins that do not naturally bind zinc, surface-exposed residues like histidine, aspartate, and glutamate (B1630785) can sometimes coordinate with zinc ions, creating new lattice contacts that promote crystallization.

Quantitative Data: Successful Crystallization Conditions

The optimal concentration of this compound and the overall composition of the crystallization cocktail are highly dependent on the specific protein. Below is a summary of reported successful crystallization conditions utilizing this compound for various proteins.

ProteinThis compound ConcentrationpHOther Key ReagentsReference
Glycine (B1666218)0.2 M - 0.9 M (molar ratio with glycine)Not specifiedWater[1][2]
Superoxide Dismutase (SOD)0.2 M4.50.1 M Sodium Acetate, 10% PEG 3350
Human InsulinNot specified (used as a zinc salt source)6.0 - 6.7Citric acid buffer[3]
Cytochrome c (co-crystallization)10 mM - 40 mM5.620-30% PEG 3350, 100 mM Sodium Acetate[4]
Zn-α2-glycoprotein (ZAG)Not specified (used for precipitation)Not applicableNot applicable[5]

Experimental Protocols

This section provides a generalized protocol for using this compound in a protein crystallization screening experiment using the hanging drop vapor diffusion method. This is a widely used technique due to its simplicity and effectiveness.

Protocol: Hanging Drop Vapor Diffusion Screening with this compound

Materials:

  • Purified protein solution (typically 5-20 mg/mL in a low ionic strength buffer)

  • This compound stock solution (e.g., 1 M, sterile filtered)

  • Crystallization screening kit or custom-made screening solutions

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips (for nanoliter to microliter volumes)

  • Microscope for observing crystals

Procedure:

  • Prepare the Reservoir Solution:

    • Pipette 500 µL of the desired crystallization screen solution into a well of the 24-well plate. This solution will typically contain a buffer, a precipitant (e.g., PEG, ammonium (B1175870) sulfate), and may or may not contain this compound initially.

    • If this compound is being tested as an additive, it can be added to the reservoir solution to the desired final concentration.

  • Prepare the Crystallization Drop:

    • On a clean, siliconized cover slip, pipette 1 µL of your purified protein solution.

    • Pipette 1 µL of the reservoir solution from the corresponding well and add it to the protein drop.

    • If screening the effect of this compound directly in the drop, a small volume of a concentrated this compound stock can be added to the protein-reservoir mixture. Be mindful of the final volume and concentration changes.

  • Set up the Hanging Drop:

    • Carefully invert the cover slip so the drop is hanging from the underside.

    • Place the inverted cover slip over the well, ensuring a good seal with the grease-lined rim of the well.

  • Incubation and Observation:

    • Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C).

    • Periodically observe the drops under a microscope over several days to weeks, looking for the formation of crystals, precipitate, or other outcomes. Record all observations meticulously.

  • Optimization:

    • If initial crystals or promising "hits" (e.g., microcrystals, crystalline precipitate) are observed in conditions containing this compound, further optimization is necessary.

    • Systematically vary the concentration of this compound, the pH of the buffer, and the concentration of the precipitant in a grid screen around the initial hit condition to obtain larger, single, diffraction-quality crystals.[6]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for protein crystallization screening incorporating this compound.

G cluster_prep Protein Preparation cluster_screen Crystallization Screening cluster_analysis Analysis & Optimization cluster_structure Structure Determination P1 Protein Expression & Purification P2 Quality Control (Purity, Homogeneity) P1->P2 S1 Select Screening Conditions (Commercial Kits or Custom) P2->S1 S2 Prepare Crystallization Plates (Hanging/Sitting Drop) S1->S2 S3 Add this compound (to Reservoir or Drop) S2->S3 S4 Incubate & Observe S3->S4 A1 Identify 'Hits' (Crystals, Precipitate) S4->A1 A2 Optimize Conditions (Vary [ZnAc]₂, pH, Precipitant) A1->A2 A3 Grow Diffraction-Quality Crystals A2->A3 D1 X-ray Diffraction A3->D1 D2 Structure Solution & Refinement D1->D2

Caption: General workflow for protein crystallization screening using this compound.

Signaling Pathway: DNA Damage Response

Zinc finger proteins are crucial components of the DNA damage response (DDR) pathway, acting as sensors and scaffolds for the assembly of repair complexes. The following diagram illustrates a simplified view of the DDR pathway, highlighting the involvement of these zinc-dependent proteins.[7][8][9][10]

DDR_Pathway DNA_Damage DNA Damage (e.g., Double-Strand Break) PARP1 PARP1 (Zinc Finger Protein) DNA_Damage->PARP1 activates Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest triggers PARylation Poly(ADP-ribosyl)ation (PAR Chains) PARP1->PARylation synthesizes ZNF_Proteins Other Zinc Finger Proteins (e.g., ZNF281, ZRANB3) PARylation->ZNF_Proteins recruits Repair_Complex Recruitment of Repair Proteins (e.g., BRCA1, XRCC4) ZNF_Proteins->Repair_Complex scaffolds DNA_Repair DNA Repair (e.g., NHEJ, HR) Repair_Complex->DNA_Repair mediates Apoptosis Apoptosis DNA_Repair->Apoptosis if fails Outcome Cellular Outcome DNA_Repair->Outcome Genome Stability Cell_Cycle_Arrest->DNA_Repair allows time for

References

Application Notes and Protocols for Chemical Bath Deposition of ZnO Thin Films with Zinc Acetate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc oxide (ZnO) thin films are of significant interest in a variety of scientific and technological fields, including optoelectronics, sensor technology, and as a component in biomedical applications, due to their wide bandgap, high exciton (B1674681) binding energy, and biocompatibility.[1] Chemical bath deposition (CBD) is a versatile and cost-effective method for the synthesis of ZnO thin films.[2][3] This technique allows for the deposition of thin films on various substrates at relatively low temperatures by immersing the substrate in a solution containing the precursor materials.[3][4] This document provides detailed protocols and application notes for the chemical bath deposition of ZnO thin films using zinc acetate (B1210297) dihydrate as the zinc source.

Chemical Reaction Pathway

The chemical bath deposition of ZnO from zinc acetate dihydrate typically involves the hydrolysis of zinc acetate in an aqueous solution, often in the presence of a complexing agent and a pH modifier. The fundamental principle is the controlled precipitation of zinc oxide onto a substrate.[2] The process generally follows these steps: this compound dissolves in water to release Zn²⁺ ions. A complexing agent, such as ammonia (B1221849) or triethanolamine (B1662121), is often added to control the release of Zn²⁺ ions and prevent rapid precipitation.[2] The addition of a base, like sodium hydroxide (B78521) or ammonia, raises the pH of the solution, leading to the formation of zinc hydroxide (Zn(OH)₂).[2][5] Finally, with thermal energy from the heated bath, the zinc hydroxide dehydrates to form a stable ZnO thin film on the substrate.[2]

Chemical_Pathway cluster_solution Aqueous Solution ZAD This compound Zn(CH₃COO)₂·2H₂O Zn_ion Zinc Ions Zn²⁺ ZAD->Zn_ion Dissolution Zn_complex Zinc-Ammonia/TEA Complex [Zn(NH₃)₄]²⁺ / [Zn(TEA)]²⁺ Zn_ion->Zn_complex Complex Complexing Agent (e.g., NH₃, TEA) Complex->Zn_complex ZnOH2 Zinc Hydroxide Zn(OH)₂ Zn_complex->ZnOH2 OH_ions Hydroxide Ions OH⁻ (from NaOH/NH₃) OH_ions->ZnOH2 ZnO_film ZnO Thin Film (on substrate) ZnOH2->ZnO_film Dehydration (Heat)

Chemical reaction pathway for ZnO thin film formation.

Experimental Workflow

The general workflow for depositing ZnO thin films via CBD is a multi-step process that requires careful control of various parameters to achieve desired film properties. The process begins with a thorough cleaning of the substrate to ensure good adhesion and uniform film growth. The deposition bath is then prepared by mixing the precursor solution (this compound), a complexing agent, and a pH adjuster in deionized water. The substrate is then immersed in the chemical bath, which is maintained at a constant temperature for a specific duration to allow for the controlled deposition of the ZnO thin film. Finally, the coated substrate is removed, rinsed, and dried. An optional annealing step can be performed to improve the crystallinity and other properties of the film.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Substrate_Cleaning Substrate Cleaning Start->Substrate_Cleaning Solution_Prep Preparation of Chemical Bath Substrate_Cleaning->Solution_Prep Deposition Chemical Bath Deposition Solution_Prep->Deposition Post_Deposition Rinsing and Drying Deposition->Post_Deposition Annealing Annealing (Optional) Post_Deposition->Annealing Characterization Film Characterization Post_Deposition->Characterization Without Annealing Annealing->Characterization

Generalized experimental workflow for CBD of ZnO thin films.

Experimental Protocols

Below are detailed protocols for the chemical bath deposition of ZnO thin films using this compound. These protocols are based on established methods in the literature and can be adapted based on specific experimental requirements.

Materials:

  • This compound (Zn(CH₃COO)₂·2H₂O)

  • Ammonia solution (NH₃) or Sodium Hydroxide (NaOH)

  • Triethanolamine (TEA) or Ethylenediamine (optional, as complexing agent)

  • Deionized (DI) water

  • Glass slides or other desired substrates

  • Beakers and magnetic stirrer

  • Hot plate with temperature control

  • Substrate holder

  • pH meter

Protocol 1: Deposition using Ammonia as a Complexing Agent and pH Modifier

  • Substrate Cleaning:

    • Clean glass slides by sonicating in acetone, ethanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

  • Preparation of the Chemical Bath:

    • Prepare a 0.05 M to 0.2 M aqueous solution of this compound in a beaker with a magnetic stirrer.[6][7]

    • Slowly add ammonia solution dropwise to the zinc acetate solution while stirring. The initial white precipitate of zinc hydroxide will dissolve with the addition of excess ammonia, forming a clear solution of tetraamine (B13775644) zinc complex ([Zn(NH₃)₄]²⁺).

    • Adjust the pH of the final solution to a range of 8 to 11.[7]

  • Deposition Process:

    • Heat the chemical bath to a constant temperature, typically between 60°C and 95°C.[6][7][8]

    • Immerse the cleaned substrates vertically in the beaker using a substrate holder.

    • Maintain the deposition for a duration ranging from 30 minutes to 150 minutes.[6][9]

  • Post-Deposition Treatment:

    • After the desired deposition time, remove the substrates from the bath.

    • Rinse the coated substrates thoroughly with deionized water to remove any loosely adhered particles.

    • Dry the films in air or in an oven at a low temperature (e.g., 100°C).

    • For improved crystallinity, the films can be annealed at temperatures ranging from 200°C to 500°C for 1 to 2 hours in air.[3][6]

Protocol 2: Deposition using Triethanolamine (TEA) and Sodium Hydroxide (NaOH)

  • Substrate Cleaning: Follow the same procedure as in Protocol 1.

  • Preparation of the Chemical Bath:

    • Prepare a 0.02 M aqueous solution of this compound in 80 ml of DI water.[2]

    • Add 2 ml of triethanolamine (TEA) to the solution and stir for 60 minutes to form a stable Zn-TEA complex.[2]

    • Separately prepare a 1 M solution of sodium hydroxide (NaOH).

    • Add the NaOH solution dropwise to the zinc acetate-TEA solution until a pH greater than 11 is achieved.[2]

  • Deposition Process:

    • Heat the solution to the desired deposition temperature, typically in the range of 75°C to 95°C.[2]

    • Immerse the cleaned substrate vertically in the reaction bath.

    • Set the deposition time to 15 minutes with continuous stirring.[2]

  • Post-Deposition Treatment:

    • Remove the films from the bath, wash with deionized water, and dry in air.[2]

    • Annealing can be performed if required, similar to Protocol 1.

Data Presentation

The properties of the resulting ZnO thin films are highly dependent on the deposition parameters. The following tables summarize the quantitative data from various studies on the chemical bath deposition of ZnO thin films using this compound.

Table 1: Influence of Deposition Parameters on ZnO Thin Film Properties

Zinc Acetate Conc. (M)Complexing AgentpHTemp. (°C)Time (min)Resulting PropertiesReference
0.05Ammonia-80120Energy Gap: ~3.0-3.2 eV, Hexagonal Structure[6]
0.2Ammonia8-8.560-Crystalline nature increases with time[7]
0.02Triethanolamine/NaOH>1175-9515Band Gap: ~3.4 eV, High Transmittance[2]
-Ethylenediamine9.5-10.5>50-Improved crystallinity at higher temperatures[10]
0.1 - 0.2----Crystallite size ~23 nm, Hexagonal wurtzite structure[11]
0.12Ammonium Hydroxide-70120Band Gap: ~3.2 eV, Hexagonal nanorod shape[5]

Table 2: Effect of Precursor Concentration on ZnO Thin Film Properties

Zinc Acetate Conc. (M)Deposition MethodGrain Size (nm)Film Thickness (nm)Optical Band Gap (eV)Transmittance (%)Reference
0.35Sol-Gel15.32663.30783[12]
0.50Sol-Gel----[12]
0.65Sol-Gel19.72953.22795[12]
0.1CBD--3.3654[13]
0.5CBD--3.4733[13]

Table 3: Effect of Deposition Temperature on ZnO Thin Film Properties

Deposition Temperature (°C)PrecursorResulting Crystal StructureGrain Size (nm)Optical Band Gap (eV)Reference
25 (Room Temp)Zinc NitrateMixed ZnO and Zn(OH)₂-3.81[14]
75Zinc NitrateWurtzite ZnO-3.4[14]
40Zinc Acetate-23-[10]
60Zinc Acetate-26-[10]
80Zinc Acetate-27-[10]
80Zinc Acetate--3.72[8]
95Zinc AcetateHexagonal-4.03[8]

Conclusion

The chemical bath deposition method using this compound provides a simple, low-cost, and scalable approach for the fabrication of ZnO thin films. The structural, morphological, and optical properties of the films can be effectively tailored by controlling the deposition parameters such as precursor concentration, pH, temperature, and time. The protocols and data presented in this document serve as a comprehensive guide for researchers and scientists to develop ZnO thin films for a wide range of applications.

References

Preparation of Stable Stock Solutions of Zinc Acetate Dihydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) is a widely utilized zinc salt in various research and development applications, including as a nutritional supplement, a catalyst in chemical synthesis, and a precursor for the formation of zinc oxide nanoparticles.[1][2] The preparation of stable and accurately concentrated stock solutions is crucial for the reproducibility and success of experimental outcomes. However, the stability of aqueous zinc acetate solutions can be compromised by hydrolysis, leading to the precipitation of insoluble zinc hydroxide (B78521) or basic zinc salts.[3]

These application notes provide detailed protocols for the preparation of stable aqueous stock solutions of zinc acetate dihydrate, along with quantitative data on its solubility and stability under various conditions. Additionally, a quality control protocol using EDTA titration is described to ensure the accurate concentration of the prepared stock solution.

Physicochemical Properties

This compound is a white crystalline solid with a faint acetic acid odor. It is readily soluble in water and to a lesser extent in alcohols like methanol (B129727) and ethanol.[4][5] Upon heating, it loses its water of hydration at approximately 100°C and decomposes at higher temperatures.[3]

Quantitative Data Summary

Solubility of this compound

The solubility of this compound is significantly influenced by the solvent and temperature. The following tables summarize its solubility in water at various temperatures and in different organic solvents.

Table 1: Solubility of this compound in Water at Various Temperatures

Temperature (°C)Solubility (g / 100 g of water)Molar Concentration (mol/L)
730.32~1.38
2043.0~1.96
2133.75~1.54
2540.0~1.82
3036.64~1.67
4745.74~2.08
7563.89~2.91
10067.0~3.05

Data compiled from various sources. Molar concentration is an estimate based on solubility data.[6]

Table 2: Solubility of Zinc Acetate in Various Solvents

SolventTemperature (°C)Solubility
Ethanol253 g / 100 g (dihydrate)
Methanol151.9 g / 100 g
Acetic Acid250.0055 g / 100 g
Dimethyl Sulfoxide (DMSO)->100 g / 100cc
Acetone-Insoluble

Data compiled from various sources.[4][6]

Stability of Aqueous this compound Solutions

The stability of aqueous zinc acetate solutions is critically dependent on pH. Hydrolysis of zinc acetate can lead to the formation of insoluble zinc hydroxide, especially at neutral to alkaline pH. Maintaining a slightly acidic pH is the most effective way to ensure the long-term stability of the stock solution.

Table 3: Long-Term Stability of Aqueous Zinc Acetate Solutions Under Various Storage Conditions

ConcentrationStorage TemperatureDurationObservations
0.5 M (un-stabilized)Room Temperature (~20-25°C)> 1 weekPotential for slight cloudiness or precipitation.
0.5 M (stabilized with acetic acid, pH 5.0-6.0)Room Temperature (~20-25°C)Several monthsSolution remains clear.
1 M (stabilized with acetic acid, pH 5.0-6.0)2-8°C (Refrigerated)Several monthsSolution remains clear.
1 M (stabilized with acetic acid, pH 5.0-6.0)-20°C (Frozen)1 yearSolution is stable. Avoid repeated freeze-thaw cycles.
1 M (stabilized with acetic acid, pH 5.0-6.0)-80°C (Frozen)2 yearsRecommended for very long-term storage.

Data is a guideline based on available literature. For critical applications, freshly prepared solutions are always recommended.[7][8]

Experimental Protocols

Protocol 1: Preparation of a 1 M Stabilized Aqueous Stock Solution of this compound

This protocol describes the preparation of 100 mL of a 1 M this compound stock solution, stabilized with a small amount of acetic acid to prevent precipitation.

Materials:

  • This compound (Zn(CH₃COO)₂·2H₂O), analytical grade

  • High-purity deionized or distilled water

  • Glacial acetic acid

  • 100 mL volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

Procedure:

  • Calculate the required mass:

    • The molecular weight of this compound is 219.51 g/mol .

    • To prepare 100 mL (0.1 L) of a 1 M solution, you will need: 1 mol/L * 0.1 L * 219.51 g/mol = 21.951 g.

  • Weigh the this compound:

    • Accurately weigh 21.951 g of this compound using an analytical balance.

  • Dissolve the salt:

    • Add approximately 80 mL of deionized water to the 100 mL volumetric flask.

    • Place the magnetic stir bar in the flask and begin stirring.

    • Slowly add the weighed this compound to the stirring water.

  • Stabilize the solution:

    • Once the majority of the salt has dissolved, check the pH of the solution. It will likely be slightly acidic.

    • If the solution appears cloudy or if the pH is above 6.0, add glacial acetic acid dropwise while stirring until the solution becomes completely clear. The target pH should be between 5.0 and 6.0.

  • Bring to final volume:

    • Once the solution is clear and at room temperature, carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Homogenize and store:

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a clean, clearly labeled, and tightly sealed storage bottle. Store at room temperature or refrigerated for enhanced stability.

G Workflow for Preparing a Stabilized this compound Stock Solution cluster_prep Preparation cluster_stabilize Stabilization cluster_finalize Finalization calc Calculate Mass of This compound weigh Weigh Zinc Acetate Dihydrate calc->weigh add_water Add ~80% Final Volume of Deionized Water weigh->add_water dissolve Dissolve Salt with Magnetic Stirring add_water->dissolve check_ph Check pH and Observe Clarity dissolve->check_ph add_acid Add Glacial Acetic Acid (if cloudy or pH > 6.0) check_ph->add_acid Adjust pH to 5.0-6.0 final_vol Bring to Final Volume with Deionized Water check_ph->final_vol If clear and pH < 6.0 add_acid->final_vol homogenize Homogenize by Inversion final_vol->homogenize store Transfer to Labeled, Sealed Bottle for Storage homogenize->store

Caption: Workflow for preparing a stable stock solution.

Protocol 2: Quality Control - Determination of Zinc Acetate Concentration by EDTA Titration

This protocol is for verifying the concentration of the prepared zinc acetate stock solution.

Materials:

  • Prepared zinc acetate stock solution

  • 0.05 M EDTA (ethylenediaminetetraacetic acid) standard solution

  • Ammonia-ammonium chloride buffer solution (pH 10)

  • Eriochrome Black T (EBT) indicator

  • Burette, pipette, and conical flasks

  • Deionized water

Procedure:

  • Prepare the sample:

    • Pipette a known volume (e.g., 10.00 mL) of the prepared zinc acetate stock solution into a 250 mL conical flask.

    • Add approximately 90 mL of deionized water to dilute the sample.

  • Buffer the solution:

    • Add 2 mL of the ammonia-ammonium chloride buffer (pH 10) to the flask.

  • Add the indicator:

    • Add a few drops of the EBT indicator. The solution should turn wine red.

  • Titrate with EDTA:

    • Titrate the zinc acetate solution with the standardized 0.05 M EDTA solution from the burette.

    • The endpoint is reached when the color of the solution changes from wine red to a distinct blue.

  • Calculate the concentration:

    • Record the volume of EDTA solution used.

    • The reaction between zinc and EDTA is 1:1. The concentration of the zinc acetate solution can be calculated using the formula: M₁V₁ = M₂V₂ Where: M₁ = Molarity of the zinc acetate solution (unknown) V₁ = Volume of the zinc acetate solution used (e.g., 10.00 mL) M₂ = Molarity of the standard EDTA solution (0.05 M) V₂ = Volume of the EDTA solution used (from titration)

Troubleshooting

Problem: The zinc acetate solution is cloudy or forms a precipitate.

Cause: This is likely due to the hydrolysis of zinc acetate to form insoluble zinc hydroxide or basic zinc salts. This occurs if the pH of the solution is too high (neutral or alkaline).[3]

Solution:

  • Check the pH of the solution.

  • If the pH is above 6.0, add a few drops of glacial acetic acid while stirring.

  • Continue adding acetic acid dropwise until the precipitate dissolves and the solution becomes clear. The final pH should be in the range of 5.0-6.0 for optimal stability.

G Troubleshooting an Unstable Zinc Acetate Solution start Cloudy or Precipitated Zinc Acetate Solution check_ph Measure the pH of the Solution start->check_ph decision Is pH > 6.0? check_ph->decision add_acid Add Glacial Acetic Acid Dropwise with Stirring decision->add_acid Yes stable_ph Solution is likely stable. Consider other factors (e.g., contamination). decision->stable_ph No observe Observe for Clarity add_acid->observe decision2 Is the Solution Clear? observe->decision2 decision2->add_acid No, add more acid stable Solution is Stabilized (pH 5.0-6.0) decision2->stable Yes reassess Re-evaluate Solution (Consider Contamination or Incorrect Concentration)

Caption: A logical workflow for troubleshooting.

Chemical Equilibrium of Zinc Acetate in Water

The stability of a zinc acetate solution is governed by the following chemical equilibria. In aqueous solution, zinc acetate dissociates into zinc ions (Zn²⁺) and acetate ions (CH₃COO⁻). The zinc ions can then react with water in a hydrolysis reaction to form zinc hydroxide (Zn(OH)₂), which is poorly soluble and precipitates out of solution. The addition of acetic acid shifts the equilibrium to the left, favoring the soluble zinc acetate form and preventing precipitation.

G Chemical Equilibrium of Zinc Acetate in Aqueous Solution cluster_equilibrium Reversible Reactions cluster_factors Influencing Factors ZnAc2 Zn(CH₃COO)₂ (Zinc Acetate - Soluble) Zn_ions Zn²⁺ + 2CH₃COO⁻ (Dissociated Ions) ZnAc2->Zn_ions Dissociation ZnOH2 Zn(OH)₂ (s) (Zinc Hydroxide - Precipitate) Zn_ions->ZnOH2 Precipitation/ Dissolution add_H2O + 2H₂O (Hydrolysis) Zn_ions->add_H2O add_H + 2H⁺ (Acidification) add_H->ZnOH2 Shifts equilibrium left

Caption: Equilibrium of zinc acetate in water.

References

Zinc Acetate Dihydrate: A Versatile Precursor for the Synthesis of Metal-Organic Frameworks (MOFs) for Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them highly promising materials for various applications, including gas storage, catalysis, and notably, drug delivery.[1] Zinc-based MOFs are particularly attractive for biomedical applications due to the low toxicity and versatile coordination chemistry of zinc.[1][2]

Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) is a widely used and effective precursor for the synthesis of a variety of zinc-containing MOFs, such as MOF-5, ZIF-8, and MOF-74.[1] Its advantages include good solubility in common solvents and the ability of the acetate anion to act as a modulator in the reaction. This modulation, where the acetate ion competes with the organic linker for coordination to the zinc ions, can influence the nucleation and growth of MOF crystals, allowing for control over crystal size and morphology.[1] In some synthesis protocols, the use of zinc acetate even eliminates the need for an additional base, simplifying the experimental setup.[1][3]

These application notes provide detailed protocols for the synthesis of prominent zinc-based MOFs using zinc acetate dihydrate as the metal precursor. The protocols are intended to guide researchers in the reproducible synthesis of these materials for applications in drug development and beyond.

Data Presentation: Synthesis Parameters and MOF Properties

The following tables summarize key quantitative data from various synthesis protocols for MOFs prepared using this compound. This allows for a comparative overview of how different synthetic conditions can influence the properties of the resulting materials.[1]

MOF TypePrecursors & Molar RatiosSolvent(s)Temperature (°C)TimeKey PropertiesReference(s)
MOF-5 This compound, Terephthalic acidDMF12524 hColorless precipitate[1]
MOF-5 This compound (77.4 mmol), Terephthalic acidDMFRoom Temp2.5 hPure MOF-5 confirmed by PXRD[3]
MOF-2 This compound, Terephthalic acid (Metal to linker ratio: 1.74)Water, DMF (H₂O to DMF ratio: 3)Room Temp24 hPure MOF-2 confirmed by XRD[4]
Zn-MOF-74 This compound (0.5615 g), 2,5-Dihydroxyterephthalic acid (0.2533 g), 10 N NaOH (0.513 mL)Milli-Q WaterRoom Temp-Green synthesis in aqueous phase[1]
ZIF-94 This compound (0.24 mol), 4-Methyl-5-imidazolecarboxaldehyde (0.48 mol)Methanol, TetrahydrofuranRoom Temp960 minScalable, green synthesis[5]
Charge-transfer MOF This compound (9.75 mmol), Terephthalic acid (3.25 mmol)DMSO4013 daysLarge transparent square cuboid crystals (up to 3.7 mm)[6]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of MOF-5

This protocol is adapted from a standard solvothermal synthesis method for MOF-5, which consists of zinc oxide units linked by 1,4-benzenedicarboxylate.[1]

Materials:

  • This compound (4.24 g)

  • 1,4-Benzenedicarboxylic acid (terephthalic acid, 1.26 g)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined sealed solvothermal vessel

  • Centrifuge

Procedure:

  • Dissolve 4.24 g of this compound and 1.26 g of 1,4-benzenedicarboxylic acid in DMF in a beaker.

  • Stir the mixture continuously for up to 2 hours to obtain a homogeneous solution.

  • Transfer the solution to a Teflon-lined sealed solvothermal vessel.

  • Place the vessel in an oven at 125 °C for 24 hours. A solid, colorless precipitate will form.[1]

  • Allow the vessel to cool gradually to room temperature.

  • Centrifuge the mixture at 7000 rpm for 15 minutes to collect the solid product.

  • Wash the product with DMF (100 mL, twice).

  • Dry the final product under vacuum at room temperature and store it in a desiccator.

Protocol 2: Room-Temperature Synthesis of MOF-5

This protocol describes a more sustainable, room-temperature synthesis of MOF-5.[1] The use of zinc acetate as the zinc source can eliminate the need for an additional base.[3]

Materials:

  • This compound (16.99 g)

  • Terephthalic acid

  • N,N-Dimethylformamide (DMF)

  • Chloroform (B151607) (HPLC grade)

Procedure:

  • Prepare a solution of terephthalic acid in DMF.

  • In a separate container, dissolve 16.99 g of this compound in 500 mL of DMF.

  • Add the zinc salt solution to the organic linker solution with stirring over 15 minutes. A precipitate will form.[1]

  • Continue stirring the mixture for 2.5 hours.

  • Filter the precipitate and immerse it in 250 mL of DMF overnight.

  • Filter the product again and immerse it in 350 mL of chloroform.

  • Exchange the chloroform solvent three times over a period of 7 days.

Protocol 3: Green Synthesis of Zn-MOF-74

This protocol outlines a green synthesis of Zn-MOF-74 in an aqueous phase at room temperature.[1]

Materials:

  • This compound (0.5615 g)

  • 2,5-Dihydroxyterephthalic acid (H₄dobdc, 0.2533 g)

  • 10 N Sodium hydroxide (B78521) (NaOH) solution (0.513 mL)

  • Milli-Q Water

Procedure:

  • Prepare the zinc solution by dissolving 0.5615 g of this compound in 7 mL of Milli-Q water.

  • Prepare the ligand solution by dissolving 0.2533 g of 2,5-dihydroxyterephthalic acid and 0.513 mL of 10 N NaOH in 7 mL of Milli-Q water.

  • Mix the zinc and ligand solutions and stir to initiate the reaction.

Mandatory Visualizations

MOF_Synthesis_Workflow cluster_precursors Precursor Preparation cluster_reaction MOF Formation cluster_purification Product Purification & Activation Zn_precursor This compound in Solvent Mixing Mixing & Stirring Zn_precursor->Mixing Linker_precursor Organic Linker in Solvent Linker_precursor->Mixing Reaction Crystallization (Solvothermal or Room Temp) Mixing->Reaction Filtration Filtration / Centrifugation Reaction->Filtration Washing Solvent Washing Filtration->Washing Drying Drying under Vacuum Washing->Drying Final_MOF Final MOF Product Drying->Final_MOF

Caption: Workflow for the synthesis of MOFs using this compound.

Drug_Delivery_Signaling_Pathway cluster_delivery Drug Delivery Vehicle cluster_cell Target Cancer Cell MOF_Drug Drug-loaded Zn-MOF Endocytosis Endocytosis MOF_Drug->Endocytosis pH_Release pH-triggered Drug Release Endocytosis->pH_Release Drug Active Drug pH_Release->Drug Target_Protein Target Protein (e.g., Kinase) Drug->Target_Protein Inhibition Apoptosis Apoptosis Target_Protein->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: pH-responsive drug release from a Zn-MOF targeting a cancer cell signaling pathway.

Logical_Relationship cluster_precursor Precursor & Synthesis Conditions cluster_process Formation Dynamics cluster_properties Final MOF Properties Zn_Acetate This compound (Modulating Acetate Anion) Nucleation Nucleation Rate Zn_Acetate->Nucleation Growth Crystal Growth Rate Zn_Acetate->Growth Organic_Linker Organic Linker Organic_Linker->Nucleation Organic_Linker->Growth Solvent Solvent Solvent->Nucleation Solvent->Growth Temperature Temperature Temperature->Nucleation Temperature->Growth Crystal_Size Crystal Size Nucleation->Crystal_Size Morphology Morphology Nucleation->Morphology Growth->Crystal_Size Growth->Morphology Porosity Porosity Crystal_Size->Porosity Surface_Area Surface Area Morphology->Surface_Area

Caption: Logical relationship of zinc acetate in MOF synthesis.[1]

Characterization of Synthesized MOFs

To confirm the successful synthesis and determine the properties of the MOFs, a suite of characterization techniques should be employed:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present and confirm the coordination of the organic linker to the zinc ions.[7]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and determine the temperature at which the framework decomposes.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the MOF crystals.

  • Gas Adsorption Analysis (e.g., N₂ adsorption/desorption): To determine the surface area and pore size distribution of the porous MOF structure.

Applications in Drug Development

Zinc-based MOFs synthesized from this compound are excellent candidates for drug delivery systems.[2][8] Their high porosity allows for significant drug loading, and their tunable surface chemistry enables the functionalization of MOFs for targeted delivery.[2] The biodegradability of many zinc-based MOFs is an additional advantage for in vivo applications.[2]

Several studies have demonstrated the potential of these MOFs as carriers for anticancer drugs.[9][10][11] The pH-sensitive nature of some zinc-based MOFs allows for controlled drug release in the acidic tumor microenvironment.[10][11] For instance, a doxorubicin-loaded zinc-based MOF showed pH-sensitive release, with higher release at a lower pH, and exhibited significant antitumor activity against HepG2 cells with low toxicity to normal cells.[10][11]

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of a variety of zinc-based MOFs with promising applications in drug development. The protocols and data presented here provide a foundation for researchers to synthesize and characterize these materials. The ability to control the properties of the resulting MOFs through the modulation of synthesis conditions makes this compound an invaluable tool in the design of advanced drug delivery systems.

References

Application Notes and Protocols for the Thermal Decomposition of Zinc Acetate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental setup and protocols for the thermal decomposition of zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O). This process is a common and effective method for synthesizing zinc oxide (ZnO) nanoparticles, which have significant applications in drug delivery, cancer therapy, and biomedical imaging due to their biocompatibility and unique physicochemical properties.[1]

Introduction

The thermal decomposition of zinc acetate dihydrate is a multi-step process that can be controlled to produce ZnO nanoparticles with desired characteristics. The process is highly dependent on experimental conditions such as heating rate, temperature, and atmosphere.[2] Generally, the decomposition involves an initial dehydration step to form anhydrous zinc acetate, followed by the decomposition of the anhydrous salt into zinc oxide.[2]

Experimental Setup

A standard laboratory setup for the thermal decomposition of this compound typically includes:

  • Muffle Furnace: Capable of reaching and maintaining temperatures up to at least 700°C.

  • Ceramic Crucible with Lid: To contain the precursor during heating.

  • Mortar and Pestle: For grinding the final product to break up agglomerates.

  • Analytical Balance: for accurate weighing of the precursor.

  • Tube Furnace (Optional): For experiments requiring a controlled atmosphere (e.g., nitrogen, air, or vacuum).

  • Thermoanalytical Instruments (for characterization):

    • Thermogravimetric Analyzer (TGA)

    • Differential Thermal Analyzer (DTA) or Differential Scanning Calorimeter (DSC)

    • X-ray Diffractometer (XRD)

    • Scanning Electron Microscope (SEM)

Experimental Protocols

Protocol 1: Synthesis of Zinc Oxide Nanoparticles via Thermal Decomposition

This protocol describes the general procedure for synthesizing ZnO nanoparticles from this compound.

Materials:

  • This compound (Zn(CH₃COO)₂·2H₂O)

Procedure:

  • Accurately weigh a desired amount of this compound powder and place it into a ceramic crucible.

  • Cover the crucible with a ceramic lid.

  • Place the crucible inside a muffle furnace.

  • Ramp up the temperature to the desired calcination temperature. Common temperature ranges are between 300°C and 700°C.[1][3] The heating rate can influence the morphology of the final product.[4]

  • Hold the temperature for a specified duration, typically between 1 to 3 hours, to ensure complete decomposition.[1][3]

  • Allow the furnace to cool down to room temperature naturally.

  • Collect the resulting white powder, which is zinc oxide.

  • Gently grind the powder with a mortar and pestle to obtain a fine, homogeneous powder.[1]

Protocol 2: Characterization of Thermal Decomposition using TGA-DTA/DSC

This protocol outlines the use of thermoanalytical techniques to study the decomposition process.

Procedure:

  • Place a small, accurately weighed sample of this compound (typically 5-10 mg) into an alumina (B75360) or platinum crucible of a TGA instrument.[2]

  • Heat the sample at a constant rate, for example, 10°C/min, under a controlled atmosphere (e.g., nitrogen or air).[2]

  • The TGA will continuously monitor and record the mass of the sample as a function of temperature.

  • Simultaneously, the DTA or DSC will measure the heat flow to identify endothermic and exothermic events.[2]

  • The resulting data will show distinct stages of mass loss corresponding to dehydration and decomposition.

Data Presentation

The thermal decomposition of this compound exhibits distinct stages that can be quantified using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The following table summarizes typical quantitative data obtained from these analyses.

Thermal EventTemperature Range (°C)Approximate Mass Loss (%)Description
Dehydration< 150~14%Loss of two water molecules of hydration. This is an endothermic process.[2][4]
Decomposition150 - 350~57%Decomposition of anhydrous zinc acetate to form zinc oxide. This stage can involve the evolution of gaseous byproducts like acetic acid, acetone, and carbon dioxide.[2][4][5]

Note: The exact temperatures and mass loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.[2]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the thermal decomposition of this compound and the decomposition pathway.

Experimental_Workflow cluster_prep Preparation cluster_decomp Thermal Decomposition cluster_post Post-Processing & Analysis cluster_char Characterization weigh Weigh Zinc Acetate Dihydrate place Place in Crucible weigh->place heat Heat in Furnace (300-700°C) place->heat hold Hold at Temperature (1-3 hours) heat->hold cool Cool to Room Temperature hold->cool collect Collect ZnO Powder cool->collect grind Grind Powder collect->grind tga_dta TGA/DTA grind->tga_dta xrd XRD grind->xrd sem SEM grind->sem

Caption: Experimental workflow for ZnO synthesis.

Decomposition_Pathway reactant Zn(CH₃COO)₂·2H₂O (this compound) dehydration Dehydration (<150°C) reactant->dehydration anhydrous Zn(CH₃COO)₂ (Anhydrous Zinc Acetate) dehydration->anhydrous decomposition Decomposition (150-350°C) anhydrous->decomposition product ZnO (Zinc Oxide) decomposition->product byproducts Gaseous Byproducts (H₂O, Acetic Acid, Acetone, CO₂) decomposition->byproducts

Caption: Thermal decomposition pathway of this compound.

References

Application Notes and Protocols for the Synthesis of Layered Double Hydroxides Using Zinc Acetate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Layered double hydroxides (LDHs) are a class of synthetic inorganic materials with a unique layered structure, making them highly valuable for a range of applications, particularly in the pharmaceutical and biomedical fields. Their ability to intercalate anionic species between their positively charged layers allows for their use as carriers for drugs, proteins, and other bioactive molecules. The use of zinc in the LDH framework (Zn-Al LDHs) is of particular interest due to zinc's known antimicrobial properties and its role in various biological processes.

This document provides detailed application notes and experimental protocols for the synthesis of Zn-Al layered double hydroxides using zinc acetate (B1210297) dihydrate as the zinc precursor. Zinc acetate is an advantageous precursor due to its good solubility in water and its potential to influence the final properties of the LDH material. These protocols are designed to be a valuable resource for researchers and scientists in materials science, chemistry, and drug development.

Advantages of Using Zinc Acetate Dihydrate

The choice of the metal precursor can significantly impact the physicochemical properties of the resulting LDH. While zinc nitrate (B79036) is a commonly used precursor, this compound offers several potential advantages:

  • Influence on Morphology and Surface Area: The acetate anion can act as a structure-directing agent, potentially leading to different morphologies and higher specific surface areas in the final LDH product. This is beneficial for applications requiring high loading capacities, such as drug delivery.

  • Modified Interlayer Environment: The presence of acetate anions during synthesis can influence the interlayer spacing and the overall chemical environment, which can affect the intercalation and release kinetics of guest molecules.

  • Biocompatibility: Acetate is a generally recognized as safe (GRAS) substance, which can be advantageous for biomedical applications where biocompatibility is a critical concern.

Experimental Protocols

Two primary methods for the synthesis of Zn-Al LDHs using this compound are detailed below: the co-precipitation method and the urea (B33335) hydrolysis method.

Protocol 1: Co-precipitation Method

The co-precipitation method is the most common and straightforward technique for synthesizing LDHs. It involves the simultaneous precipitation of the divalent (Zn²⁺) and trivalent (Al³⁺) metal cations from a solution by the addition of a base.

Materials:

  • This compound (Zn(CH₃COO)₂·2H₂O)

  • Aluminum Nitrate Nonahydrate (Al(NO₃)₃·9H₂O)

  • Sodium Hydroxide (B78521) (NaOH)

  • Deionized water (degassed to minimize carbonate contamination)

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer with hotplate

  • pH meter

  • Dropping funnel

  • Centrifuge

  • Oven

Procedure:

  • Preparation of Salt Solution:

    • Prepare a 250 mL aqueous solution containing this compound and aluminum nitrate nonahydrate with a desired Zn²⁺/Al³⁺ molar ratio (e.g., 2:1, 3:1, or 4:1). A typical total metal concentration is 0.1 M.

    • For a 2:1 molar ratio, dissolve the appropriate amounts of this compound and aluminum nitrate nonahydrate in deionized water. Stir until fully dissolved.

  • Preparation of Alkaline Solution:

    • Prepare a 250 mL aqueous solution of 0.2 M sodium hydroxide.

  • Co-precipitation:

    • Place the salt solution in a three-necked flask equipped with a magnetic stirrer, a pH electrode, and a dropping funnel containing the alkaline solution.

    • Heat the salt solution to 60-80 °C with vigorous stirring.

    • Slowly add the sodium hydroxide solution dropwise to the salt solution while continuously monitoring the pH. Maintain the pH of the suspension at a constant value, typically between 8 and 10.[1]

    • The addition of the base will result in the formation of a white precipitate.

  • Aging:

    • After the addition of the alkaline solution is complete, continue stirring the suspension at the same temperature for a period of 18-24 hours. This aging step promotes the crystallization of the LDH.

  • Washing and Collection:

    • Allow the suspension to cool to room temperature.

    • Separate the precipitate by centrifugation (e.g., 4000 rpm for 10 minutes).

    • Wash the collected solid repeatedly with deionized water to remove any unreacted salts and byproducts. Check the pH of the supernatant until it is neutral.

    • Finally, wash the precipitate with ethanol.

  • Drying:

    • Dry the final product in an oven at 60-80 °C overnight.

    • The resulting white powder is the Zn-Al LDH.

Protocol 2: Urea Hydrolysis Method (Homogeneous Precipitation)

This method provides better control over the precipitation process, often resulting in more crystalline and uniform particles. Urea decomposes upon heating to generate hydroxide ions slowly and homogeneously throughout the solution.

Materials:

  • This compound (Zn(CH₃COO)₂·2H₂O)

  • Aluminum Nitrate Nonahydrate (Al(NO₃)₃·9H₂O)

  • Urea (CO(NH₂)₂)

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Centrifuge

  • Oven

Procedure:

  • Preparation of Solution:

    • In a round-bottom flask, dissolve this compound, aluminum nitrate nonahydrate (at a desired Zn²⁺/Al³⁺ molar ratio), and urea in deionized water. A typical urea concentration is 3-4 times the total metal ion concentration.

  • Hydrolysis:

    • Heat the solution to 90-100 °C under vigorous stirring with a reflux condenser in place to prevent evaporation.

    • Maintain this temperature for 24-48 hours. During this time, urea will slowly hydrolyze, leading to a gradual increase in pH and the precipitation of the LDH.

  • Washing and Collection:

    • After the reaction is complete, cool the suspension to room temperature.

    • Collect the precipitate by centrifugation.

    • Wash the product thoroughly with deionized water and then with ethanol.

  • Drying:

    • Dry the final product in an oven at 60-80 °C overnight.

Data Presentation

The synthesis parameters significantly influence the properties of the resulting Zn-Al LDH. The following tables summarize typical quantitative data obtained from the characterization of LDHs synthesized using different methods and precursors.

Table 1: Influence of Zn²⁺/Al³⁺ Molar Ratio on Crystallite Size and Interlayer Spacing of Zn-Al-NO₃ LDH synthesized by Co-precipitation.

Zn²⁺/Al³⁺ Molar RatioCrystallite Size (nm)Basal Spacing (d₀₀₃) (Å)
2:125.38.8
3:122.18.8
4:118.98.9
5:116.28.9
6:115.58.9

Data adapted from literature reports on Zn-Al-NO₃ LDH synthesis.[1]

Table 2: Comparison of Interlayer Spacing for LDHs with Different Intercalated Anions.

Intercalated AnionAnion SizeTypical Basal Spacing (d₀₀₃) (Å)
Carbonate (CO₃²⁻)Small~7.6
Nitrate (NO₃⁻)Small~8.8
Chloride (Cl⁻)Small~7.8
Acetate (CH₃COO⁻) Larger~12.7

Data compiled from various literature sources.[2][3] The larger basal spacing for acetate-intercalated LDHs suggests a different arrangement of the anions in the interlayer space, which can be beneficial for accommodating larger drug molecules.

Visualizations

Experimental Workflow and Signaling Pathways

To visually represent the synthesis process and the logical relationships in the application of these materials, the following diagrams have been generated using the DOT language.

LDH_Synthesis_Workflow cluster_solution_prep Solution Preparation cluster_synthesis Synthesis cluster_processing Post-Synthesis Processing cluster_product Final Product salt_sol This compound + Aluminum Nitrate Nonahydrate in Deionized Water coprecipitation Co-precipitation (Constant pH, 60-80°C) salt_sol->coprecipitation base_sol Sodium Hydroxide in Deionized Water base_sol->coprecipitation aging Aging (18-24h) coprecipitation->aging washing Washing (Centrifugation) aging->washing drying Drying (60-80°C) washing->drying ldh_product Zn-Al Layered Double Hydroxide drying->ldh_product

Co-precipitation synthesis workflow for Zn-Al LDH.

Drug_Delivery_Pathway cluster_formulation Formulation cluster_delivery Delivery & Release cluster_action Therapeutic Action ldh Zn-Al LDH (Carrier) intercalation Intercalation ldh->intercalation drug Anionic Drug drug->intercalation ldh_drug Drug-Intercalated LDH intercalation->ldh_drug target Target Site (e.g., Tumor Microenvironment) ldh_drug->target release Drug Release (Anion Exchange/ LDH Dissolution) target->release therapeutic_effect Therapeutic Effect release->therapeutic_effect

References

Troubleshooting & Optimization

why is my zinc acetate dihydrate solution cloudy or precipitating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when preparing and using zinc acetate (B1210297) dihydrate solutions. The following information provides direct answers to frequently asked questions and detailed troubleshooting protocols to resolve issues of cloudiness or precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my freshly prepared zinc acetate dihydrate solution cloudy, or why has it turned cloudy over time?

A cloudy or turbid appearance in a zinc acetate solution is most commonly due to a chemical process called hydrolysis.[1] Zinc acetate is a salt derived from a weak acid (acetic acid) and a weak base (zinc hydroxide).[2] When dissolved in neutral water, it dissociates into zinc ions (Zn²⁺) and acetate ions (CH₃COO⁻).[3] The zinc ions then coordinate with water molecules and can subsequently react with water to form insoluble compounds like zinc hydroxide (B78521) (Zn(OH)₂) or basic zinc acetate (Zn₄O(CH₃COO)₆).[1][2][3] These insoluble species precipitate out of the solution, causing the cloudy or milky appearance.[2][4] This process can occur immediately upon dissolution or gradually over time as the solution's equilibrium shifts.[2]

Q2: What are the key factors that cause my zinc acetate solution to precipitate?

Several factors can promote hydrolysis and lead to precipitation. Understanding these can help in preventing the issue:

  • pH of the Solution: This is the most critical factor. The solubility of zinc species is highly dependent on pH.[5][6] In neutral or alkaline (basic) conditions, the formation of insoluble zinc hydroxide is strongly favored.[1] Precipitation can begin at a pH of around 6.0 in saturated solutions and approximately 6.7 in a 0.1 M zinc solution.[5]

  • Age and Quality of the Reagent: Aged this compound may have been exposed to atmospheric moisture, leading to partial hydrolysis even before it is dissolved.[2][5] Over time, the solid reagent can also lose its water of crystallization or absorb carbon dioxide, which can alter its dissolution properties and promote the formation of insoluble basic salts.[1][2][7] It is always recommended to use fresh, high-quality reagents and freshly prepared solutions for the best results.[5]

  • Concentration and Temperature: If you prepare a solution that is saturated at a high temperature, the zinc acetate may precipitate out as the solution cools to room temperature, as its solubility decreases.[5][6] Exceeding the solubility limit at a given temperature will naturally lead to the formation of a precipitate.[5]

  • Contamination: The presence of contaminants, particularly bases like sodium hydroxide (NaOH) or carbonate sources, will cause the rapid precipitation of zinc hydroxide or zinc carbonate (ZnCO₃), respectively.[5]

Q3: My zinc acetate solution is already cloudy. How can I clarify it?

If your solution has already turned cloudy, it can often be salvaged. The most effective method is to lower the pH of the solution by adding a small amount of weak acid, which shifts the chemical equilibrium back towards the soluble zinc acetate form.[1][2]

The recommended procedure is to add dilute acetic acid dropwise while continuously stirring the solution.[5] The precipitate should begin to dissolve as the pH drops. A target pH in the slightly acidic range (e.g., 5.0 - 6.0) is typically sufficient to redissolve the zinc hydroxide and stabilize the solution.[2][5]

Q4: How can I prepare a zinc acetate solution that remains clear and stable?

The most reliable method for preparing a stable, clear zinc acetate solution is to prevent hydrolysis from occurring in the first place. This is achieved by dissolving the this compound in slightly acidic water.[1][5] Before adding the zinc acetate solid, add a small amount of acetic acid to the deionized water to lower the pH.[5] This acidic environment suppresses the hydrolysis reaction, keeping the zinc ions fully dissolved.[1]

Data Presentation

Quantitative data regarding the solubility and stability of this compound is summarized below for easy reference.

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility (g / 100 mL water)
2043.0[8]
100~70.0 (Approximate)

Note: Solubility increases significantly with temperature.[2][6]

Table 2: Key Factors Influencing Solution Stability

FactorEffect on StabilityRecommendation
pH High pH (>6.5) promotes precipitation of Zn(OH)₂.Maintain a slightly acidic pH (5.0-6.0) by adding acetic acid.[2][5]
Reagent Age Older reagents may be partially hydrolyzed.Use fresh, high-quality this compound.[5][7]
Temperature Cooling a saturated solution can cause precipitation.Prepare solutions at the temperature of use or avoid saturation.[5]
Contamination Bases or carbonates will cause rapid precipitation.Use clean glassware and high-purity deionized water.[5]

Troubleshooting and Experimental Workflows

The following diagrams and protocols provide a systematic approach to troubleshooting and preparing zinc acetate solutions.

G start Cloudy Zinc Acetate Solution Observed check_ph Measure pH of the Solution start->check_ph is_ph_high Is pH > 6.5? check_ph->is_ph_high add_acid Add dilute Acetic Acid dropwise with stirring is_ph_high->add_acid Yes other_issues Potential Issues: - Contamination - Concentration > Solubility Limit - Aged/Impure Reagent is_ph_high->other_issues No check_clarity Does the solution become clear? add_acid->check_clarity stable_solution Solution is Clear and Stable (Maintain acidic pH) check_clarity->stable_solution Yes check_clarity->other_issues No

Caption: Troubleshooting flowchart for a cloudy zinc acetate solution.

G cluster_dissolution In Water cluster_hydrolysis Hydrolysis Pathway (pH > 6.5) cluster_stabilization Stabilization Pathway (pH < 6.0) ZAD Zn(CH₃COO)₂·2H₂O (s) Ions Zn²⁺(aq) + 2CH₃COO⁻(aq) ZAD->Ions Dissolution Zn_aq [Zn(H₂O)₆]²⁺ Acetate 2CH₃COO⁻(aq) Zn_OH [Zn(H₂O)₅(OH)]⁺ Zn_aq->Zn_OH + H₂O, - H₃O⁺ Zn_OH2 Zn(OH)₂ (s) ↓ (White Precipitate) Zn_OH->Zn_OH2 + H₂O, - H₃O⁺ AceticAcid 2CH₃COOH(aq) Acetate->AceticAcid + 2H⁺ (from added acid) G start Start: Prepare Stable Solution step1 1. Add ~80% of final volume of deionized water to beaker start->step1 step2 2. Add a small amount of Acetic Acid to the water (e.g., 0.5 mL per 1 L) step1->step2 step3 3. Weigh required mass of This compound step2->step3 step4 4. Slowly add solid to the acidified water with stirring step3->step4 step5 5. Continue stirring until all solid is dissolved step4->step5 step6 6. Transfer to volumetric flask and bring to final volume step5->step6 end End: Clear, Stable Solution step6->end

References

Technical Support Center: Dissolving Aged or Poorly Soluble Zinc Acetate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with dissolving aged or poorly soluble zinc acetate (B1210297) dihydrate.

Frequently Asked Questions (FAQs)

Q1: Why is my aged zinc acetate dihydrate not dissolving properly in water or other solvents?

Aged this compound can exhibit poor solubility due to a combination of chemical and physical changes that occur over time. The primary reasons include:

  • Hydrolysis: Exposure to atmospheric moisture can lead to hydrolysis, forming less soluble basic zinc acetate (e.g., Zn₄O(CH₃CO₂)₆) or zinc hydroxide (B78521)/oxide.[1] This is a common issue as zinc acetate is a salt of a weak acid (acetic acid) and a weak base (zinc hydroxide).[1]

  • Dehydration: The salt may have partially or fully lost its water of crystallization.[1] this compound begins to lose its water of hydration at approximately 100°C, which can alter its dissolution characteristics.[1]

  • Aggregation: Over time, the powder can form aggregates, which reduces the effective surface area available for dissolution.[1]

Q2: My this compound solution turned cloudy or formed a white precipitate after being left to stand. What is happening?

This phenomenon is most likely due to hydrolysis.[1] When dissolved in neutral water, a 5% solution of this compound will have a pH between 6.0 and 8.0.[1][2][3] In this pH range, particularly as it approaches neutral or slightly basic, the equilibrium can shift, leading to the formation of insoluble zinc hydroxide or basic zinc acetate, which appears as a white precipitate or cloudiness.[1][2][4]

Q3: What is the most effective way to dissolve aged or poorly soluble this compound?

The most common and effective method is to slightly acidify the solvent.[1] Adding a small amount of glacial acetic acid can suppress hydrolysis by lowering the pH and shifting the chemical equilibrium towards the more soluble zinc acetate form.[1] A target pH of around 5.0 to 5.5 is often sufficient to dissolve the basic zinc salts that may have formed.[1]

Q4: How does temperature affect the solubility of this compound?

For many solvents, including water and alcohols like methanol (B129727) and ethanol, the solubility of this compound increases with temperature.[1][5] Gentle heating can be used to aid dissolution, but care should be taken to avoid decomposition, especially in organic solvents.[1]

Troubleshooting Guides

Issue: The this compound powder is not dissolving completely in water, leaving a cloudy suspension.

  • Step 1: Initial Dissolution Attempt

    • Weigh the desired amount of aged this compound and add it to a beaker containing the required volume of deionized water.

    • Place the beaker on a magnetic stirrer and begin stirring.

    • Observe the solution. If it remains cloudy or a significant amount of solid does not dissolve after 5-10 minutes of stirring, proceed to the next step.[1]

  • Step 2: Acidification

    • While continuously stirring, add glacial acetic acid dropwise to the suspension.[1]

    • Monitor the pH of the solution using a calibrated pH meter or pH indicator strips.

    • Continue adding acetic acid until the solution becomes clear. A pH of approximately 5.0 to 5.5 is typically effective.[1]

  • Step 3: pH Adjustment (Optional)

    • If your experimental protocol requires a different pH, you can carefully adjust it back to the desired level using a suitable base (e.g., dilute NaOH or NH₄OH) after the zinc acetate has fully dissolved.[1] Be aware that increasing the pH may cause the zinc species to precipitate out of solution again.[1]

  • Step 4: Filtration

    • If any insoluble impurities remain after acidification, filter the solution to obtain a clear stock.

Data Presentation

Table 1: Solubility of Zinc Acetate in Various Solvents

SolventFormTemperature (°C)Solubility ( g/100 g of solvent)
WaterDihydrate2043
WaterAnhydrous730.32
WaterAnhydrous2133.75
WaterAnhydrous3036.64
WaterAnhydrous4745.74
WaterAnhydrous7563.89
WaterAnhydrous10067
MethanolAnhydrous151.9
MethanolAnhydrous66.61.9
EthanolAnhydrous253.5
Ethanol (absolute)Anhydrous251.18
Acetic AcidAnhydrous250.0055
Dimethyl Sulfoxide (DMSO)Not Specified->100 g/100cc
AcetoneAnhydrous-Insoluble

Data compiled from multiple sources. Note that the form (anhydrous or dihydrate) is not always specified in the original data.[6][7]

Experimental Protocols

Protocol 1: Preparation of a Clear Aqueous this compound Stock Solution

Objective: To prepare a stable, clear aqueous solution of this compound, accounting for potential poor solubility of aged reagents.

Materials:

  • Aged this compound

  • Deionized water

  • Glacial acetic acid

  • Magnetic stirrer and stir bar

  • Beaker

  • Volumetric flask

  • pH meter or pH indicator strips

Methodology:

  • Add approximately 80% of the final desired volume of deionized water to a beaker equipped with a magnetic stir bar.

  • While stirring, add a small amount of glacial acetic acid to the water to achieve a slightly acidic pH (e.g., pH 5.0-5.5).[8]

  • Slowly add the pre-weighed aged this compound to the stirring, acidified water.[8]

  • Continue to stir until all the solid has completely dissolved, resulting in a clear solution.[8]

  • Quantitatively transfer the clear solution to a volumetric flask of the appropriate size.

  • Add deionized water to the flask until the meniscus reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Store the solution in a well-sealed container to prevent evaporation and changes in pH.[2]

Protocol 2: Redissolving Precipitated Zinc Acetate from an Aqueous Solution

Objective: To redissolve zinc hydroxide or basic zinc acetate precipitate that has formed in an aqueous zinc acetate solution.

Materials:

  • Cloudy zinc acetate solution

  • 1 M Acetic acid

  • Magnetic stirrer and stir bar

  • Beaker

  • pH meter or pH indicator strips

  • Dropper or pipette

Methodology:

  • Place the beaker containing the cloudy solution on a magnetic stirrer and begin stirring.[8]

  • If available, place a calibrated pH probe into the solution to monitor the pH.[8]

  • Using a dropper or pipette, add 1 M acetic acid dropwise to the solution.[8]

  • Observe the clarity of the solution and the pH. The precipitate should begin to dissolve as the pH decreases.[8]

  • Continue the slow addition of acetic acid until the solution becomes completely clear.[8]

  • Record the final pH of the clear solution.

Visualizations

Dissolution_Workflow Workflow for Dissolving Aged this compound start Start: Aged this compound Powder add_water Add to Deionized Water and Stir start->add_water observe Observe Solution add_water->observe clear_solution Clear Solution Achieved observe->clear_solution Yes cloudy_solution Solution Remains Cloudy/Precipitate Present observe->cloudy_solution No optional_ph_adjust Optional: Adjust pH with Base clear_solution->optional_ph_adjust add_acid Add Glacial Acetic Acid Dropwise cloudy_solution->add_acid monitor_ph Monitor pH and Clarity add_acid->monitor_ph is_clear Is Solution Clear? monitor_ph->is_clear is_clear->clear_solution Yes is_clear->add_acid No end End: Stable Zinc Acetate Solution optional_ph_adjust->end

Caption: A workflow for dissolving aged this compound.

Hydrolysis_Pathway Hydrolysis of Zinc Acetate in Aqueous Solution zn_acetate Zn(CH3COO)2 (dissolved) hydrolysis Hydrolysis Reaction zn_acetate->hydrolysis h2o H2O h2o->hydrolysis zn_oh Zn(OH)2 (insoluble precipitate) hydrolysis->zn_oh High pH (≥7) basic_zn_acetate Basic Zinc Acetate (e.g., Zn4O(CH3COO)6) (less soluble) hydrolysis->basic_zn_acetate Near-neutral pH acetic_acid CH3COOH (Acetic Acid) equilibrium Equilibrium Shift acidification Acidification (add H+) acidification->hydrolysis Lowers pH, shifts equilibrium left

Caption: Chemical pathway of zinc acetate hydrolysis.

References

Technical Support Center: Optimizing Zinc Acetate Dihydrate Concentration for Nanoparticle Size Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing zinc acetate (B1210297) dihydrate concentration for controlling nanoparticle size.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of increasing zinc acetate dihydrate concentration on the final nanoparticle size?

Generally, the concentration of this compound, as a precursor, plays a crucial role in determining the final size of the synthesized nanoparticles. At lower precursor concentrations, the nucleation rate is slower, which allows the existing nuclei to grow larger, resulting in bigger nanoparticles.[1] Conversely, at higher precursor concentrations, the rate of nucleation tends to be faster than the rate of crystal growth, leading to the formation of a larger number of smaller nanoparticles.[1] However, it is important to note that some studies have reported that increasing the precursor concentration can lead to an increase in particle size up to a certain point, after which the size may decrease.[1]

Q2: Why am I observing inconsistent nanoparticle sizes between batches even with the same zinc acetate concentration?

Inconsistencies in nanoparticle size, despite maintaining a constant precursor concentration, can stem from several factors:

  • Temperature Fluctuations: Both nucleation and growth rates are highly sensitive to temperature. Inconsistent temperature control can lead to significant variations in particle size between different synthesis batches.[1][2]

  • Inefficient Mixing: Inadequate or inconsistent stirring can create localized areas of varying precursor concentration ("hot spots").[2] This leads to a broad particle size distribution (polydispersity) and a lack of batch-to-batch reproducibility.[1][2]

  • pH Variations: The pH of the reaction medium affects the surface charge of the nanoparticles and the efficacy of any stabilizing agents, thereby influencing their final size and stability.[1]

  • Purity of Reagents: Impurities present in the zinc acetate, solvents, or other reagents can act as unintentional nucleation sites or interfere with crystal growth, leading to unpredictable outcomes.[1][2]

Q3: How does the concentration of zinc acetate influence the morphology of the nanoparticles?

Zinc acetate concentration can significantly impact the shape (morphology) of the resulting nanoparticles. At lower concentrations, non-uniform, agglomerated flower-like structures may be observed.[3] As the concentration increases, these structures can evolve into more defined shapes like platelets.[3] In the context of nanorod synthesis using a hydrothermal method, low this compound concentrations have been shown to facilitate the formation of dense, uniform, and well-aligned nanorods. Conversely, high concentrations can lead to sparse and uneven seed layers, resulting in sparse nanorod arrays with variable morphology and inconsistent alignment.

Troubleshooting Guide

This guide addresses common problems encountered during nanoparticle synthesis, with a focus on issues related to precursor concentration.

Problem Potential Cause Recommended Solution
Nanoparticles are too large Low Zinc Acetate Concentration: A low precursor concentration can favor crystal growth over nucleation.[1]Increase the zinc acetate concentration to promote a higher nucleation rate.[1]
High Reaction Temperature: Elevated temperatures can accelerate the growth of existing nuclei.[1]Lower the reaction temperature to slow down the crystal growth rate.[1]
Prolonged Reaction Time: Longer reaction times provide more opportunity for crystal growth.[1]Reduce the overall reaction time.[1]
Nanoparticles are too small High Zinc Acetate Concentration: A very high precursor concentration can cause a burst of nucleation, consuming the precursor before significant growth can occur.[1]Decrease the zinc acetate concentration to allow for more controlled nucleation and subsequent growth.[1]
Low Reaction Temperature: Very low temperatures may predominantly favor nucleation with limited growth.Increase the reaction temperature to promote crystal growth.
Broad Particle Size Distribution (High Polydispersity) Inhomogeneous Mixing: Uneven distribution of precursors due to inadequate stirring.[2]Improve agitation by switching from a simple magnetic stirrer to an overhead mechanical stirrer, especially for larger volumes.[2]
Slow Reagent Addition: Inconsistent or slow addition of the precipitating agent can broaden the nucleation window.[2]Utilize a syringe pump or a peristaltic pump for a controlled and consistent addition of the precipitating agent.[2]
Nanoparticle Aggregation and Agglomeration Insufficient Capping Agent/Stabilizer: The amount of capping agent may not be adequate to stabilize the larger surface area of nanoparticles produced.[2]Increase the concentration of the capping agent or stabilizer.
Ineffective Washing: Residual ions and byproducts from the reaction can destabilize the nanoparticles.[2]Ensure thorough washing of the precipitate with deionized water and then with ethanol (B145695). Centrifugation can aid in efficient separation.[2][4]
Low Product Yield Incomplete Reaction: The reaction may not have proceeded to completion.[1]Increase the reaction time or temperature.[1]
Loss during Washing/Centrifugation: Small nanoparticles can be lost during purification steps.[1]Optimize centrifugation speed and time, or consider alternative purification methods like dialysis.[1]
Precursor Quality: The zinc acetate may have low purity.[1]Use high-purity this compound for the synthesis.[1]

Experimental Protocols

Below are detailed methodologies for common nanoparticle synthesis techniques using this compound.

Protocol 1: Aqueous Precipitation Method

This method involves the precipitation of zinc hydroxide (B78521) from an aqueous solution of zinc acetate, followed by thermal decomposition to form zinc oxide nanoparticles.[4]

Materials:

  • This compound (Zn(CH₃COO)₂·2H₂O)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Distilled or deionized water

  • Ethanol

Equipment:

  • Beakers and flasks

  • Magnetic stirrer and hotplate

  • Centrifuge

  • Oven or furnace

Procedure:

  • Preparation of Zinc Acetate Solution: Dissolve this compound in distilled water to achieve the desired concentration (e.g., 0.1 M to 4 M).[4] Stir the solution with a magnetic stirrer until the zinc acetate is completely dissolved.[4]

  • Preparation of Alkaline Solution: Prepare a solution of NaOH or KOH in distilled water (e.g., 0.1 M to 4 M).[4]

  • Precipitation: While vigorously stirring the zinc acetate solution, add the alkaline solution dropwise. A white precipitate of zinc hydroxide will form. Continue stirring for a set period (e.g., 2 hours) at a specific temperature (e.g., 50-60 °C).[4]

  • Washing: Separate the precipitate by centrifuging the suspension. Wash the precipitate multiple times with distilled water and then with ethanol to remove unreacted precursors and byproducts.[4]

  • Drying and Calcination: Dry the precipitate in an oven at approximately 100 °C. Subsequently, calcine the dried powder in a furnace at a higher temperature (e.g., 400 °C) for a specified duration (e.g., 3 hours) to obtain ZnO nanoparticles.[4]

Protocol 2: Sol-Gel Method

The sol-gel method provides good control over particle size and morphology.[4]

Materials:

  • This compound (Zn(CH₃COO)₂·2H₂O)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

Equipment:

  • Reaction flask with a condenser

  • Magnetic stirrer and hotplate

  • Dropping funnel

  • Oven

Procedure:

  • Preparation of Zinc Acetate Solution: Dissolve this compound in ethanol to the desired concentration (e.g., 0.1 M) with stirring at a slightly elevated temperature (e.g., 50-60 °C).[1][4]

  • Preparation of Alkaline Solution: Dissolve KOH or NaOH in ethanol to a specific concentration (e.g., 0.1 M).[4]

  • Sol Formation: Add the alkaline ethanol solution dropwise to the zinc acetate solution while stirring vigorously. This is typically done over a prolonged period (e.g., 6 hours) to control nucleation and growth. Continue stirring for an additional 2 hours at 50-60 °C.[4]

  • Washing and Collection: Collect the precipitate by centrifugation. Discard the supernatant and re-disperse the pellet in ethanol. Repeat the washing step 2-3 times.[1]

  • Drying: Dry the purified precipitate in an oven.

Quantitative Data Summary

The following table summarizes the effect of this compound concentration on the resulting nanoparticle size, based on typical experimental observations.

This compound ConcentrationExpected Nanoparticle Size TrendNotes
Low (e.g., < 0.1 M) Larger nanoparticlesSlower nucleation rate allows for more extensive crystal growth.[1]
Moderate (e.g., 0.1 M - 0.5 M) Smaller nanoparticlesHigher nucleation rate leads to a larger number of smaller particles.[1]
High (e.g., > 0.5 M) May increase or decreaseThe relationship can become more complex; high concentrations can lead to uncontrolled precipitation and agglomeration.[1]

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification & Final Product zinc_sol Zinc Acetate Solution mixing Mixing & Precipitation zinc_sol->mixing base_sol Alkaline Solution base_sol->mixing aging Aging mixing->aging washing Washing & Centrifugation aging->washing drying Drying & Calcination washing->drying nanoparticles ZnO Nanoparticles drying->nanoparticles

Caption: Experimental workflow for zinc oxide nanoparticle synthesis.

concentration_effect cluster_low_conc Low Concentration cluster_high_conc High Concentration concentration Zinc Acetate Concentration low_nucleation Slower Nucleation concentration->low_nucleation Low high_nucleation Faster Nucleation concentration->high_nucleation High large_growth More Crystal Growth low_nucleation->large_growth large_particles Larger Nanoparticles large_growth->large_particles less_growth Less Crystal Growth high_nucleation->less_growth small_particles Smaller Nanoparticles less_growth->small_particles

Caption: Relationship between precursor concentration and nanoparticle size.

References

effect of pH on the stability of zinc acetate dihydrate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of zinc acetate (B1210297) dihydrate solutions, with a focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for a stable aqueous zinc acetate solution?

For optimal stability, an aqueous zinc acetate solution should be slightly acidic, typically within a pH range of 5.0 to 6.0. This acidic environment helps to suppress hydrolysis reactions that can lead to the precipitation of insoluble zinc compounds.

Q2: Why does my freshly prepared zinc acetate solution appear cloudy?

Cloudiness or the formation of a white precipitate immediately after preparation is a common sign of hydrolysis. In neutral or near-neutral water, zinc acetate can react with water to form poorly soluble zinc hydroxide (B78521) (Zn(OH)₂) or basic zinc salts.[1][2]

Q3: My zinc acetate solution was clear initially but became cloudy over time. What happened?

This delayed precipitation indicates a slow hydrolysis reaction. The initial pH of your solution was likely near the threshold of instability. Over time, factors like the absorption of atmospheric carbon dioxide can slightly alter the pH, shifting the chemical equilibrium to favor the formation of insoluble zinc species.

Q4: What are the primary signs of degradation in a zinc acetate solution?

The most common signs of degradation are:

  • Precipitation or Cloudiness: The formation of a white solid is a clear indicator of instability.[3]

  • Color Change: Zinc acetate solutions should be colorless. Any unexpected color may suggest contamination or degradation.[3]

Q5: How does temperature affect the stability of zinc acetate solutions?

Elevated temperatures can accelerate hydrolysis and other degradation reactions, promoting the formation of precipitates.[3][4] It is generally advisable to store solutions in a cool place. For long-term storage, refrigeration (2-8°C) is recommended.[3]

Troubleshooting Guides

Issue 1: White Precipitate or Cloudiness in Solution
  • Possible Cause: Hydrolysis of zinc acetate due to a pH that is too high (near neutral or alkaline). Precipitation of zinc hydroxide can begin at a pH of around 6 in a saturated solution and at approximately 6.7 in a 0.1 M solution.[1]

  • Troubleshooting Steps:

    • Check the pH: Use a calibrated pH meter to measure the current pH of your solution.

    • Acidify the Solution: Add a weak acid, such as glacial acetic acid, dropwise while stirring.[1] This will lower the pH and shift the equilibrium back towards the soluble zinc acetate form, causing the precipitate to redissolve.

    • Target pH: Aim for a final pH between 5.0 and 6.0 for enhanced stability.[2]

    • Filter (Optional): If a small amount of insoluble matter remains after acidification, it may be due to impurities. The solution can be filtered through a 0.22 µm or 0.45 µm filter.[3]

Issue 2: Inconsistent Experimental Results
  • Possible Cause: The concentration of the zinc acetate solution may have changed over time due to degradation and precipitation, or the solution may be contaminated.[3]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: For critical applications, it is best practice to use freshly prepared zinc acetate solutions.[3]

    • Verify Concentration: If using a stock solution, verify its concentration before use with a suitable analytical method, such as EDTA titration.[3]

    • Proper Storage: Ensure solutions are stored in tightly sealed, amber-colored containers in a cool, dry place to prevent evaporation, contamination, and light exposure.[3]

Quantitative Data

The stability of zinc acetate in an aqueous solution is governed by pH-dependent hydrolysis equilibria. As the pH increases, hydrated zinc ions (Zn²⁺) are converted to various hydroxyl species, some of which are insoluble.

Table 1: pH-Dependent Species and Precipitation of Zinc Acetate Solutions

pH RangeDominant Zinc SpeciesSolution Appearance
Acidic (< 6) Hydrated Zn²⁺ ionsClear and stable; maximum solubility.[4]
Near-Neutral (6-8) [Zn(OH)]⁺, Zn(OH)₂, Basic Zinc AcetateCloudiness or white precipitate may form.[4] Precipitation of basic zinc acetate is common in this range.[4]
Alkaline (> 8) Zn(OH)₂, ZnO, [Zn(OH)₄]²⁻ (soluble zincate)Precipitation of zinc hydroxide is favored, which can convert to zinc oxide. At very high pH, the precipitate may redissolve to form soluble zincate ions.[1][4]

Experimental Protocols

Protocol 1: Preparation of a Stable 0.5 M Zinc Acetate Solution

This protocol outlines the preparation of a stable aqueous solution of zinc acetate by controlling the pH from the outset.

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Deionized water

  • Glacial acetic acid

  • 1 L beaker and volumetric flask

  • Magnetic stirrer and stir bar

Methodology:

  • Add approximately 800 mL of deionized water to a 1 L beaker.

  • While stirring, add a small amount (e.g., 0.5 mL) of glacial acetic acid to the water to make it slightly acidic.[1]

  • Slowly add the required mass of this compound (109.75 g for 0.5 M in 1 L) to the stirring, acidified water.

  • Continue stirring until all the solid has completely dissolved.

  • Transfer the clear solution to a 1 L volumetric flask and add deionized water to the mark.

  • The final pH should be in the slightly acidic range (e.g., 5.0 - 6.5) to ensure stability.[1]

Protocol 2: Quality Control via EDTA Titration

This method determines the precise concentration of zinc ions in your solution.

Materials:

  • Zinc acetate solution (sample)

  • 0.05 M EDTA standard solution

  • Ammonia-ammonium chloride buffer solution (pH 10)

  • Eriochrome Black T indicator

  • Burette, pipette, and Erlenmeyer flask

Methodology:

  • Pipette a known volume (e.g., 10.00 mL) of the zinc acetate solution into an Erlenmeyer flask.[3]

  • Add approximately 90 mL of deionized water.

  • Add 5 mL of the ammonia-ammonium chloride buffer to adjust the pH to about 10.[3]

  • Add a few drops of the Eriochrome Black T indicator. The solution should turn a wine-red color.[3][5]

  • Titrate the solution with the 0.05 M EDTA standard solution until the color changes from wine-red to a clear blue.[3]

  • Record the volume of EDTA used and calculate the molarity of the zinc acetate solution.

Visualizations

G Troubleshooting Zinc Acetate Solution Stability start Start: Zinc Acetate Solution is Cloudy check_ph Measure pH of the solution start->check_ph is_acidic Is pH < 6? check_ph->is_acidic add_acid Add dilute Acetic Acid dropwise with stirring is_acidic->add_acid No (pH ≥ 6) contamination Possible Cause: - Contamination with a base - Exceeded solubility limit is_acidic->contamination Yes recheck_clarity Does precipitate dissolve? add_acid->recheck_clarity stable_solution Solution is now clear and stable. Target pH 5.0-6.0 recheck_clarity->stable_solution Yes recheck_clarity->contamination No filter_solution Consider filtering the solution (0.22 µm) and verifying concentration contamination->filter_solution

Caption: Troubleshooting flowchart for unexpected zinc acetate precipitation.

G Effect of pH on Zinc Species in Aqueous Solution Zn2_aq Zn²⁺(aq) (Soluble) ZnOH_plus [Zn(OH)]⁺ Zn2_aq->ZnOH_plus +OH⁻ ZnOH2_s Zn(OH)₂(s) (Insoluble Precipitate) ZnOH_plus->ZnOH2_s +OH⁻ ZnO_s ZnO(s) (Insoluble) ZnOH2_s->ZnO_s -H₂O ZnOH4_2minus [Zn(OH)₄]²⁻ (Soluble Zincate) ZnOH2_s->ZnOH4_2minus +2OH⁻

Caption: Chemical equilibria of zinc species as a function of solution pH.

References

Technical Support Center: Stabilizing Aqueous Solutions of Zinc Acetate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of zinc acetate (B1210297) dihydrate in aqueous solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why does my freshly prepared zinc acetate solution appear cloudy or form a white precipitate?

A1: The cloudiness or formation of a white precipitate in your zinc acetate solution is a classic sign of hydrolysis.[1] Zinc acetate, the salt of a weak acid (acetic acid) and a weak base (zinc hydroxide), reacts with water to form poorly soluble zinc hydroxide (B78521) (Zn(OH)₂) or basic zinc salts.[2][3] This reaction is highly dependent on the pH of the solution; it is more likely to occur in neutral or near-neutral water.[2][3]

Q2: How can I prepare a clear and stable aqueous solution of zinc acetate dihydrate?

A2: To prepare a stable and clear solution, you should dissolve the this compound in slightly acidic water. The most common and effective method is to add a small amount of acetic acid to the deionized or distilled water before adding the zinc acetate.[2][4] This lowers the pH and shifts the chemical equilibrium away from the formation of insoluble zinc hydroxide.[2] A target pH of 5.0 to 6.0 is generally recommended for optimal stability.[1]

Q3: My zinc acetate solution was initially clear but became cloudy after some time. What caused this?

A3: This delayed precipitation is likely due to a slow hydrolysis reaction. The initial pH of your solution may have been close to the stability threshold. Over time, factors such as the absorption of atmospheric carbon dioxide (which can alter the pH) or slight temperature changes can shift the equilibrium, leading to the formation of insoluble zinc species. Proper storage in a tightly sealed container can help minimize this.

Q4: How much acetic acid is needed to stabilize my zinc acetate solution?

A4: The required amount of acetic acid depends on the concentration of your zinc acetate solution and the initial pH of the water used. A general approach is to add glacial acetic acid dropwise while stirring and monitoring the solution's clarity. Often, a pH between 5.0 and 5.5 is sufficient to dissolve any basic zinc salts that may have formed and to maintain a clear solution.[2] For some applications, a concentration of 0.1% to 10% by volume of acetic acid has been used as a stabilizing agent.

Q5: Can I use a different acid to stabilize the solution?

A5: While other acids can lower the pH, acetic acid is the preferred choice because it adds acetate ions, which are already present in the solution, thus not introducing any new chemical species that could interfere with your experiment.

Q6: Besides acid, are there other methods to prevent hydrolysis?

A6: For certain applications, such as the synthesis of zinc oxide nanoparticles, non-aqueous solvents like ethanol (B145695) or isopropanol (B130326) can be used to mitigate hydrolysis. Additionally, using freshly boiled and cooled deionized water can minimize dissolved carbon dioxide, which can form carbonic acid and affect the solution's stability. For long-term stability, preparing the solution in an acetate buffer system can also be effective.

Troubleshooting Guide

If you encounter a cloudy zinc acetate solution, follow these steps:

  • Check the pH: Use a calibrated pH meter to measure the current pH of your solution. A pH above 6.0 is often associated with the precipitation of zinc hydroxide.[1]

  • Add Acetic Acid: While stirring the solution, add glacial acetic acid drop by drop.

  • Observe and Monitor: Continue adding acetic acid until the precipitate redissolves and the solution becomes clear.

  • Record the Final pH: Once the solution is clear, record the final pH for future reference. A pH in the range of 5.0-5.5 is typically sufficient to maintain clarity.[2]

  • If the Solution Remains Cloudy: If adding acetic acid does not resolve the issue, consider the quality of the reagent and the water used. Impurities can act as nucleation sites for precipitation.[4] In such cases, it is best to prepare a fresh solution using high-purity this compound and purified water, following the recommended stabilization protocol.[5]

Data Presentation

The stability of zinc acetate solutions is significantly influenced by pH and temperature.

Table 1: Influence of pH on the Solubility of Zinc Hydroxide at 25°C

pHTotal Soluble Zinc Species (M)-log[Total Soluble Zinc]
7.03.4 x 10⁻³2.47
7.45.5 x 10⁻⁴3.26
10.0Minimal Solubility-
This table illustrates that as the pH approaches neutral and becomes slightly basic, the concentration of soluble zinc species dramatically decreases, leading to the precipitation of zinc hydroxide.[4]

Table 2: Solubility of Zinc Acetate in Water at Various Temperatures

Temperature (°C)Solubility (g / 100 g water)
2540
10067
This table shows that the solubility of zinc acetate increases with temperature.

Experimental Protocols

Protocol for Preparing a Clear 0.5 M Zinc Acetate Solution

This protocol describes the preparation of 100 mL of a clear, stable 0.5 M zinc acetate solution.

Materials:

  • This compound (Zn(CH₃COO)₂·2H₂O)

  • Deionized water

  • Glacial acetic acid

  • 100 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Pipette

  • Analytical balance

Procedure:

  • Prepare the Acidified Water: Add approximately 80 mL of deionized water to the 100 mL volumetric flask. Using a pipette, add a small amount of glacial acetic acid (e.g., 0.1 mL) to the water and mix thoroughly. This will create a slightly acidic solvent to prevent hydrolysis.[4]

  • Weigh the this compound: Accurately weigh 10.975 g of this compound.

  • Dissolve the Zinc Acetate: Add the weighed this compound to the acidified water in the volumetric flask. Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until all the zinc acetate has completely dissolved.[4]

  • Bring to Volume: Once the zinc acetate is fully dissolved, carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the 100 mL mark.[4]

  • Final Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous. The resulting solution should be clear and stable.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.

  • Handle glacial acetic acid in a well-ventilated area or a fume hood.

Visualizations

Hydrolysis_Prevention cluster_0 Hydrolysis Pathway (Unstabilized) cluster_1 Prevention Pathway (Stabilized) ZnAc Zn(CH₃COO)₂ in H₂O Zn_ions Zn²⁺ + 2CH₃COO⁻ ZnAc->Zn_ions Dissociation Hydrolysis Hydrolysis (+ 2H₂O) Zn_ions->Hydrolysis Precipitate Zn(OH)₂ (s) (White Precipitate) Hydrolysis->Precipitate Formation ZnAc_stable Zn(CH₃COO)₂ in H₂O Acid + Acetic Acid (H⁺) ZnAc_stable->Acid LeChatelier Le Chatelier's Principle: Equilibrium shifts left Acid->LeChatelier Lowers pH Stable_Solution Stable Zn²⁺ Solution (Clear) LeChatelier->Stable_Solution Suppresses Hydrolysis

Caption: Chemical pathway of zinc acetate hydrolysis and its prevention.

Troubleshooting_Workflow start Cloudy Zinc Acetate Solution measure_ph Measure pH of the solution start->measure_ph ph_check Is pH > 6.0? measure_ph->ph_check add_acid Add dilute acetic acid dropwise with stirring ph_check->add_acid Yes cloudy_persists Solution remains cloudy ph_check->cloudy_persists No check_clarity Does the solution become clear? add_acid->check_clarity stable Solution is stable. Proceed with experiment. check_clarity->stable Yes check_clarity->cloudy_persists No investigate Consider reagent age and purity. Use fresh, high-purity zinc acetate. Prepare solution again following the recommended protocol. cloudy_persists->investigate end Further investigation may be needed (e.g., water quality, contamination) investigate->end

Caption: Troubleshooting workflow for a cloudy zinc acetate solution.

References

Technical Support Center: Zinc Acetate Dihydrate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing reactions catalyzed by zinc acetate (B1210297) dihydrate.

Frequently Asked Questions (FAQs)

Q1: What are the initial parameters to investigate when a reaction catalyzed by zinc acetate dihydrate is underperforming?

A1: When troubleshooting an underperforming reaction, the primary parameters to systematically evaluate are catalyst loading, reaction temperature, reaction time, and the purity of reactants and solvents. These factors are often interdependent and should be optimized to achieve the desired outcome.[1]

Q2: My this compound solution appears cloudy. What is the cause and how can this be resolved?

A2: A cloudy appearance in a zinc acetate solution is typically due to the hydrolysis of zinc acetate, which forms insoluble zinc hydroxide (B78521) or basic zinc salts. To resolve this, add a few drops of acetic acid to lower the pH, which will shift the equilibrium back towards the soluble zinc acetate form.[1]

Q3: How can I determine if my zinc acetate catalyst has deactivated?

A3: Signs of catalyst deactivation include a noticeable decrease in the reaction rate, a reduction in product yield over successive runs, or a change in the physical appearance of the catalyst, such as color change or aggregation.[1] Potential causes for deactivation include poisoning by impurities, thermal decomposition, or fouling of the active sites.[1][2]

Q4: Is it possible to regenerate a deactivated zinc acetate catalyst?

A4: In some instances, regeneration is possible. For catalysts deactivated by the deposition of carbonaceous materials ("coking"), a controlled oxidation by heating in a dilute air or oxygen stream can burn off these deposits.[1] If the catalyst has decomposed, treatment with acetic acid vapor may regenerate the active zinc acetate species.[1]

Q5: Does zinc acetate act as a homogeneous or heterogeneous catalyst?

A5: Zinc acetate can function as both. In solvents where it is soluble, such as ethanol (B145695) in certain reactions, it acts as a homogeneous catalyst.[1][3] In solvent-free conditions or in non-polar solvents, it can act as a heterogeneous catalyst, which can be recovered by filtration.[1][3]

Q6: How does the hydration state (dihydrate vs. anhydrous) of zinc acetate affect the reaction?

A6: this compound (Zn(OAc)₂·2H₂O) is the commonly used and stable form.[4] However, the water of hydration can act as a nucleophile in some reactions, potentially leading to hydrolysis.[4] For reactions sensitive to water, using anhydrous zinc acetate or drying the dihydrate form is recommended.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no product yield, consider the following potential causes and solutions.

SymptomPossible CauseSuggested Solution
Reaction is very slow or does not proceed Inactive or poor quality catalystUse a fresh, high-purity batch of this compound.[1]
Insufficient catalyst loadingIncrease the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%, then 10 mol%).[1]
Low reaction temperatureGradually increase the reaction temperature in 10-20°C increments.[1]
Presence of inhibitorsEnsure all reactants and solvents are pure and dry. Impurities like water or strong coordinating agents can poison the catalyst.[1]
Reaction starts but does not go to completion Reaction has reached equilibriumIf water is a byproduct, consider its removal using a Dean-Stark trap or molecular sieves. Using an excess of one reactant can also shift the equilibrium.[1]
Catalyst deactivation during the reactionInvestigate potential causes of deactivation such as thermal decomposition or impurities.[2] Consider catalyst regeneration if applicable.[1]
Desired product is not formed; side products are observed Incorrect reaction conditionsScreen a range of temperatures to find the optimal window for the desired product. Analyze the side products to understand competing reaction pathways and adjust conditions accordingly.[1]
Substrate or product decompositionLower the reaction temperature and/or shorten the reaction time. Monitor the reaction closely using techniques like TLC or GC/LC-MS.[1]
Issue 2: Catalyst Deactivation

Catalyst deactivation can be a significant challenge. Below are common deactivation mechanisms and mitigation strategies.

Deactivation MechanismDescriptionMitigation Strategy
Thermal Decomposition At elevated temperatures, zinc acetate can decompose, leading to a loss of the active catalytic species and the formation of zinc oxide.[2][4]Operate the reaction at the lowest effective temperature. For supported catalysts, the choice of support and distribution of zinc acetate can enhance thermal stability.[2]
Coking In some organic reactions, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[2]Modify reaction conditions, such as the reactant feed ratio, to minimize coke formation. Periodic regeneration of the catalyst may be necessary.[2]
Poisoning Impurities in the reaction mixture, such as sulfur or nitrogen compounds, can act as catalyst poisons by binding to the active zinc sites and inhibiting their function.[1][2]Purify all reactants and solvents before use. The use of a guard bed to remove poisons before they reach the catalyst bed can be effective in flow chemistry.[1]
Leaching For supported catalysts, the active zinc acetate can sometimes leach from the support into the reaction medium, resulting in a loss of activity.[2]Ensure a strong interaction between the zinc acetate and the support material. Proper catalyst preparation and choice of solvent are crucial.[2]

Experimental Protocols

Protocol 1: Synthesis of 1,8-Dioxo-octahydroxanthene Derivatives

This procedure is adapted from a method employing zinc acetate under ultrasound irradiation.[3]

Materials:

Procedure:

  • In a suitable reaction vessel, combine the aromatic aldehyde, dimedone or 1,3-cyclohexanedione, and this compound in ethanol.

  • Place the reaction mixture in an ultrasound bath and irradiate at 60°C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • The product can be further purified by recrystallization.

Protocol 2: Knoevenagel Condensation using a ZnO Catalyst Derived from Zinc Acetate

This protocol is based on a method described by Manohar Basude et al.[5]

Catalyst Preparation:

  • Dissolve 10 g of this compound in 100 mL of distilled water.

  • Add 5N ammonia (B1221849) solution dropwise with continuous stirring until the solution becomes slightly alkaline, leading to the precipitation of zinc hydroxide.

  • Filter the precipitate, wash it with distilled water until it is free from ammonia, and then dry it in an oven at 150°C for 24 hours.

  • Calcine the dried powder at 600°C for 6 hours to obtain ZnO.

Reaction Procedure:

  • In a round-bottomed flask, combine an aromatic aldehyde (2 mmol) and an active methylene (B1212753) compound (e.g., malononitrile, 2.2 mmol).

  • Add 0.1 g of the prepared ZnO catalyst and 5 mL of water.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using TLC.

  • After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product, which can then be purified by recrystallization.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Underperforming Check_Yield Low or No Yield? Start->Check_Yield Check_Deactivation Signs of Deactivation? Check_Yield->Check_Deactivation No Cat_Loading Optimize Catalyst Loading Check_Yield->Cat_Loading Yes Poisoning Check for Poisons (Purify Materials) Check_Deactivation->Poisoning Yes Success Reaction Optimized Check_Deactivation->Success No Temp Optimize Temperature Cat_Loading->Temp Purity Check Reactant/Solvent Purity Temp->Purity Equilibrium Address Equilibrium Limitations Purity->Equilibrium Equilibrium->Success Thermal Assess Thermal Decomposition (Lower Temperature) Poisoning->Thermal Coking Investigate Coking (Modify Conditions/Regenerate) Thermal->Coking Leaching Evaluate Leaching (Improve Support Interaction) Coking->Leaching Leaching->Success

Caption: A flowchart for troubleshooting common issues in this compound catalyzed reactions.

Proposed Catalytic Cycle for Xanthene Synthesis

Xanthene_Synthesis Aldehyde Aldehyde Intermediate_A Intermediate A (Activated Aldehyde) Aldehyde->Intermediate_A ZnOAc2 Zn(OAc)₂ ZnOAc2->Intermediate_A Activation Intermediate_B Intermediate B Intermediate_A->Intermediate_B Dimedone1 Dimedone Dimedone1->Intermediate_B Dehydration1 - H₂O Intermediate_B->Dehydration1 Intermediate_C Intermediate C Dehydration1->Intermediate_C Dimedone2 Dimedone Dimedone2->Intermediate_C Michael Addition Cyclization Cyclization & Dehydration Intermediate_C->Cyclization Xanthene Xanthene Derivative Cyclization->Xanthene Xanthene->ZnOAc2 Catalyst Regeneration

Caption: Proposed mechanism for the zinc acetate-catalyzed synthesis of xanthene derivatives.

References

improving the yield of ZnO nanoparticles from zinc acetate dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield of Zinc Oxide (ZnO) nanoparticles synthesized from zinc acetate (B1210297) dihydrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield of ZnO nanoparticles in a typical sol-gel synthesis?

The final yield of ZnO nanoparticles is highly sensitive to several experimental parameters. The most critical factors include the reaction temperature, the pH of the solution, the concentration of the zinc precursor, and the molar ratio of the precipitating agent (e.g., NaOH) to the zinc acetate. Reaction time and the choice of solvent can also play significant roles.

Q2: How does the pH of the reaction medium affect the yield and quality of ZnO nanoparticles?

The pH is a crucial parameter in the synthesis of ZnO nanoparticles. The formation of ZnO occurs in an alkaline medium, typically in a pH range of 8 to 12. A lower pH may lead to incomplete precipitation of zinc hydroxide (B78521) (Zn(OH)₂), the precursor to ZnO, resulting in a significantly lower yield. Conversely, an excessively high pH can lead to the formation of soluble zincate ions ([Zn(OH)₄]²⁻), which also reduces the yield of ZnO.

Q3: What is the role of the reaction temperature in the synthesis process?

Reaction temperature influences both the kinetics of the reaction and the crystallinity of the resulting ZnO nanoparticles. Higher temperatures generally accelerate the conversion of Zn(OH)₂ to ZnO, which can lead to a higher yield within a shorter reaction time. However, excessively high temperatures might promote rapid, uncontrolled particle growth and aggregation, potentially affecting the quality and monodispersity of the nanoparticles.

Q4: Can the concentration of zinc acetate dihydrate impact the final yield?

Yes, the precursor concentration is directly related to the theoretical maximum yield. However, simply increasing the concentration may not linearly increase the practical yield. High concentrations can lead to increased viscosity and hinder efficient stirring, which may result in incomplete reaction and particle aggregation, thereby negatively impacting the isolated yield. Optimizing the concentration is key to maximizing output.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of ZnO nanoparticles and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete precipitation due to incorrect pH. 2. Loss of product during washing/centrifugation steps. 3. Insufficient reaction time or temperature. 4. Formation of soluble zincate ions at very high pH.1. Carefully monitor and adjust the pH to the optimal range (typically 9-11) using a calibrated pH meter. 2. Use a high-speed centrifuge and carefully decant the supernatant. Minimize the number of washing steps while ensuring purity. 3. Increase the reaction time or temperature according to established protocols. 4. Avoid excessively high pH levels (e.g., >12).
Particle Aggregation 1. High precursor concentration. 2. Inefficient stirring. 3. Inadequate or no use of a capping agent/stabilizer. 4. High reaction temperature promoting sintering.1. Reduce the concentration of this compound. 2. Ensure vigorous and uniform stirring throughout the reaction. 3. Introduce a suitable capping agent (e.g., PVP, citrate) to the reaction mixture. 4. Optimize the reaction temperature to balance yield and particle size control.
Broad Particle Size Distribution 1. Non-uniform nucleation and growth rates. 2. Fluctuations in reaction temperature. 3. Slow addition of the precipitating agent.1. Ensure rapid and uniform mixing of reactants. 2. Use a temperature-controlled reaction vessel (e.g., oil bath) to maintain a stable temperature. 3. Add the precipitating agent (e.g., NaOH solution) dropwise but at a steady and reasonably fast rate under vigorous stirring.
Presence of Impurities (e.g., Zn(OH)₂) 1. Incomplete conversion of the zinc hydroxide precursor to ZnO. 2. Insufficient calcination temperature or time (if applicable).1. Increase the reaction time or temperature to ensure complete dehydration of Zn(OH)₂. 2. If a calcination step is used, ensure the temperature is adequate (typically >300°C) and the duration is sufficient for complete conversion.

Experimental Protocol: High-Yield Sol-Gel Synthesis

This protocol describes a standard method for synthesizing ZnO nanoparticles with a focus on achieving a high yield.

Materials:

  • This compound (Zn(CH₃COO)₂·2H₂O)

  • Sodium Hydroxide (NaOH)

  • Deionized (DI) Water or Ethanol

Equipment:

  • Beakers and Magnetic Stirrer with Hotplate

  • pH Meter

  • Centrifuge

  • Drying Oven or Furnace

Procedure:

  • Precursor Solution Preparation: Dissolve a specific amount of this compound in the chosen solvent (e.g., 0.1 M in DI water) in a beaker with continuous stirring.

  • Precipitating Agent Preparation: Prepare a solution of NaOH in the same solvent (e.g., 0.2 M).

  • Reaction:

    • Heat the zinc acetate solution to the desired temperature (e.g., 60-80°C) under vigorous stirring.

    • Slowly add the NaOH solution dropwise to the heated zinc acetate solution.

    • Monitor the pH of the mixture and continue adding NaOH until the desired pH (e.g., 10) is reached and a milky white precipitate forms.

  • Aging: Allow the reaction to proceed at the set temperature for a specified duration (e.g., 2 hours) to ensure the complete conversion of Zn(OH)₂ to ZnO.

  • Separation and Washing:

    • Allow the precipitate to settle.

    • Centrifuge the suspension to separate the ZnO nanoparticles.

    • Discard the supernatant and wash the nanoparticles by re-dispersing them in DI water or ethanol, followed by centrifugation. Repeat this washing step 2-3 times to remove unreacted precursors and byproducts.

  • Drying: Dry the washed nanoparticles in an oven at a suitable temperature (e.g., 80-100°C) overnight.

  • Calcination (Optional): For improved crystallinity, the dried powder can be calcined in a furnace at a higher temperature (e.g., 300-500°C).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing A Dissolve Zinc Acetate in Solvent C Heat Zinc Acetate Solution A->C B Prepare NaOH Solution D Dropwise Addition of NaOH B->D C->D E Age Precipitate (e.g., 2 hours) D->E F Centrifuge and Wash Nanoparticles E->F G Dry Nanoparticles (e.g., 80°C) F->G H Optional: Calcination G->H

Caption: Experimental workflow for ZnO nanoparticle synthesis.

troubleshooting_logic Start Low Yield Observed Q1 Check pH: Was it in the optimal range (9-11)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Check Reaction Temperature/Time: Were they sufficient? A1_Yes->Q2 Sol1 Adjust pH in future experiments A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Evaluate Washing Step: Was product loss possible during centrifugation? A2_Yes->Q3 Sol2 Increase temperature or reaction time A2_No->Sol2 Sol3 Optimize centrifugation speed/time and careful decanting Q3->Sol3

Caption: Logical flow for troubleshooting low yield issues.

Technical Support Center: Controlling ZnO Nanostructure Morphology with Zinc Acetate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working on the synthesis of zinc oxide (ZnO) nanostructures using zinc acetate (B1210297) dihydrate. Here, you will find troubleshooting guidance for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and data to help you precisely control the morphology of your ZnO nanostructures for various applications.

Troubleshooting Guide

This guide addresses specific challenges you may encounter during the synthesis of ZnO nanostructures, presented in a question-and-answer format.

Problem Question Possible Causes Solutions
Inconsistent Nanoparticle Size Why am I getting a broad particle size distribution in my synthesis?1. Inhomogeneous Nucleation: Nucleation events occurring over an extended period can lead to particles at different growth stages. 2. Temperature Fluctuations: Inconsistent temperature control affects both nucleation and growth rates. 3. Inefficient Mixing: Poor stirring can cause localized variations in precursor concentration.1. Control Precursor Addition: Add the precipitating agent (e.g., NaOH, KOH) dropwise and at a constant, slow rate to ensure a more uniform nucleation burst. 2. Maintain Stable Temperature: Use a calibrated hotplate or an oil bath to maintain a stable reaction temperature. 3. Ensure Vigorous Stirring: Use a suitable magnetic stir bar and a stirrer with consistent speed to ensure homogeneous mixing of the reactants.
Poor Crystallinity My ZnO nanostructures show poor crystallinity in XRD analysis. What could be the reason?1. Insufficient Reaction Time or Temperature: The conversion of the zinc hydroxide (B78521) intermediate to crystalline ZnO may be incomplete. 2. Inadequate Calcination: For methods requiring a calcination step, the temperature or duration may be insufficient.1. Optimize Reaction Conditions: Increase the reaction time or temperature to promote better crystal growth.[1] 2. Adjust Calcination Parameters: Increase the calcination temperature (typically 400-500°C) or duration to enhance crystallinity.[2]
Undesired Morphology I am not obtaining the desired nanostructure morphology (e.g., getting sheets instead of rods). Why is this happening?1. Incorrect pH: The pH of the reaction solution is a critical factor in determining the final morphology.[3] 2. Suboptimal Precursor Concentration: The concentration of zinc acetate dihydrate can significantly influence the resulting nanostructure. 3. Inappropriate Temperature: The reaction temperature plays a crucial role in directing the growth of different morphologies.[4]1. Precisely Control pH: Adjust the pH of the solution using a suitable base (e.g., NaOH, ammonia) to the desired value for the target morphology (see data tables below).[3] 2. Vary Precursor Concentration: Experiment with different concentrations of this compound as detailed in the protocols and data tables.[5] 3. Optimize Growth Temperature: Adjust the synthesis temperature based on the desired morphology. For example, lower temperatures may favor nanorod formation, while higher temperatures can lead to nanosheets.[4][6]
Agglomeration of Nanoparticles The synthesized ZnO nanoparticles are heavily agglomerated. How can I prevent this?1. High Precursor Concentration: Higher concentrations can sometimes lead to increased aggregation of nanoparticles. 2. Lack of a Capping Agent: Surfactants or capping agents can help prevent agglomeration by stabilizing the nanoparticles.1. Adjust Precursor Concentration: In some cases, reducing the concentration of this compound can lead to less aggregation. 2. Introduce a Capping Agent: Consider adding a capping agent like citric acid to the reaction mixture to control growth and prevent aggregation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of this compound in the synthesis of ZnO nanostructures?

This compound serves as the precursor, providing the zinc ions (Zn²⁺) necessary for the formation of ZnO. In solution, it hydrolyzes to form intermediate zinc-containing species, such as zinc hydroxide [Zn(OH)₂], which then dehydrate upon heating to form crystalline ZnO.

Q2: How does the pH of the solution influence the morphology of the ZnO nanostructures?

The pH of the growth solution is a critical parameter that dictates the final morphology of the ZnO nanostructures. For instance, in some synthesis methods, a lower pH (around 6) may favor the formation of sheet-like structures, while a higher pH (10-12) can promote the growth of rod-like structures.[3] The concentration of hydroxide ions (OH⁻) affects the nucleation and growth rates of different crystal faces of ZnO.

Q3: What is the effect of temperature on the growth of ZnO nanostructures?

Temperature significantly impacts the kinetics of the reaction and, consequently, the morphology of the resulting nanostructures. Generally, higher temperatures lead to faster reaction rates. For example, in hydrothermal synthesis, increasing the temperature can lead to an increase in the length and diameter of nanorods.[7][8] However, excessively high temperatures can also lead to the formation of different structures, such as nanosheets.[6]

Q4: Can I control the dimensions of ZnO nanorods by varying the precursor concentration?

Yes, the concentration of this compound can influence the dimensions of the resulting nanorods. The diameter and length of the nanorods can be tuned by adjusting the precursor concentration.[9] For instance, in some studies, a decrease in zinc acetate concentration (from 30 mM to 10 mM) has been shown to decrease the diameter of the nanorods.[9]

Q5: What are the common methods for synthesizing ZnO nanostructures from this compound?

The most common methods include co-precipitation, sol-gel, and hydrothermal synthesis.[2]

  • Co-precipitation is a relatively simple method involving the precipitation of a zinc-containing precursor from a solution, followed by calcination.[2]

  • Sol-gel synthesis offers good control over particle size and morphology and involves the formation of a sol and its subsequent conversion to a gel.[2]

  • Hydrothermal synthesis is carried out in an autoclave at elevated temperatures and pressures and is effective for producing highly crystalline nanostructures.[2]

Data Presentation

The following tables summarize the influence of key experimental parameters on the morphology of ZnO nanostructures synthesized from this compound.

Table 1: Effect of Precursor (this compound) Concentration on ZnO Nanorod Morphology

This compound (ZAD) ConcentrationResulting MorphologyObservations
0.01 MDense and uniform nanorod arraysMinimal aggregation of ZnO nanoparticles in the seed layer, leading to uniform growth.
10 mM - 30 mMQuasi-nanorodsDiameter and thickness of the nanorods decrease with decreasing zinc acetate concentration.[9]
Higher ConcentrationsSparse and uneven nanorod arraysIncreased nanoparticle aggregation in the seed layer, leading to varied orientations.

Table 2: Effect of Temperature on ZnO Nanostructure Morphology (Hydrothermal Method)

Temperature (°C)Resulting MorphologyObservations
95Three-dimensional nanostructuresMorphology can be controlled by varying pH.[6]
100Hexagonal rodsSlow crystallization at lower temperatures results in larger, conventional ZnO structures.[4]
110 - 120Flower-like structuresAgglomeration of hexagonal rods into flower-like superstructures.[4]
150 - 180Cabbage-like structures (nanosheets)Formation of two-dimensional nanosheets that self-assemble.[6]
160Flake-like rosesTransformation from flower-like structures to flake-like roses.[4]
>180Disordered structures of nanosized platesFurther transformation at higher temperatures.[4]

Table 3: Effect of pH on ZnO Nanostructure Morphology

pHResulting MorphologySynthesis Method
6Sheet-likeSolution Method[3]
7.5 - 8.5Well-formed hexagonal pelletsHydrothermal Synthesis[4]
8 - 9Structurally arranged rodsSolution Method[3]
10 - 12Rod-likeSolution Method[3]
11.0 & 13.5Small elongated particlesHydrothermal Synthesis[4]

Experimental Protocols

Here are detailed protocols for synthesizing ZnO nanostructures with different morphologies using this compound.

Protocol 1: Hydrothermal Synthesis of ZnO Nanorods

Materials:

  • This compound (Zn(CH₃COO)₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Methanol (B129727)

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Oven

Procedure:

  • Precursor Solution Preparation: Prepare a 0.1 M solution of this compound in 50 mL of methanol with continuous stirring until fully dissolved.[10]

  • pH Adjustment: Prepare a 0.1 M solution of NaOH in methanol. Add this solution dropwise to the zinc acetate solution while stirring to adjust the pH to approximately 9.[10]

  • Hydrothermal Reaction: Transfer the resulting solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 150°C for 1 hour.[10]

  • Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.

  • Washing and Drying: Collect the white precipitate by centrifugation. Wash the product with methanol and deionized water several times to remove any unreacted precursors. Dry the final product in an oven at 60°C.[10]

Protocol 2: Sol-Gel Synthesis of ZnO Nanoparticles

Materials:

  • This compound (Zn(CH₃COO)₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Methanol

Equipment:

  • Beakers

  • Ultrasonic bath

  • Magnetic stirrer

  • Furnace

Procedure:

  • Sol Formation: Prepare a 0.2 M solution of this compound in methanol at room temperature. Stir this solution in an ultrasonic bath for 2 hours to obtain a clear and transparent sol.[2]

  • Gelation: Prepare a 0.02 M solution of NaOH in methanol. Add the NaOH solution to the zinc acetate sol and stir ultrasonically for 1 hour to induce the formation of a gel.[2]

  • Aging: Allow the gel to age at room temperature for 24 hours.

  • Washing and Drying: Filter the gel and wash it repeatedly with distilled water and methanol. Dry the washed gel in an oven.

  • Calcination: Calcine the dried powder in a furnace at approximately 400°C to obtain crystalline ZnO nanoparticles.[2]

Protocol 3: Co-precipitation Synthesis of ZnO Nanoflowers

Materials:

  • This compound (Zn(CH₃COO)₂·2H₂O)

  • Potassium hydroxide (KOH)

  • Ethanol (B145695) or deionized water

Equipment:

  • Beakers

  • Magnetic stirrer

  • Centrifuge

  • Muffle furnace

Procedure:

  • Precursor Solution Preparation: Dissolve 20 mmol of this compound in 70 mL of ethanol or deionized water with continuous stirring.[2]

  • Precipitation: Prepare a solution containing 80 mmol of KOH in ethanol or deionized water. Slowly add the KOH solution dropwise to the zinc acetate solution under vigorous stirring. A white precipitate will form.[2]

  • Reaction: Continue stirring the reaction mixture for 1 hour.[2]

  • Washing: Centrifuge the suspension to collect the precipitate. Wash the solid with deionized water and then with ethanol.[2]

  • Drying and Calcination: Dry the washed precipitate in an oven at 70°C for 4 hours. Calcine the dried powder in a muffle furnace at 400-500°C to obtain crystalline ZnO.[2]

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis Processing cluster_characterization Characterization zinc_acetate This compound Solution mixing Mixing and Reaction zinc_acetate->mixing base_solution Base Solution (e.g., NaOH) base_solution->mixing washing Washing & Centrifugation mixing->washing drying Drying washing->drying calcination Calcination (Optional) drying->calcination characterization Morphological & Structural Analysis (SEM, XRD) drying->characterization calcination->characterization

Caption: General experimental workflow for the synthesis of ZnO nanostructures.

morphology_control synthesis_params Synthesis Parameters precursor_conc Precursor Concentration synthesis_params->precursor_conc temperature Temperature synthesis_params->temperature ph pH synthesis_params->ph morphology ZnO Nanostructure Morphology precursor_conc->morphology temperature->morphology ph->morphology nanorods Nanorods morphology->nanorods nanosheets Nanosheets morphology->nanosheets nanoflowers Nanoflowers morphology->nanoflowers

Caption: Key parameters influencing ZnO nanostructure morphology.

troubleshooting_logic start Problem with ZnO Synthesis issue_morphology Undesired Morphology? start->issue_morphology issue_crystallinity Poor Crystallinity? issue_morphology->issue_crystallinity No check_ph Adjust pH issue_morphology->check_ph Yes issue_size Inconsistent Size? issue_crystallinity->issue_size No increase_time_temp Increase Reaction Time/Temp issue_crystallinity->increase_time_temp Yes control_addition Control Reagent Addition issue_size->control_addition Yes check_temp Optimize Temperature check_ph->check_temp check_conc Vary Precursor Concentration check_temp->check_conc adjust_calcination Adjust Calcination increase_time_temp->adjust_calcination ensure_mixing Ensure Vigorous Mixing control_addition->ensure_mixing

References

issues with zinc acetate dihydrate losing water of crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for zinc acetate (B1210297) dihydrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the water of crystallization in zinc acetate dihydrate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound powder appears clumpy and aggregated. Is it still usable?

Aged this compound can absorb atmospheric moisture, leading to clumping. While it may still be usable, the water content might have changed, which can affect molar calculations and reaction stoichiometry. For applications requiring high precision, it is recommended to either use a fresh lot or determine the actual water content of the aged reagent before use.[1]

Q2: I'm observing poor solubility of this compound in water, and the solution is cloudy. What is the cause and how can I resolve this?

Poor solubility and cloudiness in aqueous solutions of this compound are often due to the formation of less soluble basic zinc acetate or zinc hydroxide.[2] This can happen if the reagent is old or has been exposed to moisture, leading to hydrolysis.[2]

To resolve this, you can:

  • Acidify the solvent: Add a small amount of acetic acid dropwise to the solution while stirring. This will lower the pH and shift the equilibrium towards the more soluble zinc acetate form. A pH of around 5.0 to 5.5 is often sufficient.[2][3]

  • Gentle heating: In some cases, gentle heating can improve solubility, but be cautious to avoid temperatures that could lead to decomposition.[2]

Q3: What are the optimal storage conditions for this compound to prevent water loss or gain?

To maintain the integrity of this compound, it should be stored in a cool, dry place in a tightly sealed container to protect it from atmospheric moisture.[4][5][6][7] The recommended storage temperature is typically between 15–25°C.[5] For anhydrous zinc acetate, storage under an inert gas can prevent moisture absorption.[8]

Q4: What is the impact of using partially dehydrated this compound in my experiment?

Using zinc acetate that has lost some of its water of crystallization will lead to inaccuracies in the molar concentration of your solutions if you are calculating based on the dihydrate's molecular weight. This can significantly affect the stoichiometry of your reactions and the reproducibility of your results.[1] For instance, in the synthesis of nanoparticles, the precursor concentration is a critical parameter influencing particle size and morphology.[9]

Q5: At what temperature does this compound start to lose its water of crystallization?

This compound begins to lose its two water molecules of hydration at temperatures below 150°C, with some studies indicating the process starts around 100°C.[2][10] The complete loss of water to form anhydrous zinc acetate is typically observed before decomposition of the acetate group.

Troubleshooting Guides

Issue 1: Inconsistent Results in Thermal Decomposition Experiments

Symptoms:

  • Variable decomposition temperatures for zinc oxide (ZnO) formation.

  • Poor reproducibility of particle size and morphology in ZnO nanoparticle synthesis.[11]

  • Sublimation of the precursor at around 180°C instead of decomposition.[11]

Possible Causes and Solutions:

Possible CauseRecommended Action
Uncontrolled Atmospheric Humidity The thermal decomposition of zinc acetate is highly sensitive to the presence of water vapor. A dry, inert atmosphere tends to promote sublimation, while a humid atmosphere facilitates the direct formation of ZnO at lower temperatures.[11] Ensure a controlled and consistent atmosphere in your furnace or thermal analysis instrument.
Incorrect Heating Rate The heating rate can influence the decomposition pathway and the characteristics of the final product.[10] Use a consistent and appropriate heating rate for your application (e.g., 10°C/min is a common rate for thermal analysis).[10]
Aged or Improperly Stored Precursor If the this compound has partially dehydrated or hydrolyzed during storage, its thermal behavior will be altered.[1][2] Use a fresh, high-quality batch of the reagent.
Issue 2: Unexpected Mass Loss in Thermogravimetric Analysis (TGA)

Symptoms:

  • Mass loss steps in the TGA profile do not correspond to the theoretical values for the loss of two water molecules.

  • Additional, unexpected mass loss steps are observed.

Possible Causes and Solutions:

Possible CauseRecommended Action
Hygroscopic Nature of Anhydrous Form If the dihydrate has been heated to form the anhydrous version in-situ and then exposed to air, it can readily reabsorb moisture, leading to inconsistencies.[7][12]
Formation of Intermediates Under certain conditions, such as in a vacuum, a stable intermediate, basic zinc acetate (Zn₄O(CH₃COO)₆), can form, which will have a different decomposition profile.[10][12]
Atmosphere Effects As mentioned, the atmosphere (dry vs. humid) dramatically alters the decomposition pathway, which is reflected in the TGA profile.[11] In a dry atmosphere, after the initial dehydration, sublimation may occur around 180°C, followed by decomposition at higher temperatures (>250°C). In a humid atmosphere, the conversion to ZnO can occur at lower temperatures (120°C to 220°C).[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the thermal decomposition of this compound.

Table 1: Thermal Decomposition Events of this compound

Thermal EventTemperature Range (°C)Approximate Mass Loss (%)Products
DehydrationRoom Temperature - 115°C~16%Anhydrous Zinc Acetate
Decomposition250 - 350°C~46% (of anhydrous)Zinc Oxide (ZnO)

Note: Mass loss percentages are approximate and can vary with experimental conditions such as heating rate and atmosphere.[10]

Table 2: Influence of Atmosphere on Decomposition

AtmosphereKey CharacteristicsTemperature Range for ZnO Formation (°C)
Dry Inert Atmosphere Sublimation of anhydrous zinc acetate may occur (~180°C) before decomposition.>250°C
Humid Atmosphere Bypasses distinct sublimation, leading to more direct conversion to ZnO.120 - 220°C

Experimental Protocols

Protocol 1: Determination of Water Content by Thermogravimetric Analysis (TGA)

Objective: To quantify the water of crystallization in a sample of this compound.

Methodology:

  • Place 5-10 mg of the this compound sample into an alumina (B75360) or platinum crucible.[10]

  • Place the crucible in the TGA furnace.

  • Purge the system with a dry inert gas (e.g., nitrogen) at a flow rate of 200-400 cm³/min to establish an inert atmosphere.[11]

  • Heat the sample at a constant rate of 10°C/min from ambient temperature to approximately 150°C.[10]

  • Monitor the mass loss as a function of temperature. The mass loss corresponding to the dehydration step can be used to calculate the initial water content.

Protocol 2: Analysis of Thermal Transitions by Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the dehydration and decomposition of this compound.

Methodology:

  • Hermetically seal 2-5 mg of the sample in an aluminum pan.[10]

  • Use an empty sealed pan as a reference.

  • Place both pans in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).[10]

  • Record the difference in heat flow to the sample and the reference as a function of temperature to identify endothermic (e.g., dehydration) and exothermic events.

Protocol 3: Water Content Determination by Karl Fischer Titration

Objective: To accurately determine the water content of a this compound sample. This method is highly specific to water and is useful for samples where heating might cause other volatile components to be lost.[13]

Methodology:

  • Add a suitable solvent (e.g., methanol) to the titration vessel of the Karl Fischer titrator.

  • Titrate the solvent with the Karl Fischer reagent to a stable endpoint to neutralize any residual water.

  • Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel.

  • Stir to dissolve the sample.

  • Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.

  • The volume of the Karl Fischer reagent consumed is used to calculate the water content based on the previously determined water equivalence factor of the reagent.[13]

Visualizations

experimental_workflow Experimental Workflow for Analyzing Water Content cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation sample This compound Sample tga TGA Analysis sample->tga dsc DSC Analysis sample->dsc kft Karl Fischer Titration sample->kft mass_loss Quantify Mass Loss (Water Content) tga->mass_loss thermal_events Identify Thermal Events (Dehydration, Decomposition) dsc->thermal_events water_content Precise Water Content Determination kft->water_content

Caption: Workflow for analyzing the water content of this compound.

troubleshooting_flowchart Troubleshooting this compound Solubility Issues start Dissolving Zinc Acetate Dihydrate in Water cloudy Is the solution cloudy or has a precipitate? start->cloudy add_acid Add dilute acetic acid dropwise with stirring cloudy->add_acid Yes success Solution is clear. Proceed with experiment. cloudy->success No dissolved Does the precipitate dissolve? add_acid->dissolved check_reagent Check reagent age and storage conditions. Consider using a fresh lot. dissolved->check_reagent No dissolved->success Yes

References

impact of impurities in zinc acetate dihydrate on experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Zinc Acetate (B1210297) Dihydrate

Welcome to the technical support center for zinc acetate dihydrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the impact of reagent purity on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and why are they critical?

A1: Common impurities in this compound include other metal salts (e.g., iron, lead, cadmium), anions like chlorides and sulfates, and substances that are insoluble in acetic acid. These impurities are critical because they can significantly alter the outcome of sensitive experiments. For instance, heavy metal impurities can poison catalysts, while anions like chloride can affect the morphology and size of synthesized nanoparticles.[1][2] The purity of the zinc acetate reagent directly impacts the safety and efficacy of the final product in pharmaceutical applications.[3]

Q2: My zinc acetate solution is cloudy or forms a white precipitate. Is this due to an impurity?

A2: While impurities can act as nucleation sites for precipitation, the most common cause of cloudiness is the hydrolysis of zinc acetate in aqueous solutions.[4][5] This reaction forms insoluble zinc hydroxide (B78521), especially at neutral or near-neutral pH. To resolve this, you can add a few drops of acetic acid to lower the pH, which will typically redissolve the precipitate and stabilize the solution. A pH between 5.0 and 6.0 is generally recommended for stability.

Q3: Can I use the anhydrous form of zinc acetate instead of the dihydrate?

A3: Yes, but they are not always interchangeable without protocol adjustments. Zinc acetate anhydrous (Zn(CH₃COO)₂) contains no water of crystallization, making it ideal for moisture-sensitive reactions, such as in polymer synthesis or certain pharmaceutical formulations.[6][7] this compound (Zn(CH₃COO)₂·2H₂O) is more commonly used in aqueous solutions. When substituting, you must account for the difference in molar mass (183.48 g/mol for anhydrous vs. 219.50 g/mol for dihydrate) to ensure the correct molar quantity of zinc is used.[8]

Troubleshooting Guides

Issue 1: Inconsistent Results in Nanoparticle Synthesis

Q: My synthesis of zinc oxide (ZnO) nanoparticles is yielding particles with inconsistent sizes and mixed morphologies (e.g., prisms and petals instead of uniform prisms). Could impurities in my zinc acetate precursor be the cause?

A: Yes, this is a very likely cause. The purity of the zinc acetate precursor is critical for controlling the size and shape of ZnO nanoparticles.

  • Anionic Impurities (Chloride and Sulfate): Anions other than acetate can significantly disrupt the controlled growth of ZnO crystals. Acetate ions are known to have a stabilizing or "shielding" effect, promoting the formation of uniform, solitary nanoparticles.[1][9] Chloride and sulfate (B86663) impurities, however, can lead to mixed morphologies, including nanoprisms and larger submicron "petals" or flower-like structures instead of uniform nanoparticles.[2][10]

  • Troubleshooting Steps:

    • Verify Reagent Purity: Check the certificate of analysis (CoA) for your this compound, paying close attention to the specified limits for chloride (Cl⁻) and sulfate (SO₄²⁻).

    • Use a Higher Purity Grade: Switch to a higher purity grade of this compound with lower specified limits for interfering anions.

    • Perform a Control Experiment: Compare the results using your current reagent with a synthesis performed using a fresh, high-purity (e.g., ACS grade or higher) this compound.

Issue 2: Reduced Catalytic Activity

Q: The zinc-based catalyst I prepared using a zinc acetate precursor shows lower-than-expected activity and selectivity. What could be the problem?

A: The performance of a catalyst is highly sensitive to its composition and structure, which can be compromised by impurities from the precursor material.

  • Heavy Metal Impurities (Lead, Cadmium, Iron): Heavy metals are known catalyst poisons. Even at trace levels, impurities like lead (Pb), cadmium (Cd), or iron (Fe) can deactivate catalytic sites, alter the electronic properties of the catalyst, and reduce its overall efficiency and selectivity.[11][12]

  • Troubleshooting Steps:

    • Analyze Precursor for Trace Metals: If you have access to techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS), analyze your zinc acetate for trace heavy metal content.[13]

    • Consult the Certificate of Analysis (CoA): Review the CoA for your zinc acetate. Pharmacopeial grades (USP/EP) will have strict limits on heavy metals like lead.[14]

    • Source High-Purity Precursor: For catalyst synthesis, it is crucial to use a high-purity grade of this compound specifically designated for such applications, ensuring minimal levels of catalytic poisons.

Issue 3: Issues in Pharmaceutical Formulations

Q: I am observing discoloration and reduced stability in a topical drug formulation containing zinc acetate. What could be the source of this issue?

A: In pharmaceutical formulations, even trace impurities can lead to significant stability and aesthetic problems.

  • Iron Impurities: Trace amounts of iron (Fe) can cause a yellow or brownish discoloration in formulations, especially over time or upon exposure to light and air. Iron can also catalyze oxidative degradation of the active pharmaceutical ingredient (API) or other excipients.

  • Other Metal Impurities: Other metallic impurities can react with components of the formulation, leading to precipitation, changes in pH, or degradation of the final product. The purity of raw materials like zinc acetate is paramount to ensure the safety and efficacy of the final pharmaceutical product.[3]

  • Troubleshooting Steps:

    • Use Pharmacopeial Grade Reagent: Ensure that the this compound used meets pharmacopeial standards (e.g., USP, EP), which set stringent limits on impurities like iron, lead, and other heavy metals.[14]

    • Conduct Stability Studies: Perform forced degradation and long-term stability studies on your formulation using different batches or grades of zinc acetate to correlate impurity levels with the observed instability.

    • Implement Incoming Material Testing: Establish a quality control protocol to test incoming batches of zinc acetate for key impurities before use in manufacturing.

Quantitative Data on Impurity Effects

The following table summarizes the observed effects of specific impurities on experimental outcomes based on scientific literature.

Application Impurity Concentration Observed Effect
ZnO Nanoparticle Synthesis Chloride (Cl⁻)Present as precursorResulted in mixed morphologies of nanoprisms and submicron petals, unlike the uniform 25 nm particles from pure zinc acetate.[2][15]
ZnO Nanoparticle Synthesis Sulfate (SO₄²⁻)Present as precursorLed to mixed morphologies, similar to chloride, preventing the formation of uniform, solitary nanoparticles.[2][10]
Zinc Electrowinning Antimony (Sb)> 20 ppbDetrimental effect on current efficiency; causes significant grain refinement in the zinc deposit.[16]
Zinc Electrowinning Lead (Pb)-Can have a small beneficial effect on current efficiency but significantly alters crystal orientation and refines grain structure.[11]
Zinc Electrowinning Cobalt (Co)7-8 mg/LBegins to have a noticeable negative impact on current efficiency.[16]

Key Experimental Protocols

Protocol 1: Synthesis of ZnO Nanoparticles via Sol-Gel Method

This protocol describes a common method for synthesizing zinc oxide nanoparticles where precursor purity is critical.

Materials:

  • This compound (Zn(CH₃COO)₂·2H₂O), high-purity

  • Methanol (B129727) or Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Deionized water

Methodology:

  • Precursor Solution Preparation: Prepare a 0.2 M solution of this compound by dissolving the appropriate amount in methanol at room temperature with continuous stirring until the solution is clear.[17]

  • Alkaline Solution Preparation: Separately, prepare a solution of KOH or NaOH in the same solvent. The molar ratio of OH⁻ to Zn²⁺ is typically maintained at 2:1.

  • Precipitation: Add the alkaline solution dropwise to the zinc acetate solution under vigorous stirring. A white precipitate of zinc hydroxide or related species will form immediately.[17]

  • Aging/Reaction: Continue stirring the mixture at a controlled temperature (e.g., 60°C) for a set period (e.g., 2 hours) to allow for the growth and crystallization of the nanoparticles.

  • Washing: Collect the precipitate by centrifugation (e.g., 8000 rpm for 15 minutes).[18] Discard the supernatant and re-disperse the nanoparticles in fresh ethanol. Repeat the washing step at least three times to remove residual ions and byproducts.

  • Drying: Dry the washed nanoparticle powder in an oven at approximately 80-100°C overnight.[18][19]

  • Calcination (Optional): To improve crystallinity, the dried powder can be calcined in a furnace at 400-500°C.[17]

Protocol 2: Purity Assay of Zinc Acetate via Complexometric Titration

This protocol is used to determine the exact zinc content in a sample, which serves as a measure of its purity.

Materials:

  • This compound sample

  • 0.05 M EDTA (Ethylenediaminetetraacetic acid) standard solution

  • Ammonia-ammonium chloride buffer (pH 10)

  • Eriochrome Black T indicator

  • Dilute acetic acid

  • Deionized water

Methodology:

  • Sample Preparation: Accurately weigh approximately 0.200 g of the this compound sample. Dissolve it in 5 mL of dilute acetic acid and add about 100 mL of deionized water.[20]

  • Buffering: Add 10 mL of the ammonia-ammonium chloride buffer solution to bring the pH of the sample solution to approximately 10.

  • Indicator Addition: Add a few drops of the Eriochrome Black T indicator solution. The solution will turn a wine-red color in the presence of free zinc ions.[20]

  • Titration: Titrate the solution with the standardized 0.05 M EDTA solution. The EDTA will complex with the zinc ions.

  • Endpoint: The endpoint is reached when the solution color changes sharply from wine-red to a deep blue. This indicates that all zinc ions have been complexed by the EDTA.[20]

  • Calculation: Calculate the purity of the this compound using the volume of EDTA used, its molarity, and the initial weight of the sample. Each mL of 0.05 M EDTA is equivalent to 10.98 mg of Zn(CH₃COO)₂·2H₂O.[20]

Visualizations

G cluster_ideal Ideal Synthesis (High-Purity Zinc Acetate) cluster_impure Impure Synthesis (e.g., Chloride Impurity) zn_ac Zn(CH3COO)2 growth_ideal Controlled Crystal Growth (Acetate stabilization) zn_ac->growth_ideal product_ideal Uniform ZnO Nanoparticles growth_ideal->product_ideal zn_ac_impure Zn(CH3COO)2 + Cl- growth_impure Disrupted Crystal Growth (Loss of stabilization) zn_ac_impure->growth_impure product_impure Mixed Morphology (Nanoprisms + Petals) growth_impure->product_impure

References

Validation & Comparative

A Comparative Guide to Zinc Precursors for ZnO Nanoparticle Synthesis: Zinc Acetate Dihydrate vs. Zinc Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of zinc oxide (ZnO) nanoparticles with tailored properties is of paramount importance for their diverse applications in fields ranging from photocatalysis and sensing to biomedicine. The choice of the zinc precursor is a critical determinant of the final nanoparticle characteristics. This guide provides a comprehensive, data-driven comparison between two commonly used precursors: zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) and zinc nitrate (B79036) (Zn(NO₃)₂), to assist researchers, scientists, and drug development professionals in selecting the optimal precursor for their specific needs.

Performance Comparison: A Data-Driven Overview

Experimental evidence consistently demonstrates that the selection between zinc acetate and zinc nitrate significantly influences the physicochemical properties and functional performance of the resulting ZnO nanoparticles. Zinc acetate is frequently reported to yield nanoparticles with smaller crystallite sizes, higher crystallinity, and enhanced stability, which often translates to superior photocatalytic and biological activity.[1][2] Conversely, zinc nitrate, a strong oxidizing agent, can influence the surface chemistry and morphology of the nanoparticles in distinct ways.[1]

Table 1: Comparison of Physicochemical Properties of ZnO Nanoparticles Synthesized from Zinc Acetate Dihydrate and Zinc Nitrate

PropertyThis compound PrecursorZinc Nitrate PrecursorKey Findings and References
Crystallite Size Generally smaller (e.g., 18-22 nm)Generally larger (e.g., 15-20 nm in one study, but often reported as larger)Zinc acetate as a precursor has been shown to lead to a reduced crystalline size.[1][3] One study found acetate-derived nanoparticles to be slightly larger but more crystalline.[3]
Particle Morphology Spherical, hexagonal, bullet-likeRod-like, flower-like, nanorodsThe precursor choice significantly impacts the final nanoparticle shape.[1][4] Zinc acetate often results in spherical or hexagonal shapes, while zinc nitrate can lead to rod-like or flower-like structures.[1]
Crystallinity HigherLowerNanoparticles derived from zinc acetate generally exhibit higher crystallinity, which is attributed to better stabilization during the synthesis process.[1][3]
Stability (Zeta Potential) More stable (e.g., -21.3 mV)Less stable (e.g., -19.8 mV)A more negative zeta potential for acetate-derived nanoparticles indicates higher colloidal stability and a reduced tendency for aggregation.[1][3]

Table 2: Comparison of Functional Performance of ZnO Nanoparticles

Performance MetricThis compound PrecursorZinc Nitrate PrecursorKey Findings and References
Photocatalytic Activity HigherLowerZnO nanoparticles derived from zinc acetate are more efficient in the photocatalytic degradation of dyes like Rhodamine B, requiring less time under UV or visible irradiation for complete degradation.[1][2][5]
Biological Activity More bioactiveLess bioactiveNanoparticles synthesized from zinc acetate have been found to exhibit higher anticancer efficiency.[1][2] This enhanced bioactivity is linked to their smaller size and higher surface area.[2]

Experimental Protocols

The following are representative experimental protocols for the synthesis of ZnO nanoparticles using the precipitation method, which is a common and straightforward technique.

Synthesis of ZnO Nanoparticles using this compound

This protocol is adapted from a method reported by Madhavi and Ashraf Talesh.[1][6]

  • Materials:

  • Procedure:

    • Prepare a 0.15 M aqueous solution of this compound by dissolving the appropriate amount in distilled water with magnetic stirring until the solution is uniform.[6] The initial pH of this solution is typically around 6.65.[6]

    • Slowly add a 0.4 M NaOH solution dropwise to the zinc acetate solution while stirring vigorously. Continue adding NaOH until the solution becomes a white precipitate and the pH reaches approximately 13.[1][6]

    • Heat the resulting suspension at 50°C for 2 hours with continuous stirring.[1][6]

    • Collect the white precipitate by centrifugation at 9000 rpm for 10 minutes.[1][6]

    • Wash the precipitate twice with deionized water and once with pure ethanol to remove any unreacted salts and organic residues. Centrifuge after each wash.[1][6]

    • Dry the washed precipitate in an oven at 100°C for one hour to obtain zinc hydroxide (Zn(OH)₂).[1][6]

    • Calcine the dried powder in a muffle furnace at a temperature of 400°C for 3 hours to form crystalline ZnO nanoparticles.[1][6]

Synthesis of ZnO Nanoparticles using Zinc Nitrate Hexahydrate

This protocol is a common precipitation method.[1][7][8]

  • Materials:

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

    • Deionized water

  • Procedure:

    • Prepare a 0.2 M aqueous solution of zinc nitrate hexahydrate in deionized water.[7][8]

    • Prepare a 0.4 M aqueous solution of KOH or NaOH in deionized water.[7][8]

    • While vigorously stirring the zinc nitrate solution at room temperature, slowly add the KOH or NaOH solution dropwise. A white suspension will form immediately.[7][8]

    • Continue stirring the suspension for 2 hours to allow for the aging of the precipitate.[1]

    • Collect the precipitate by centrifugation.[1]

    • Wash the precipitate three times with deionized water to remove any unreacted salts.[1]

    • Dry the washed precipitate in an oven at 60-80°C overnight.[1]

    • Calcine the dried powder in a muffle furnace at a specified temperature (e.g., 500°C) for several hours to obtain crystalline ZnO nanoparticles.[2][7]

Visualizing the Synthesis Process

To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.

G cluster_acetate This compound Pathway cluster_nitrate Zinc Nitrate Pathway A_start Zinc Acetate Dihydrate Solution A_precipitant Add NaOH (Precipitating Agent) A_start->A_precipitant A_intermediate Formation of Zinc Hydroxide (Zn(OH)₂) Precipitate A_precipitant->A_intermediate A_aging Heating and Aging (e.g., 50°C, 2h) A_intermediate->A_aging A_separation Centrifugation and Washing A_aging->A_separation A_drying Drying (e.g., 100°C) A_separation->A_drying A_calcination Calcination (e.g., 400°C) A_drying->A_calcination A_end ZnO Nanoparticles (Spherical/Hexagonal) A_calcination->A_end N_start Zinc Nitrate Hexahydrate Solution N_precipitant Add KOH/NaOH (Precipitating Agent) N_start->N_precipitant N_intermediate Formation of Zinc Hydroxide (Zn(OH)₂) Precipitate N_precipitant->N_intermediate N_aging Aging at Room Temp (e.g., 2h) N_intermediate->N_aging N_separation Centrifugation and Washing N_aging->N_separation N_drying Drying (e.g., 60-80°C) N_separation->N_drying N_calcination Calcination (e.g., 500°C) N_drying->N_calcination N_end ZnO Nanoparticles (Rod-like/Flower-like) N_calcination->N_end

Caption: Chemical pathways for ZnO nanoparticle synthesis.

G start Precursor Solution (Zinc Acetate or Zinc Nitrate) precipitation Precipitation (Addition of Base) start->precipitation aging Aging / Heating precipitation->aging separation Separation (Centrifugation) aging->separation washing Washing (Water & Ethanol) separation->washing drying Drying washing->drying calcination Calcination drying->calcination end ZnO Nanoparticles calcination->end characterization Characterization (XRD, SEM, TEM, etc.) end->characterization

Caption: General experimental workflow for ZnO synthesis.

Conclusion

The choice between this compound and zinc nitrate as a precursor for ZnO nanoparticle synthesis should be guided by the desired properties of the final product and its intended application. Experimental data strongly suggest that for applications demanding smaller, more crystalline nanoparticles with enhanced photocatalytic and biological activities, this compound is often the superior choice.[1][2] However, zinc nitrate remains a viable and cost-effective alternative, and the unique morphologies it can produce, such as nanorods and flower-like structures, may be advantageous in specific contexts.[1] Researchers should consider the trade-offs in properties and select the precursor that best aligns with their research objectives.

References

A Comparative Guide: Zinc Acetate vs. Zinc Chloride as Lewis Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance Supported by Experimental Data

In the landscape of organic synthesis, the selection of an appropriate Lewis acid catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of a chemical transformation. Among the myriad of available options, zinc-based catalysts have garnered considerable attention due to their low cost, relative non-toxicity, and versatile reactivity. This guide presents a detailed and objective comparison of two commonly employed zinc salts, zinc acetate (B1210297) (Zn(OAc)₂) and zinc chloride (ZnCl₂), in their capacity as Lewis acid catalysts across a range of pivotal organic reactions.

Theoretically, zinc chloride is considered a stronger Lewis acid than zinc acetate. This is attributed to the higher electronegativity of the chloride ions compared to the acetate ions, which leads to a more electron-deficient and thus more Lewis acidic zinc center in ZnCl₂[1]. However, as the following experimental data will demonstrate, Lewis acidity is not the sole determinant of catalytic efficacy. Factors such as the nature of the anion, solubility, and the specific reaction mechanism also play crucial roles.

Performance in Key Organic Reactions

Knoevenagel Condensation

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, provides a clear platform for comparing the catalytic prowess of zinc acetate and zinc chloride. Experimental data from a direct comparison in the condensation of benzaldehyde (B42025) with malononitrile (B47326) under solvent-free conditions at room temperature is presented below.

Table 1: Comparison of Zinc Acetate and Zinc Chloride in the Knoevenagel Condensation

CatalystMolar Ratio (Catalyst:Aldehyde)Reaction Time (min)Yield (%)
Zn(OAc)₂·2H₂O0.11598
ZnCl₂0.12095

Data sourced from a study by Jiang, H., et al.[2]

The data indicates that while both catalysts are highly effective, zinc acetate dihydrate affords a slightly higher yield in a shorter reaction time, suggesting it is a more efficient catalyst for this specific transformation under these conditions.

Esterification of Fatty Acids

The esterification of fatty acids is a crucial process in the synthesis of biofuels and other valuable esters. A comparative study on the esterification of pelargonic acid with 2-ethylhexyl alcohol highlights a significant difference in the catalytic activity of zinc acetate and zinc chloride.

Table 2: Comparison of Zinc Acetate and Zinc Chloride in the Esterification of Pelargonic Acid

Catalyst (1 mol%)Reaction Time (h)Yield (%)
Zn(OAc)₂4>94
ZnCl₂4~85

In this reaction, zinc acetate demonstrates markedly superior catalytic activity, leading to a significantly higher yield compared to zinc chloride under identical conditions. This enhanced performance may be attributed to the potential of the acetate anion to act as a Brønsted base, thereby facilitating the reaction.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. While zinc chloride is a well-established and moderately strong Lewis acid catalyst for this reaction, direct, head-to-head comparative data with zinc acetate under identical conditions is scarce in the literature.

Table 3: Performance of Zinc Chloride in the Friedel-Crafts Acylation of Anisole

CatalystAcylating AgentSolventTemperature (°C)TimeYield (%)
ZnCl₂Acetic Anhydride[CholineCl][ZnCl₂]₃ (DES)120 (Microwave)5 min95

Data from a study utilizing a deep eutectic solvent (DES)[3].

Experimental Protocols

Knoevenagel Condensation

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Active methylene (B1212753) compound (e.g., malononitrile)

  • This compound (Zn(OAc)₂·2H₂O) or anhydrous zinc chloride (ZnCl₂)

  • Ethanol (for workup)

Procedure:

  • In a round-bottom flask, a mixture of the aromatic aldehyde (1 mmol), the active methylene compound (1.1 mmol), and the zinc catalyst (0.1 mmol) is stirred at room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water.

  • The solid product is collected by filtration and can be further purified by recrystallization if necessary.

Esterification of Pelargonic Acid

Materials:

  • Pelargonic acid

  • 2-Ethylhexyl alcohol

  • Zinc acetate (Zn(OAc)₂) or zinc chloride (ZnCl₂)

Procedure:

  • A mixture of pelargonic acid (1.0 equivalent), 2-ethylhexyl alcohol (1.2 equivalents), and the zinc catalyst (1 mol%) is placed in a reaction vessel equipped with a system for water removal.

  • The mixture is heated at 170 °C.

  • The progress of the reaction is monitored by techniques such as ¹H NMR spectroscopy.

  • Upon completion, the product can be purified by distillation or chromatography.

Friedel-Crafts Acylation of Anisole with Acetic Anhydride using Zinc Chloride

Materials:

  • Anisole

  • Acetic anhydride

  • Anhydrous zinc chloride (ZnCl₂)

  • A deep eutectic solvent (e.g., [CholineCl][ZnCl₂]₃) or a suitable inert solvent

  • Microwave reactor (optional)

Procedure (Microwave-assisted in DES):

  • In a microwave-safe vessel, combine anisole, acetic anhydride, and the zinc chloride-based deep eutectic solvent.

  • The vessel is sealed and subjected to microwave irradiation at 120 °C for 5 minutes.

  • After cooling, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated to yield the product.

Mechanistic Insights and Signaling Pathways

The catalytic activity of both zinc acetate and zinc chloride stems from the Lewis acidic nature of the Zn(II) ion, which can coordinate to and activate electrophilic substrates.

Knoevenagel_Condensation cluster_activation Catalyst Activation cluster_enolate Enolate Formation cluster_cc_bond C-C Bond Formation & Dehydration Aldehyde R-CHO Activated_Aldehyde R-CHO---ZnX₂ Aldehyde->Activated_Aldehyde Coordination Catalyst ZnX₂ Catalyst->Activated_Aldehyde Adduct Adduct Intermediate Activated_Aldehyde->Adduct Nucleophilic Attack Active_Methylene Z-CH₂-Z' Enolate [Z-CH⁻-Z'] Active_Methylene->Enolate Deprotonation (X⁻ assisted) Enolate->Adduct Product α,β-Unsaturated Product Adduct->Product Dehydration

Caption: Catalytic cycle of zinc-catalyzed Knoevenagel condensation.

In the Knoevenagel condensation, the zinc catalyst coordinates to the carbonyl oxygen of the aldehyde, enhancing its electrophilicity. The counter-ion (acetate or chloride) can assist in the deprotonation of the active methylene compound to form the nucleophilic enolate. Subsequent nucleophilic attack and dehydration yield the final product.

Esterification_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination Carboxylic_Acid R-COOH Activated_Acid R-COOH---ZnX₂ Carboxylic_Acid->Activated_Acid Coordination Catalyst ZnX₂ Catalyst->Activated_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Acid->Tetrahedral_Intermediate Alcohol R'-OH Alcohol->Tetrahedral_Intermediate Ester R-COOR' Tetrahedral_Intermediate->Ester Proton Transfer & Elimination Water H₂O Tetrahedral_Intermediate->Water

Caption: Proposed mechanism for zinc-catalyzed esterification.

In esterification reactions, the zinc catalyst activates the carboxylic acid by coordinating to the carbonyl oxygen. This polarization of the carbonyl group facilitates the nucleophilic attack by the alcohol, leading to the formation of the ester after proton transfer and elimination of water.

Friedel_Crafts_Acylation cluster_acylium Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Acyl_Halide R-COCl Acylium_Ion [R-C≡O]⁺ Acyl_Halide->Acylium_Ion Catalyst ZnCl₂ Catalyst->Acylium_Ion Sigma_Complex Arenium Ion Intermediate Acylium_Ion->Sigma_Complex Aromatic_Ring Ar-H Aromatic_Ring->Sigma_Complex Product Ar-COR Sigma_Complex->Product -H⁺

Caption: General mechanism of Friedel-Crafts acylation catalyzed by ZnCl₂.

For Friedel-Crafts acylation, the stronger Lewis acid, zinc chloride, is more effective at generating the highly electrophilic acylium ion from the acyl halide or anhydride. This electrophile then undergoes electrophilic aromatic substitution with the aromatic substrate to form the corresponding aryl ketone.

Conclusion

Both zinc acetate and zinc chloride are effective and economically viable Lewis acid catalysts for a variety of organic transformations. While theoretical considerations suggest zinc chloride is the stronger Lewis acid, experimental evidence demonstrates that zinc acetate can be a more efficient catalyst in certain reactions, such as Knoevenagel condensations and esterifications. This highlights the importance of considering the entire catalytic system, including the role of the counter-ion and reaction conditions, rather than relying solely on Lewis acidity.

For reactions requiring a milder catalyst and potentially benefiting from a basic counter-ion, zinc acetate is an excellent choice. Conversely, for transformations demanding a stronger Lewis acid to activate less reactive substrates, such as in many Friedel-Crafts acylations, zinc chloride remains a more conventional and often more effective option. The selection between these two versatile catalysts should, therefore, be guided by the specific requirements of the desired chemical transformation.

References

A Comparative Guide to Analytical Methods for Determining the Purity of Zinc Acetate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of zinc acetate (B1210297) dihydrate, a compound widely utilized in pharmaceutical formulations, chemical synthesis, and as a dietary supplement, is critical to its efficacy and safety. A variety of analytical methods are employed to ascertain its purity, each with distinct advantages and applications. This guide provides a comparative overview of these methods, supported by experimental data and protocols, to assist researchers in selecting the most appropriate techniques for their specific needs.

Purity Assessment: A Multi-Faceted Approach

The determination of zinc acetate dihydrate purity is not a singular measurement but rather a comprehensive evaluation involving a primary assay for the active ingredient and specific tests for various potential impurities. The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) provide monographs that outline the official methods and acceptance criteria.[1][2]

The primary analytical techniques can be broadly categorized into titrimetric, chromatographic, and spectroscopic methods.

Comparison of Key Analytical Methods

The selection of an analytical method is contingent on the specific purity attribute being assessed. The following table summarizes the most common methods, their applications in the analysis of this compound, and typical performance characteristics.

Analytical MethodAnalyte/ParameterPrincipleTypical Performance & Limits
Complexometric Titration This compound (Assay)Titration of zinc ions with a standard solution of ethylenediaminetetraacetic acid (EDTA) using a colorimetric indicator.Assay limits: 98.0% - 102.0% of C₄H₆O₄Zn·2H₂O.[1][3] Highly precise and accurate for bulk material.
Ion Chromatography Chloride, SulfateSeparation of anions on an ion-exchange column followed by conductivity detection.Chloride limit: ≤ 0.005%.[1][4] Sulfate limit: ≤ 0.010%.[1][4] Provides high sensitivity and specificity.
Atomic Absorption Spectroscopy (AAS) / Inductively Coupled Plasma (ICP-OES/MS) Heavy Metals (e.g., Lead, Iron, Cadmium, Copper), Aluminum, Calcium, Magnesium, Sodium, PotassiumAtoms of the element of interest in the sample are vaporized and absorb light at a characteristic wavelength. Plasma-based techniques offer higher sensitivity.Lead limit: ≤ 0.002%.[1][4] Iron limit: ≤ 5 ppm.[4] Aluminum limit: ≤ 5 ppm.[2][3] Provides elemental specificity and low detection limits.
High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS) Organic Impurities (e.g., residual solvents, degradation products)Separation of compounds based on their differential partitioning between a stationary and a mobile phase. Mass spectrometry provides structural information.Routinely used to assess organic residues and degradation products.[5] Specific limits are set for known impurities.[2]
Gravimetry Insoluble MatterDissolution of the sample in a suitable solvent and filtration to isolate and weigh any insoluble material.Limit: ≤ 0.005%.[1][4]
Potentiometry pHMeasurement of the hydrogen ion activity in a solution of the substance.pH of a 5% solution: 6.0 - 8.0.[1][4]
Karl Fischer Titration Water ContentTitration of the sample with a Karl Fischer reagent that reacts specifically with water.Defines moisture content for working standards.[5]
Thermal Analysis (TGA/DSC) Dehydration and Decomposition ProfileThermogravimetric analysis (TGA) measures mass loss as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow.TGA can confirm the presence of two water molecules of hydration.[6]

Experimental Protocols

Assay of this compound by Complexometric Titration

This method is the standard pharmacopeial assay for determining the percentage purity of this compound.

Principle: Zinc ions (Zn²⁺) form a stable, water-soluble complex with EDTA. The endpoint of the titration is detected by a metal ion indicator, such as Eriochrome Black T, which changes color when all the zinc ions have been complexed by EDTA.

Experimental Protocol:

  • Sample Preparation: Accurately weigh about 400 mg of this compound and dissolve it in 100 mL of deionized water.[1][7]

  • Buffering: Add 5 mL of ammonia-ammonium chloride buffer to maintain the pH of the solution at approximately 10.[1][8]

  • Indicator: Add a few drops of Eriochrome Black T indicator solution. The solution will turn a wine-red color in the presence of free zinc ions.[8]

  • Titration: Titrate the solution with a standardized 0.05 M EDTA solution.

  • Endpoint: The endpoint is reached when the color of the solution changes from wine-red to a deep blue.[1][8]

  • Calculation: The percentage purity of this compound is calculated using the following formula:

    Purity (%) = [(V × M × F) / W] × 100

    Where:

    • V = volume of EDTA solution used (mL)

    • M = molarity of the EDTA solution

    • F = equivalency factor (10.98 mg of C₄H₆O₄Zn·2H₂O per mL of 0.05 M EDTA)[1][8]

    • W = weight of the zinc acetate sample (mg)

Determination of Chloride Impurities

Principle: This is a limit test where the turbidity produced by the reaction of chloride ions with silver nitrate (B79036) is compared to a standard of known chloride concentration.

Experimental Protocol:

  • Sample Preparation: Dissolve 1.5 g of this compound in water.

  • Procedure: The test is performed according to the general method for chloride limit tests outlined in the relevant pharmacopeia.[1] This typically involves the addition of nitric acid and silver nitrate solution.

  • Comparison: The turbidity of the sample solution is compared to that of a standard solution containing a specified amount of chloride (e.g., 0.10 mL of 0.020 N hydrochloric acid).[1] The sample passes the test if its turbidity is not greater than that of the standard.

Determination of Heavy Metal Impurities by Atomic Absorption Spectroscopy

Principle: AAS is a highly sensitive technique for quantifying the concentration of specific metal elements in a sample.

Experimental Protocol:

  • Sample Stock Solution Preparation: Dissolve 10.0 g of this compound in water in a 100 mL volumetric flask, add 0.5 mL of hydrochloric acid, and dilute with water to the mark.[4]

  • Standard Preparation: Prepare a series of standard solutions of the metal of interest (e.g., lead) with known concentrations.

  • Instrumentation: Use an atomic absorption spectrometer equipped with a hollow cathode lamp for the specific element being analyzed and an appropriate flame (e.g., air-acetylene).[4]

  • Measurement: Aspirate the blank, standards, and sample solution into the flame and record the absorbance at the characteristic wavelength for the element.

  • Quantification: Construct a calibration curve from the absorbance of the standards and determine the concentration of the metal in the sample solution.

Visualizing the Workflow

The following diagram illustrates a general workflow for the comprehensive purity analysis of a this compound sample.

Purity_Analysis_Workflow cluster_0 Sample Reception & Preparation cluster_1 Primary Assay cluster_2 Impurity Analysis cluster_3 Final Assessment Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Titration Complexometric Titration with EDTA Dissolution->Titration Anions Anion Analysis (e.g., Cl⁻, SO₄²⁻) via Ion Chromatography Dissolution->Anions Cations Cation & Heavy Metal Analysis (e.g., Pb, Fe) via AAS/ICP Dissolution->Cations Organic Organic Impurity Profiling via HPLC/LC-MS Dissolution->Organic Physical Physical Tests (e.g., Insoluble Matter, pH) Dissolution->Physical Purity Purity (%) Calculation Titration->Purity Comparison Comparison with Pharmacopeial Standards Purity->Comparison Anions->Comparison Cations->Comparison Organic->Comparison Physical->Comparison Report Certificate of Analysis Generation Comparison->Report

Caption: General workflow for the purity analysis of this compound.

Conclusion

The analytical determination of this compound purity is a comprehensive process that relies on a combination of classic and modern analytical techniques. While complexometric titration remains the gold standard for the primary assay due to its precision and robustness, chromatographic and spectroscopic methods are indispensable for the sensitive and specific detection of various impurities. For researchers and professionals in the pharmaceutical and chemical industries, a thorough understanding of these methods and their respective performance characteristics is paramount for ensuring the quality, safety, and efficacy of products containing this compound.

References

A Comparative Guide to Alternative Precursors for Zinc Oxide Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in materials science and drug development, the choice of precursor is a critical determinant of the final properties of zinc oxide (ZnO) thin films. While zinc acetate (B1210297) dihydrate is a commonly used precursor, a range of alternatives offers distinct advantages in tailoring film characteristics for specific applications. This guide provides an objective comparison of the performance of prominent alternative precursors—zinc nitrate (B79036), zinc chloride, and zinc acetylacetonate—supported by experimental data.

This document delves into the structural, morphological, optical, and electrical properties of ZnO thin films synthesized from these precursors, offering a comprehensive overview to inform your selection process.

Performance Comparison of Zinc Precursors

The selection of a zinc precursor significantly influences the key characteristics of the resulting ZnO thin films. The following table summarizes quantitative data from various studies, highlighting the distinct outcomes associated with each precursor. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

PrecursorDeposition MethodCrystallite Size (nm)Optical Transmittance (%)Band Gap (eV)Electrical Resistivity (Ω·cm)Morphology
Zinc Acetate Dihydrate Sol-Gel20 - 40> 803.25 - 3.3710⁻² - 10³Smooth, uniform, spherical/nanocrystalline grains
Zinc Nitrate Hexahydrate Sol-Gel25 - 50~65 - 803.23 - 3.305.7 x 10³Dendritic, nanorods, flower-like structures
Zinc Chloride Sol-Gel30 - 60~60 - 753.17 - 3.261.3 x 10⁴Rod-like, needle-like, hexagonal structures
Zinc Acetylacetonate Spray PyrolysisVariesVariesVariesVariesVaries

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed experimental protocols for the synthesis of ZnO thin films using the sol-gel and spray pyrolysis methods with the discussed precursors.

Sol-Gel Synthesis of ZnO Thin Films

The sol-gel method is a versatile, solution-based technique for fabricating high-quality ZnO thin films. The general process involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid network in a liquid).

1. Precursor Solution Preparation:

  • This compound (Reference): Dissolve this compound (Zn(CH₃COO)₂·2H₂O) in a solvent such as 2-methoxyethanol (B45455) or isopropanol. A typical concentration is 0.5 M. Add a stabilizer, like monoethanolamine (MEA) or diethanolamine (B148213) (DEA), in a 1:1 molar ratio to the zinc precursor. Stir the solution at 60°C for 1-2 hours until a clear and homogeneous solution is obtained. Age the solution for 24 hours at room temperature.

  • Zinc Nitrate Hexahydrate: Dissolve zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in a suitable solvent like ethanol (B145695) or deionized water to a concentration of 0.1 M to 0.5 M. A stabilizer is typically not required, but a chelating agent like citric acid can be used. Stir the solution at room temperature until the precursor is fully dissolved.

  • Zinc Chloride: Dissolve zinc chloride (ZnCl₂) in deionized water or an alcohol-based solvent to a concentration of 0.1 M to 0.5 M. Stir the solution vigorously at room temperature to ensure complete dissolution.

2. Film Deposition:

  • Clean the substrates (e.g., glass, silicon wafer) ultrasonically in acetone, ethanol, and deionized water.

  • Deposit the precursor solution onto the substrate using a spin coater or a dip coater.

    • Spin Coating: Dispense a few drops of the sol onto the substrate and spin at a speed of 1500-3000 rpm for 30-60 seconds.

    • Dip Coating: Immerse the substrate into the sol and withdraw it at a constant speed.

  • Pre-heat the coated substrate on a hot plate at 200-300°C for 5-10 minutes to evaporate the solvent and organic residues.

  • Repeat the deposition and pre-heating steps to achieve the desired film thickness.

3. Annealing:

  • Anneal the films in a furnace at a temperature ranging from 400°C to 600°C for 1-2 hours in an air or oxygen atmosphere to promote crystallization and remove residual organics.

Spray Pyrolysis Synthesis of ZnO Thin Films

Spray pyrolysis is a cost-effective and scalable technique suitable for large-area deposition. It involves spraying a precursor solution onto a heated substrate, where the droplets undergo thermal decomposition to form the desired thin film.

1. Precursor Solution Preparation:

  • Prepare the precursor solutions as described in the sol-gel method. The concentrations typically range from 0.1 M to 0.4 M. Deionized water is a common solvent for this method.

2. Deposition:

  • Heat the substrate to the desired deposition temperature, typically between 350°C and 550°C.[1]

  • Use a spray nozzle to atomize the precursor solution into fine droplets.

  • Direct the spray onto the heated substrate using a carrier gas (e.g., compressed air or nitrogen).

  • Control the spray rate, nozzle-to-substrate distance, and substrate temperature to optimize film properties.

3. Post-Deposition Treatment:

  • The films are typically crystalline as-deposited and may not require a separate annealing step, although a post-annealing treatment can sometimes improve crystallinity and reduce defects.

Reaction Pathways and Experimental Workflows

To visualize the underlying chemical processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Sol_Gel_Process cluster_Solution_Preparation Solution Preparation cluster_Deposition Film Deposition cluster_Final_Processing Final Processing Precursor Zinc Precursor (Acetate, Nitrate, or Chloride) Mixing Mixing and Stirring Precursor->Mixing Solvent Solvent (e.g., Alcohol, Water) Solvent->Mixing Stabilizer Stabilizer / Chelating Agent (e.g., MEA, Citric Acid) Stabilizer->Mixing Aging Aging (24h) Mixing->Aging Coating Spin Coating or Dip Coating Aging->Coating Preheating Pre-heating (200-300°C) Coating->Preheating Preheating->Coating Repeat for desired thickness Annealing Annealing (400-600°C) Preheating->Annealing ZnO_Film ZnO Thin Film Annealing->ZnO_Film

Fig. 1: Sol-Gel Synthesis Workflow

Spray_Pyrolysis_Process cluster_Solution_Preparation Solution Preparation cluster_Deposition Deposition cluster_Result Result Precursor Zinc Precursor Solution (0.1 - 0.4 M) Atomizer Atomizer (Spray Nozzle) Precursor->Atomizer Heated_Substrate Heated Substrate (350-550°C) Pyrolysis Pyrolysis Heated_Substrate->Pyrolysis Atomizer->Pyrolysis Carrier_Gas Carrier Gas (e.g., Air, N2) Carrier_Gas->Atomizer ZnO_Film ZnO Thin Film Pyrolysis->ZnO_Film

Fig. 2: Spray Pyrolysis Workflow

Sol_Gel_Chemistry cluster_Hydrolysis Hydrolysis cluster_Condensation Condensation Zn_precursor Zn(OR)₂ (Zinc Precursor) Hydroxide Zn(OH)(OR) (Zinc Hydroxide Intermediate) Zn_precursor->Hydroxide + H₂O Water H₂O Water->Hydroxide Oxolation Oxolation Hydroxide->Oxolation Olation Olation Hydroxide->Olation ZnO_network Zn-O-Zn Network (ZnO Gel) Oxolation->ZnO_network Olation->ZnO_network

Fig. 3: Sol-Gel Reaction Pathway

Concluding Remarks

The choice of precursor for ZnO thin film synthesis is a critical decision that directly impacts the material's properties and its suitability for a given application. This compound is a reliable standard, often yielding smooth, transparent, and crystalline films. However, alternative precursors offer a means to tune the film's characteristics. Zinc nitrate can be employed to produce more complex nanostructures like nanorods and flower-like morphologies, which can be advantageous for applications requiring high surface area, such as sensors and catalysis.[2] Zinc chloride is another alternative that can lead to the formation of well-defined rod-like structures.[1] The selection of the most appropriate precursor should be guided by the desired film morphology, crystallinity, optical transparency, and electrical conductivity, as well as considerations of cost and ease of handling. This guide provides the foundational information to make an informed decision and to proceed with reproducible experimental work.

References

A Comparative Analysis of Zinc Salts for Catalytic Efficacy in Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of various zinc salts as catalysts for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. This guide provides researchers, scientists, and drug development professionals with a comparative study of catalytic performance, supported by experimental data and detailed protocols.

The Knoevenagel condensation is a cornerstone reaction in the synthesis of α,β-unsaturated carbonyl compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers. The choice of catalyst is pivotal to the efficiency, selectivity, and environmental footprint of this reaction. Among the various catalysts employed, inorganic zinc salts have garnered significant attention due to their low cost, ready availability, and effective catalytic activity. This guide presents a comparative study of the catalytic performance of several common zinc salts in the Knoevenagel condensation.

Comparative Catalytic Activity of Zinc Salts

A systematic investigation into the catalytic efficacy of different zinc salts was conducted for the Knoevenagel condensation between aromatic aldehydes and active methylene (B1212753) compounds. The following table summarizes the quantitative data from a comparative study using 4-methoxybenzaldehyde (B44291) and malononitrile (B47326) as model substrates. The reactions were carried out under solvent-free conditions at room temperature.[1]

CatalystMolar Ratio (Catalyst:Aldehyde)Reaction Time (h)Yield (%)
Zn(OAc)₂·2H₂O1:10398
ZnCl₂1:10497
ZnBr₂1:10496
Zn(NO₃)₂·2H₂O1:109635
ZnSO₄·7H₂O1:109620
None-960

As the data indicates, zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O), zinc chloride (ZnCl₂), and zinc bromide (ZnBr₂) exhibit significantly higher catalytic activity, affording excellent yields in a much shorter reaction time compared to zinc nitrate (B79036) and zinc sulfate (B86663) under the tested conditions.[1] The control experiment without a catalyst showed no product formation, highlighting the essential role of the zinc salt in promoting the reaction.[1] Aromatic aldehydes bearing either electron-donating or electron-withdrawing groups were found to react smoothly with active methylene compounds like malononitrile and ethyl cyanoacetate (B8463686) in the presence of these more active zinc salt catalysts.[1]

In a separate study focusing on zinc oxide (ZnO) as a heterogeneous catalyst, it was demonstrated to be an efficient and recyclable catalyst for the Knoevenagel condensation in an aqueous medium at room temperature.[2] This approach offers the advantages of using an environmentally benign solvent and easy catalyst separation.[2]

Experimental Protocols

Below are detailed methodologies for the Knoevenagel condensation using both a homogeneous inorganic zinc salt and a heterogeneous zinc oxide catalyst.

Protocol 1: Knoevenagel Condensation Using Inorganic Zinc Salts (Solvent-Free) [1]

  • Reactant Mixture: In a round-bottomed flask, combine the aromatic aldehyde (10 mmol) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 10 mmol).

  • Catalyst Addition: Add the inorganic zinc salt catalyst (e.g., Zn(OAc)₂·2H₂O, ZnCl₂, or ZnBr₂, 1 mmol).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, add water to the reaction mixture and stir.

  • Product Isolation: Collect the solid product by filtration, wash with water, and dry. The product is typically of high purity and may not require further purification.

Protocol 2: Knoevenagel Condensation Using ZnO Catalyst (Aqueous Medium) [2]

  • Catalyst Preparation (ZnO):

    • Dissolve 10 g of zinc acetate dihydrate in 100 ml of distilled water.

    • Add 5N ammonia (B1221849) solution dropwise with continuous stirring until the solution becomes slightly alkaline, leading to the precipitation of zinc hydroxide.

    • Filter the precipitate and wash it with distilled water until it is free from ammonia.

    • Dry the precipitate in an oven at 150°C for 24 hours.

    • Powder the dried precipitate and calcine it at 600°C for 6 hours to obtain ZnO.

  • Reaction Mixture: In a 25 ml round-bottomed flask, take the aromatic aldehyde (2 mmol) and the active methylene compound (2.2 mmol).

  • Catalyst and Solvent Addition: Add the prepared ZnO catalyst (0.1 g) and 5 ml of distilled water.

  • Reaction: Stir the reaction mixture at room temperature.

  • Product Isolation and Catalyst Recovery: After the reaction is complete (monitored by TLC), filter the reaction mixture to separate the solid product and the catalyst. The catalyst can be washed, dried, and reused for subsequent reactions. The product can be further purified if necessary.

Experimental Workflow and Reaction Mechanism

The general workflow for a zinc-catalyzed Knoevenagel condensation is depicted in the following diagram. The reaction is believed to proceed through the activation of the aldehyde by the Lewis acidic zinc center, which enhances its electrophilicity. Simultaneously, the basic character of the catalyst (or the reaction medium) facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the activated carbonyl carbon.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_workup Work-up & Isolation Aldehyde Aromatic Aldehyde ReactionVessel Mixing & Stirring (Solvent-free or Aqueous Medium) Aldehyde->ReactionVessel ActiveMethylene Active Methylene Compound ActiveMethylene->ReactionVessel ZincSalt Zinc Salt (e.g., Zn(OAc)₂, ZnO) ZincSalt->ReactionVessel Workup Addition of Water & Filtration ReactionVessel->Workup Reaction Completion Product α,β-Unsaturated Product Workup->Product Isolation

Figure 1. General experimental workflow for the zinc-catalyzed Knoevenagel condensation.

References

The Superior Performance of ACS Reagent Grade Zinc Acetate Dihydrate in Experimental Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and consistency of reagents are paramount to obtaining reliable and reproducible experimental results. This guide provides a comprehensive comparison of ACS reagent grade zinc acetate (B1210297) dihydrate with other zinc salts, highlighting its suitability for sensitive biological research through experimental data and detailed protocols. The American Chemical Society (ACS) reagent grade designation ensures high purity and minimal contaminants, which is crucial for accurate in vitro and in vivo studies.

Comparative Analysis of Zinc Salts on Cellular Viability

The choice of zinc salt can significantly impact experimental outcomes, particularly in cell-based assays where impurities or different counter-ions can elicit off-target effects. Studies have demonstrated that various zinc salts exhibit different levels of cytotoxicity.

A comparative study on neuronal PC12 cells evaluated the in vitro toxicity of seven different zinc salts, including zinc acetate. The results, summarized in the table below, indicate that zinc acetate falls into a category of moderate cytotoxicity compared to other salts like the highly toxic zinc citrate (B86180) and zinc sulfate.[1] This underscores the importance of selecting an appropriate zinc salt for cell culture experiments to minimize unintended toxicity.

Zinc SaltConcentration (mM)Cell Viability (% of Control)ATP Concentration (% of Control)Glutathione (GSH) Concentration (% of Control)
Zinc Acetate 0.1~80%~75%~80%
0.3~40%~30%~50%
Zinc Sulfate0.1~60%~50%~60%
0.3~20%~15%~30%
Zinc Citrate0.05~85%Not specifiedNot specified
0.1~40%~30%~40%
Zinc Histidinate0.3~95%~90%~95%

Data adapted from a study on differentiated PC12 cells.[1] The use of ACS reagent grade zinc acetate dihydrate in such studies ensures that the observed effects are attributable to the zinc ions and not to impurities.

Impact on Oxidative Stress and Cellular Energetics

High concentrations of zinc can induce oxidative stress and deplete cellular energy stores. A study on intestinal porcine jejunum epithelial cells (IPEC-J2) compared the effects of different zinc salts on these parameters. The data revealed that non-chelated zinc salts, like zinc sulfate, led to a more significant increase in reactive oxygen species (ROS) and a greater decrease in ATP levels compared to chelated forms like zinc glycine.[2] While this study did not include zinc acetate, it highlights the differential effects of various zinc formulations. The high purity of ACS reagent grade this compound is critical in such sensitive assays to avoid skewed results from metal contaminants that could independently generate ROS.

Zinc Salt (300 µM)Intracellular Zn2+ (Fluorescence Intensity)Intracellular ROS (Fluorescence Intensity)ATP Level (nmol/mg protein)
Control~100~100~25
Zinc Sulfate~450~350~10
Zinc Glycine~300~250~15

Data adapted from a study on IPEC-J2 cells.[2]

Experimental Protocols

To ensure the validity and reproducibility of experimental results when using this compound, it is essential to follow standardized protocols.

Protocol 1: In Vitro Cytotoxicity Assay

This protocol is based on the methodology used to assess the toxicity of different zinc salts on neuronal PC12 cells.[1]

Materials:

  • Differentiated PC12 cells

  • Cell culture medium (e.g., DMEM with supplements)

  • ACS Reagent Grade this compound

  • Other zinc salts for comparison (e.g., zinc sulfate, zinc citrate)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed differentiated PC12 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare stock solutions of ACS reagent grade this compound and other zinc salts in sterile, deionized water.

  • Treat the cells with various concentrations of the different zinc salts (e.g., 0.05 mM to 0.3 mM) for 24 hours. Include an untreated control group.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Measurement of Intracellular Zinc Concentration

This protocol describes a method for quantifying intracellular labile zinc using a fluorescent probe.[3]

Materials:

  • Jurkat T cells (or other cell line of interest)

  • Cell culture medium (e.g., RPMI 1640)

  • ACS Reagent Grade this compound

  • FluoZin-3 AM fluorescent probe

  • Flow cytometer

Procedure:

  • Culture Jurkat T cells to the desired density.

  • Prepare a working solution of ACS reagent grade this compound in the cell culture medium.

  • Incubate the cells with the zinc acetate solution for the desired time (e.g., 15 minutes).

  • Load the cells with FluoZin-3 AM (e.g., 1 µM) for 30 minutes at 37°C.

  • Wash the cells with fresh medium to remove excess probe.

  • Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission at 525 nm.

  • Compare the fluorescence intensity of treated cells to that of untreated controls to determine the relative change in intracellular labile zinc.

Signaling Pathways Modulated by Zinc

Zinc ions are crucial signaling molecules involved in various cellular pathways. The purity of the zinc source is critical when studying these pathways to avoid activating or inhibiting them through contaminants.

NF-κB Signaling Pathway

Zinc has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival.[4][5][6] Zinc can achieve this by inhibiting the IκB kinase (IKK) complex, which prevents the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of NF-κB.[7] Furthermore, zinc can induce the expression of A20, a zinc-finger protein that is a negative regulator of the NF-κB pathway.[5]

NF_kB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Gene Gene Expression (Inflammation, Survival) Nucleus->Gene Promotes Zinc Zinc Acetate (ACS Reagent Grade) Zinc->IKK Inhibits A20 A20 Zinc->A20 Induces A20->IKK Inhibits STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates Gene Gene Expression (Proliferation, Survival) Nucleus->Gene Promotes Zinc Zinc Acetate (ACS Reagent Grade) Zinc->JAK Required for optimal function

References

A Comparative Guide to the Bioavailability of Zinc Acetate and Other Zinc Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of zinc acetate (B1210297) relative to other commonly used zinc salts, including zinc gluconate, zinc citrate (B86180), and zinc sulfate. The information presented herein is curated from scientific literature to support research and development initiatives in the pharmaceutical and nutritional sciences.

Quantitative Bioavailability Data

The bioavailability of different zinc salts is a critical factor in determining their efficacy as nutritional supplements and therapeutic agents. While direct head-to-head clinical trials comparing a wide array of zinc salts in a single study are limited, the existing body of research provides valuable insights. The following tables summarize key pharmacokinetic parameters from various human studies. It is important to note that direct comparison between studies should be made with caution due to variations in study design, dosage, and analytical methods.

Table 1: Fractional Absorption of Various Zinc Salts

Zinc SaltElemental Zinc DoseFractional Absorption (%)ComparatorStudy PopulationKey Findings
Zinc Acetate 50 mgHigher plasma concentrations at low intragastric pHZinc Oxide10 healthy volunteersDemonstrates the importance of an acidic environment for optimal absorption.[1]
Zinc Gluconate 10 mg60.9Zinc Oxide15 healthy adultsSignificantly higher absorption than zinc oxide; comparable to zinc citrate.[2][3]
Zinc Citrate 10 mg61.3Zinc Oxide, Zinc Gluconate15 healthy adultsAbsorption was not significantly different from zinc gluconate.[2][3]
Zinc Sulfate 20 mgZinc–histidine complexes showed greater uptakeZinc-histidineHealthy adultsSuggests chelation can enhance absorption compared to inorganic salts.[2]

Table 2: Comparative Plasma Zinc Levels (AUC and Cmax)

Zinc SaltElemental Zinc DosePharmacokinetic ParameterValueComparatorStudy PopulationKey Findings
Zinc Acetate 50 mgPlasma Zinc AUCHigher at low pHZinc Oxide10 healthy volunteersPlasma levels are influenced by gastric pH.[1]
Zinc Gluconate 20 mgCmax18.3% higherZinc Oxide12 healthy young menSignificantly higher peak plasma levels than zinc oxide after 14 days.[2]
Zinc Gluconate 15 mgMean Cmax, AUCt, AUCinfLowerZinc BisglycinateHealthy adultsZinc bisglycinate was found to be 43.4% more bioavailable.[2]
Zinc Glycinate (B8599266) Not specifiedPlasma Zinc AUC (4h)HigherZinc Gluconate, Zinc Picolinate (B1231196), Zinc Oxide12 female volunteersRanked as glycinate > gluconate > picolinate = oxide.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the assessment of zinc bioavailability.

In Vivo Human Absorption Studies: The Double-Isotope Tracer Method

This method is considered the gold standard for accurately measuring the fractional absorption of minerals.

Objective: To determine the fraction of orally ingested zinc that is absorbed into the systemic circulation.

Methodology:

  • Isotope Selection: Two stable isotopes of zinc (e.g., 67Zn and 70Zn) are utilized.

  • Administration:

    • One isotope (e.g., 67Zn) is incorporated into the oral zinc supplement being tested (e.g., zinc acetate).

    • Simultaneously, a known amount of the second isotope (e.g., 70Zn as zinc chloride) is administered intravenously.

  • Sample Collection: Blood and urine samples are collected at baseline and at various time points post-administration (typically over 48 hours).

  • Analysis: The isotopic enrichment in the collected samples is measured using inductively coupled plasma mass spectrometry (ICP-MS).

  • Calculation: The fractional absorption is calculated by comparing the ratio of the orally administered isotope to the intravenously administered isotope in the biological samples.

In Vitro Bioaccessibility Assessment: Simulated Gastrointestinal Digestion with Dialysis

This in vitro method estimates the fraction of zinc that is released from its matrix in the gastrointestinal tract and is available for absorption.

Objective: To determine the bioaccessible fraction of zinc from a supplement.

Methodology:

  • Sample Preparation: The zinc supplement is homogenized in distilled water.

  • Simulated Gastric Digestion: The sample is mixed with a pepsin solution in hydrochloric acid (pH ~2) and incubated at 37°C for 2 hours in a shaking water bath.

  • Simulated Intestinal Digestion: The pH of the gastric digest is neutralized with sodium bicarbonate. A solution containing pancreatin (B1164899) and bile salts is added.

  • Dialysis: The mixture is placed in a dialysis tube (typically with a 12 kDa molecular weight cutoff) and incubated in a container of ultrapure water at 37°C with shaking for 2 hours.

  • Analysis: The concentration of zinc in the dialysate (the water outside the dialysis tube) is measured by flame atomic absorption spectrometry (FAAS) or ICP-MS. This represents the bioaccessible fraction.[4]

In Vitro Dissolution Test for Zinc Supplements (USP General Method)

Dissolution testing is a quality control measure to ensure that the active ingredient is released from the dosage form in a consistent manner.

Objective: To measure the rate and extent of dissolution of a zinc supplement tablet.

Methodology (adapted from USP monographs for zinc supplements): [5][6][7]

  • Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for tablets.

  • Dissolution Medium: 900 mL of 0.1 N hydrochloric acid is a typical medium to simulate gastric fluid.

  • Temperature: The medium is maintained at 37 ± 0.5°C.

  • Agitation: The paddle is rotated at a specified speed (e.g., 75 rpm).

  • Procedure: The zinc tablet is placed in the dissolution vessel. Aliquots of the dissolution medium are withdrawn at specified time intervals (e.g., 15, 30, 45, and 60 minutes).

  • Analysis: The concentration of zinc in each aliquot is determined using a suitable analytical method, such as FAAS or ICP-MS.

  • Acceptance Criteria: Typically, not less than 75% of the labeled amount of zinc should be dissolved within 60 minutes.[8][9][10]

Mandatory Visualizations

Zinc Absorption and Transport Pathway

The intestinal absorption of zinc is a complex process primarily regulated by the coordinated action of ZIP4 and ZnT1 transporters in enterocytes.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Zinc Salts Zinc Salts Zn2+ Zn2+ Zinc Salts->Zn2+ Dissolution & Ionization ZIP4 ZIP4 Zn2+->ZIP4 Uptake ZnT1 ZnT1 Zn2+->ZnT1 Export MT Metallothionein Zn2+->MT Binding Albumin-Zn Albumin-Zn ZnT1->Albumin-Zn Transport Zn-MT Zn-MT

Caption: Intestinal zinc absorption pathway.

Experimental Workflow for In Vivo Bioavailability Study

A schematic representation of the double-isotope tracer method for determining zinc absorption in humans.

cluster_admin Isotope Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_calc Calculation Oral Oral Administration (e.g., 67Zn-Zinc Acetate) Blood Blood Samples (Baseline & Timepoints) Oral->Blood Urine Urine Collection (e.g., 48 hours) Oral->Urine IV Intravenous Administration (e.g., 70ZnCl2) IV->Blood IV->Urine ICPMS ICP-MS Analysis (Isotope Ratio Measurement) Blood->ICPMS Urine->ICPMS FA Fractional Absorption Calculation ICPMS->FA

Caption: Workflow of a double-isotope tracer bioavailability study.

Logical Relationship of Factors Influencing Zinc Bioavailability

Several factors at different physiological stages influence the overall bioavailability of zinc from supplements.

ZincSalt Zinc Salt Formulation Solubility Solubility & Dissolution Rate ZincSalt->Solubility Absorption Intestinal Absorption (ZIP4, ZnT1) Solubility->Absorption GastricpH Gastric pH GastricpH->Solubility Chelation Chelation & Binding (e.g., Phytates) Chelation->Absorption Bioavailability Systemic Bioavailability Absorption->Bioavailability

Caption: Key factors influencing zinc bioavailability.

References

A Comparative Guide to the XRD Analysis of ZnO Nanoparticles from Different Zinc Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a zinc precursor is a critical determinant in the synthesis of zinc oxide (ZnO) nanoparticles, profoundly influencing their structural and functional properties. This guide provides an objective comparison of ZnO nanoparticles synthesized from four common zinc precursors—zinc acetate (B1210297), zinc nitrate (B79036), zinc chloride, and zinc sulfate (B86663)—with a focus on their X-ray diffraction (XRD) analysis. The supporting experimental data is presented to aid in the selection of the most suitable precursor for specific research and development applications.

Introduction

Zinc oxide nanoparticles are widely investigated for their potential in various fields, including photocatalysis, sensing, and biomedicine. The crystalline structure, size, and purity of these nanoparticles are paramount to their performance. X-ray diffraction is a fundamental technique used to characterize these structural properties. The choice of the initial zinc salt precursor can significantly alter the final characteristics of the ZnO nanoparticles, even when synthesized under similar conditions. This guide compares the XRD analysis of ZnO nanoparticles derived from zinc acetate, zinc nitrate, zinc chloride, and zinc sulfate.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of nanoparticle synthesis. Below are representative experimental protocols for the synthesis of ZnO nanoparticles using different zinc precursors via the precipitation method.

1. Synthesis of ZnO Nanoparticles using Zinc Acetate Dihydrate

A solution of 0.02 M this compound (Zn(CH₃COO)₂·2H₂O) is prepared in a solvent, often deionized water or an alcohol. A precipitating agent, such as a 0.04 M solution of sodium hydroxide (B78521) (NaOH), is added dropwise to the zinc acetate solution under constant stirring. The reaction is typically carried out at a controlled temperature, for instance, 60°C, for several hours until a milky white precipitate is formed. The precipitate is then collected by centrifugation, washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and subsequently dried in an oven at around 80-100°C. Finally, the dried powder is calcined at a higher temperature (e.g., 400-500°C) for a few hours to obtain crystalline ZnO nanoparticles.

2. Synthesis of ZnO Nanoparticles using Zinc Nitrate Hexahydrate

A 0.2 M aqueous solution of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) is prepared. A 0.4 M solution of a precipitating agent like potassium hydroxide (KOH) is then added slowly to the zinc nitrate solution while stirring vigorously.[1] The resulting white precipitate is collected, washed thoroughly with deionized water, and dried. The dried powder is then calcined to yield ZnO nanoparticles.[2][3] The calcination temperature and duration are critical parameters that influence the crystallinity and size of the final nanoparticles.

3. Synthesis of ZnO Nanoparticles using Zinc Chloride

An aqueous solution of zinc chloride (ZnCl₂) (e.g., 0.4 M in an ethanol-water mixture) is prepared and stirred until the salt is completely dissolved.[4] A stoichiometric amount of a base, such as potassium hydroxide (KOH), is dissolved in a separate solution and added dropwise to the zinc chloride solution under continuous stirring.[4] This leads to the formation of a white precipitate of zinc hydroxide, which is then aged, washed, and dried. The final step involves the thermal decomposition of the zinc hydroxide precursor by calcination to form ZnO nanoparticles.[5]

4. Synthesis of ZnO Nanoparticles using Zinc Sulfate Heptahydrate

To synthesize ZnO nanoparticles from zinc sulfate, a solution of zinc sulfate heptahydrate (ZnSO₄·7H₂O) is prepared. A precipitating agent, typically a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the zinc sulfate solution.[1][6] The reaction results in the precipitation of zinc hydroxide. The precipitate is then filtered, washed to remove sulfate ions and other impurities, and dried. Finally, the zinc hydroxide is calcined at an elevated temperature to produce ZnO nanoparticles.[7]

Data Presentation: XRD Analysis

The structural properties of ZnO nanoparticles synthesized from different precursors have been characterized using XRD. All precursors generally lead to the formation of ZnO nanoparticles with a hexagonal wurtzite structure, as confirmed by the diffraction peaks corresponding to the standard JCPDS card no. 36-1451.[8][9] However, the choice of precursor can influence the crystalline size and lattice parameters.

Zinc PrecursorSynthesis MethodAverage Crystallite Size (nm)Prominent XRD Peaks (2θ) and Miller Indices (hkl)Reference
This compoundPrecipitation~20 - 4031.7° (100), 34.4° (002), 36.2° (101)[8][10]
Zinc Nitrate HexahydrateCo-precipitation~19.631.7° (100), 34.4° (002), 36.2° (101)[2][4]
Zinc ChlorideCo-precipitation~21.5931.6° (100), 34.8° (002), 36.6° (101)[4][11]
Zinc Sulfate HeptahydratePrecipitation~28 - 3831.7° (100), 34.4° (002), 36.2° (101)[7][8]

Note: The crystallite sizes and peak positions can vary depending on the specific synthesis conditions such as temperature, pH, and calcination treatment.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and XRD analysis of ZnO nanoparticles from different zinc precursors.

experimental_workflow cluster_precursors Zinc Precursor Selection cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_results Data Analysis precursor1 Zinc Acetate dissolution Dissolution in Solvent precursor1->dissolution precursor2 Zinc Nitrate precursor2->dissolution precursor3 Zinc Chloride precursor3->dissolution precursor4 Zinc Sulfate precursor4->dissolution precipitation Precipitation with Base dissolution->precipitation e.g., NaOH, KOH washing Washing & Centrifugation precipitation->washing drying Drying washing->drying calcination Calcination drying->calcination xrd XRD Analysis calcination->xrd ZnO Nanoparticles structure Crystal Structure (Wurtzite) xrd->structure size Crystallite Size xrd->size lattice Lattice Parameters xrd->lattice

Caption: General experimental workflow for ZnO nanoparticle synthesis and XRD analysis.

Discussion

The XRD patterns for ZnO nanoparticles synthesized from all four precursors consistently show diffraction peaks that can be indexed to the hexagonal wurtzite structure.[8] The most intense peaks are typically observed around 2θ values of 31.7°, 34.4°, and 36.2°, corresponding to the (100), (002), and (101) crystallographic planes, respectively.[8] The absence of other peaks indicates the high purity of the synthesized ZnO nanoparticles.[8]

While the crystal structure remains consistent, the choice of precursor can have a notable impact on the crystallite size. Studies have shown that under similar synthesis conditions, different precursors can yield nanoparticles with varying average crystallite sizes. For instance, some studies suggest that zinc acetate may lead to the formation of larger crystallites compared to zinc nitrate.[12] This can be attributed to the different decomposition behaviors of the intermediate zinc hydroxide complexes formed during the precipitation process. The counter-anions (acetate, nitrate, chloride, sulfate) can also influence the nucleation and growth kinetics of the ZnO nanoparticles.

Conclusion

The selection of the zinc precursor is a fundamental parameter in the synthesis of ZnO nanoparticles that significantly influences their structural properties as revealed by XRD analysis. While all four common precursors—zinc acetate, zinc nitrate, zinc chloride, and zinc sulfate—can produce pure hexagonal wurtzite ZnO nanoparticles, they can lead to variations in crystallite size. Researchers and drug development professionals should carefully consider the desired nanoparticle characteristics for their specific application and select the precursor accordingly. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for making an informed decision.

References

cost-effectiveness comparison of zinc acetate and zinc sulfate for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cost-Effectiveness of Zinc Acetate (B1210297) and Zinc Sulfate (B86663) for Industrial Applications

For researchers, scientists, and drug development professionals, the selection of raw materials is a critical decision, balancing performance, cost, and application suitability. This guide provides a comprehensive comparison of two common zinc salts, zinc acetate and zinc sulfate, in various industrial contexts. By examining their physicochemical properties, performance in key applications, and relative costs, supported by experimental data and protocols, this document aims to facilitate informed decision-making.

At a Glance: Key Differences

While both compounds serve as sources of zinc ions, their distinct anionic components—acetate (CH₃COO⁻) and sulfate (SO₄²⁻)—confer unique properties that influence their solubility, reactivity, and suitability for different industrial processes. Generally, zinc sulfate is a more cost-effective option for large-scale applications where high purity is not the primary concern, such as in agriculture and water treatment.[1] Conversely, zinc acetate is often favored in applications requiring higher purity, better solubility in organic media, or specific catalytic properties, like in pharmaceuticals and fine chemical synthesis.[1]

Data Presentation: Physicochemical and Economic Comparison

The following tables summarize the key quantitative differences between zinc acetate and zinc sulfate.

Table 1: Physicochemical Properties

PropertyZinc Acetate (Dihydrate)Zinc Sulfate (Heptahydrate)
Chemical Formula Zn(CH₃COO)₂·2H₂OZnSO₄·7H₂O
Molar Mass 219.51 g/mol 287.56 g/mol
Elemental Zinc Content ~30%[2]~23%[2]
Appearance White crystalline solidWhite crystalline solid
Solubility in Water HighHigh

Table 2: Cost-Effectiveness Comparison (Industrial Grade)

CompoundFormIndicative Bulk Price (per ton)Price per kg of Elemental Zinc
Zinc Acetate Dihydrate$1,250 - $1,766$4.17 - $5.89
Zinc Sulfate Monohydrate$450 - $600$1.96 - $2.61

Note: Prices are indicative and subject to variation based on purity, quantity, supplier, and market fluctuations. The "Price per kg of Elemental Zinc" is calculated based on the elemental zinc content of the respective forms.

Performance in Key Industrial Applications

The choice between zinc acetate and zinc sulfate is often dictated by the specific performance requirements of the application.

Catalyst in Polyester (B1180765) Synthesis

Zinc acetate is a well-established and effective catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, to produce polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL).[3][4] Its catalytic activity is attributed to the Lewis acidic nature of the zinc ion, which activates the monomer for nucleophilic attack. Zinc acetate is often preferred over zinc sulfate in these applications due to its better solubility in organic solvents and its ability to form well-defined catalytic species.

Experimental Data Snapshot: Polyester Synthesis

While direct side-by-side comparative data with zinc sulfate is limited in published literature, studies on zinc-based catalysts for ROP of ε-caprolactone have shown that catalyst systems derived from diethylzinc (B1219324) and gallic acid can achieve polymerization yields of up to 96%.[4] Zinc acetate itself has been shown to be an effective bulk polymerization catalyst for various cyclic esters.[3]

Wood Preservation

Both zinc acetate and zinc sulfate have been used in wood preservative formulations to protect against fungal and insect decay. The primary performance metric in this application is leach resistance—the ability of the preservative to remain fixed in the wood, especially when exposed to moisture.

Experimental Data Snapshot: Wood Preservation

Mordant in Textile Dyeing

In the textile industry, both zinc acetate and zinc sulfate can be used as mordants to fix dyes to fabrics, thereby improving colorfastness. The choice of mordant can influence the final color and the fastness properties of the dyed textile.

Experimental Data Snapshot: Textile Dyeing

Quantitative comparative data for zinc acetate versus zinc sulfate as mordants for the same dye and fabric are scarce. However, studies investigating various metal salt mordants provide insights into their general performance. For instance, in one study, the use of different metal mordants, including zinc sulfate, resulted in varying color characteristics and fastness properties on cotton dyed with a natural dye.

Precursor for Nanomaterial Synthesis

Both zinc salts are common precursors for the synthesis of zinc oxide (ZnO) nanoparticles. The choice of precursor can significantly impact the morphology and size distribution of the resulting nanoparticles.

Experimental Data Snapshot: ZnO Nanoparticle Synthesis

Experimental evidence suggests that zinc acetate is a superior precursor for producing ZnO nanoparticles with a narrow size distribution. The acetate ion is believed to act as a strong stabilizing agent for the primary nanoparticles, preventing their aggregation. In contrast, zinc sulfate, under similar conditions, tends to form a mixture of nanoprisms and submicron petals.

PrecursorResulting Particle MorphologyAverage Particle SizeKey Finding
Zinc Acetate Uniform conical prisms~25 nmThe strong stabilizing effect of the acetate ion leads to a narrow size distribution.
Zinc Sulfate Mixed nanoprisms and submicron petalsVariedLess uniform particle formation compared to zinc acetate under identical conditions.

Experimental Protocols

Detailed methodologies for the key applications are provided below.

Protocol 1: Polyester Synthesis via Ring-Opening Polymerization (ROP) of Lactide using Zinc Acetate

This protocol describes the bulk polymerization of L-lactide.

Materials:

Procedure:

  • Preparation: Charge the flame-dried Schlenk flask with the desired amount of L-lactide and this compound (at the desired monomer-to-catalyst ratio).

  • Inert Atmosphere: Evacuate the flask and backfill with dry argon or nitrogen. Repeat this process three times.

  • Initiator Addition (Optional): If a co-initiator is used, add it to the flask via a syringe under a positive pressure of the inert gas.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 150 °C) and stir the mixture.

  • Reaction Monitoring: The reaction progress can be monitored by taking small aliquots at different time intervals and analyzing them using ¹H NMR spectroscopy to determine the monomer conversion.

  • Termination and Purification: After the desired reaction time or monomer conversion is reached, cool the flask to room temperature. Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or dichloromethane).

  • Precipitation: Precipitate the polymer by slowly adding the solution to cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration, wash it with methanol, and dry it under vacuum at 40-50 °C to a constant weight.

Protocol 2: Evaluation of Leachability of Wood Preservatives (Adapted from AWPA Standard E11)

This protocol provides a method for the accelerated laboratory evaluation of the leachability of waterborne wood preservatives.

Materials:

  • Wood specimens (e.g., Southern Pine), cut to a specific size (e.g., 19 mm cubes)

  • Treating solutions of zinc acetate and zinc sulfate at desired concentrations

  • Deionized water

  • Leaching flasks

  • Vacuum desiccator

  • Oven

Procedure:

  • Specimen Preparation: Prepare replicate wood specimens and determine their initial oven-dry weights.

  • Preservative Treatment: Impregnate the wood specimens with the zinc acetate and zinc sulfate solutions using a vacuum-pressure cycle.

  • Post-Treatment Conditioning: Allow the treated specimens to air-dry and then condition them to a stable weight.

  • Leaching:

    • Place each treated specimen in a leaching flask with a specified volume of deionized water.

    • Maintain the flasks at a constant temperature (e.g., 23 °C) and gently agitate them.

    • At specified time intervals (e.g., 6, 24, 48, 96, 144, 192, 240, 288, and 336 hours), remove the entire leachate and replace it with fresh deionized water.

  • Analysis of Leachate: Analyze the collected leachate samples for zinc content using a suitable analytical method, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic emission spectrometry (ICP-AES).

  • Analysis of Leached Wood: After the final leaching period, determine the residual amount of zinc in the leached wood specimens.

  • Calculation of Leaching: Calculate the amount of zinc leached at each interval and the total percentage of zinc leached from the wood.[1][7]

Protocol 3: Mordanting of Cotton Fabric and Evaluation of Colorfastness to Washing (Adapted from ISO 105-C06)

This protocol describes the pre-mordanting of cotton fabric and the subsequent evaluation of its colorfastness to washing.

Materials:

  • Scoured cotton fabric

  • Zinc acetate and zinc sulfate

  • Natural dye

  • Multifiber test fabric

  • Standard reference detergent

  • Launder-Ometer or similar washing fastness tester

  • Stainless steel balls

  • Grey scales for assessing color change and staining

  • Color matching cabinet

Procedure:

  • Mordanting:

    • Prepare mordant baths of zinc acetate and zinc sulfate at the desired concentration (e.g., 10% on weight of fabric).

    • Immerse the scoured cotton fabric in the mordant bath at room temperature.

    • Gradually heat the bath to a specified temperature (e.g., 80 °C) and maintain for a set time (e.g., 60 minutes).

    • Allow the bath to cool, then remove the fabric and rinse it thoroughly with water.

  • Dyeing:

    • Prepare a dyebath with the natural dye.

    • Immerse the mordanted and rinsed fabric in the dyebath.

    • Carry out the dyeing process at a specified temperature and time suitable for the chosen dye.

    • After dyeing, rinse the fabric thoroughly and allow it to dry.

  • Colorfastness to Washing (ISO 105-C06):

    • Prepare a composite specimen by sewing a piece of the dyed fabric with a piece of multifiber test fabric.

    • Place the composite specimen in a stainless steel container of the Launder-Ometer with the specified amount of standard detergent solution, water, and stainless steel balls.

    • Run the test at a specified temperature and time (e.g., 40 °C for 30 minutes).

    • After the test, rinse the composite specimen and dry it.

  • Evaluation:

    • In a color matching cabinet, use the grey scale for assessing color change to evaluate the change in color of the dyed fabric.

    • Use the grey scale for assessing staining to evaluate the degree of staining on each type of fiber in the multifiber test fabric.[8][9]

Mandatory Visualizations

experimental_workflow_wood_preservation cluster_preparation Preparation cluster_treatment Treatment cluster_leaching Leaching (AWPA E11) cluster_analysis Analysis prep_specimens Prepare Wood Specimens impregnation Vacuum-Pressure Impregnation prep_specimens->impregnation prep_solutions Prepare Zn Acetate & Zn Sulfate Solutions prep_solutions->impregnation leach_cycle Repeated Leaching Cycles impregnation->leach_cycle collect_leachate Collect Leachate at Intervals leach_cycle->collect_leachate analyze_wood Analyze Residual Zn in Wood leach_cycle->analyze_wood analyze_leachate Analyze Zn Content in Leachate (AAS/ICP) collect_leachate->analyze_leachate calculate_leaching Calculate % Leached analyze_leachate->calculate_leaching analyze_wood->calculate_leaching

Caption: Experimental workflow for evaluating wood preservative leaching.

signaling_pathway_polyester_synthesis cluster_catalyst Catalyst Activation cluster_polymerization Polymerization Cycle zn_acetate Zinc Acetate Zn(OAc)₂ zn_alkoxide Zinc Alkoxide Species (Active Catalyst) zn_acetate->zn_alkoxide alcohol Alcohol (Co-initiator) R-OH alcohol->zn_alkoxide coordination Coordination of Monomer to Zinc Center zn_alkoxide->coordination monomer Lactide Monomer monomer->coordination insertion Insertion of Monomer into Zn-O Bond coordination->insertion propagation Chain Propagation insertion->propagation propagation->zn_alkoxide regenerates active species polyester Polyester Chain (e.g., PLA) propagation->polyester

Caption: Proposed mechanism for zinc acetate catalyzed polyester synthesis.

Conclusion

The decision to use zinc acetate or zinc sulfate in an industrial application is a nuanced one, guided by a careful consideration of cost, performance, and the specific requirements of the end product. For large-scale industrial applications where cost is a primary driver, zinc sulfate is often the more economical choice due to its lower price per unit of zinc. However, for applications demanding higher purity, solubility in organic media, or specific catalytic properties, such as in fine chemical synthesis and the production of high-quality nanomaterials, zinc acetate may offer superior performance that justifies its higher cost. This guide provides the foundational data and experimental frameworks to assist researchers and professionals in making an informed selection based on their specific needs.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: A Guide to the Proper Disposal of Zinc Acetate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is as crucial as the innovative work conducted in the laboratory. Zinc acetate (B1210297) dihydrate, a compound frequently utilized in various scientific applications, requires careful handling and disposal to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for its proper disposal, reinforcing your commitment to laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle zinc acetate dihydrate with the appropriate safety measures. Always refer to the material's Safety Data Sheet (SDS) for comprehensive information.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.[1][2][3]

  • Hand Protection: Use chemical-resistant gloves.[1][3]

  • Skin Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][3]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator should be used.[1][3]

Handling and Storage:

  • Handle this compound in a well-ventilated area to prevent dust accumulation.[1][4]

  • Store the chemical in a cool, dry, and well-ventilated location in a tightly sealed container.[1]

  • Avoid contact with strong oxidizing agents and strong bases.[1][2]

Spill Management

In the event of a this compound spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuation: Immediately clear the area of all non-essential personnel.[1]

  • Ventilation: Ensure the spill area is well-ventilated.[1]

  • Containment: For small spills, carefully sweep or shovel the solid material into a suitable, labeled container for waste disposal.[3][4] For larger spills, cover the material with an inert, non-combustible absorbent such as sand or earth before collection.[1]

  • Cleaning: After the material has been removed, clean the contaminated surface with water.[3][5] Dispose of all cleaning materials as hazardous waste in accordance with local regulations.[1]

Step-by-Step Disposal Protocol

The primary environmental concern with this compound is its high toxicity to aquatic life, with long-lasting effects.[1][2][5][6] Therefore, it must be disposed of as hazardous waste. Do not dispose of this compound down the drain. While some general guidelines for laboratory waste may permit the drain disposal of certain zinc compounds with significant dilution, the ecotoxicity of this specific compound warrants a more cautious approach.[7][8]

  • Waste Identification and Collection:

    • Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed container.[1]

    • Do not mix zinc acetate waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.[1][5][9]

  • Consult Regulations:

    • It is mandatory to consult your local, regional, and national environmental regulations for hazardous waste disposal.[1][5]

    • Contact your institution's EHS office for specific guidance and to understand the established protocols for your facility.[1]

  • Arrange for Professional Disposal:

    • Zinc acetate waste must be disposed of through a licensed chemical waste disposal company.[1][6]

    • The approved disposal methods typically include:

      • Chemical Incineration: The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5][6]

      • Hazardous Waste Landfill: Disposal in a licensed hazardous waste landfill is another option.[1]

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data related to the disposal and transport of this compound.

ParameterValueReference
UN Number 3077[6][10]
Transport Hazard Class 9 (Miscellaneous hazardous materials)[6][10]
Packing Group III[6]
Environmental Hazard Yes (Marine Pollutant)[6][10]
Aquatic Toxicity (Daphnia magna) EC50: 3.72 mg/L - 48 h[6]
Aquatic Toxicity (Algae) EC50: 2.1 mg/L - 72 h[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect Waste in a Designated, Labeled Container ppe->collect consult_ehs Consult Institutional EHS Guidelines & Local Regulations collect->consult_ehs spill->collect No contain_spill Contain and Clean Up Spill Following SDS Protocol spill->contain_spill Yes contain_spill->collect professional_disposal Arrange for Pickup by Licensed Waste Disposal Company consult_ehs->professional_disposal drain Do NOT Dispose Down the Drain consult_ehs->drain end Proper Disposal Complete professional_disposal->end

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Zinc Acetate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of Zinc acetate (B1210297) dihydrate in a laboratory setting. Adherence to these guidelines is vital for ensuring personal safety and minimizing environmental impact for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Zinc acetate dihydrate is classified with the following hazards:

Hazard ClassCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[1][2][3]
Serious eye damage/eye irritationCategory 1 / 2AH318 / H319: Causes serious eye damage/irritation[1][2][3][4]
Skin corrosion/irritationCategory 3H316: Causes mild skin irritation[1]
Hazardous to the aquatic environment, chronic hazardCategory 2H411: Toxic to aquatic life with long lasting effects[2][4]

Signal Word: Danger[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory to prevent exposure when handling this compound[5]:

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles/Face ShieldMust be worn at all times to protect against dust particles and splashes. Should conform to EN 166 or OSHA 29 CFR 1910.133 standards. A face shield should be used in addition to goggles when there is a higher risk of splashing.[5]
Hand Protection Chemical-Resistant GlovesWear suitable gloves tested according to EN 374. Nitrile or neoprene rubber gloves are generally recommended.[5][6] Always inspect gloves for integrity before use.
Body Protection Protective ClothingA lab coat or chemical-resistant apron should be worn to prevent skin contact. For larger quantities or in case of a significant spill, chemically resistant coveralls may be necessary.[5][6]
Respiratory Protection Particulate RespiratorIn situations where dust formation is likely or ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) should be used.[5][6]

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps for the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Ventilation: Ensure a well-ventilated work area. A chemical fume hood is recommended, especially when working with larger quantities or when heating the substance.[2][5]

  • Emergency Equipment: Locate the nearest emergency eyewash station and safety shower before beginning work.[6]

  • Spill Kit: Have a spill kit readily available.[5]

Handling
  • Avoid Dust: Avoid the formation of dust.[5][6][7]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][2][5] Wash hands thoroughly with soap and water after handling and before breaks.[1][5][6]

  • Container Management: Keep the container tightly closed when not in use.[5][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1][6]

Storage
  • Location: Store in a cool, dry, and well-ventilated area.[1][5]

  • Container Integrity: Keep containers tightly sealed to prevent moisture absorption.[5]

  • Segregation: Store away from incompatible substances.[5] Flinn Scientific suggests storage pattern Inorganic #2, with acetates, halides, sulfates, etc.[1]

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage prep1 Work in Well-Ventilated Area / Fume Hood handle1 Don Appropriate PPE prep1->handle1 prep2 Locate Eyewash & Safety Shower prep2->handle1 prep3 Prepare Spill Kit prep3->handle1 handle2 Avoid Dust Formation handle1->handle2 handle3 No Eating, Drinking, or Smoking handle2->handle3 handle4 Wash Hands After Handling handle3->handle4 store1 Keep Container Tightly Closed handle4->store1 store2 Store in Cool, Dry, Ventilated Area store1->store2 store3 Segregate from Incompatibles store2->store3

Caption: Workflow for Safe Handling of this compound.

Emergency and Disposal Plans

Emergency Procedures: First Aid

In case of exposure to this compound, follow these first aid measures immediately.

Exposure RouteFirst Aid Measures
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.[1][6]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice or attention.[1][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[1][6] Immediately call a POISON CENTER or doctor.[4][8]
Ingestion Rinse mouth. Call a POISON CENTER or physician if you feel unwell. Do NOT induce vomiting.[1][2][4]
Spill Management

In the event of a this compound spill, follow the workflow outlined below.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[9]

  • Alert & Ventilate: Alert colleagues and your supervisor. Ensure the area is well-ventilated.[9]

  • Containment & Cleanup:

    • Wear appropriate PPE.

    • For small spills, sweep up the material, place it in a sealed and labeled container for disposal.[1][10] Do not use water for cleanup of the initial spill as this could create a solution that is harder to contain.

    • For larger spills, cover with an inert, non-combustible absorbent material like sand or earth, then shovel into a container for disposal.[9]

  • Decontamination: After the material has been collected, wash the spill site with water.[1][9] Collect the cleaning materials for proper disposal.

G Emergency Spill Response for this compound cluster_immediate Immediate Actions cluster_cleanup Containment & Cleanup cluster_decon Decontamination spill Spill Occurs action1 Evacuate Immediate Area spill->action1 action2 Alert Colleagues & Supervisor action1->action2 action3 Ensure Proper Ventilation action2->action3 cleanup1 Don Appropriate PPE action3->cleanup1 cleanup2 Mechanically Clean Up (Sweep, do not use water) cleanup1->cleanup2 cleanup3 Place in a Labeled, Sealed Container cleanup2->cleanup3 decon1 Wash Spill Site with Water cleanup3->decon1 decon2 Dispose of Cleaning Materials as Hazardous Waste decon1->decon2

Caption: Emergency Spill Response for this compound.

Disposal Plan

This compound is toxic to aquatic life with long-lasting effects and must be disposed of as hazardous waste.[2][4][9]

  • Waste Collection: Collect all this compound waste, including contaminated materials like gloves and absorbent pads, in a designated, properly labeled, and sealed container.[9] Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.[9]

  • Consult Regulations: It is imperative to consult your local, regional, and national environmental regulations for hazardous waste disposal.[1][9]

  • Professional Disposal: Arrange for disposal through a licensed chemical waste disposal company. The material may be sent for controlled incineration in a chemical incinerator or disposed of in a licensed hazardous waste landfill.[4][9] Do not empty into drains or release into the environment.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc acetate dihydrate
Reactant of Route 2
Zinc acetate dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.